Product packaging for 1-Cyclopropyl-ethanone oxime(Cat. No.:CAS No. 51761-72-9)

1-Cyclopropyl-ethanone oxime

Cat. No.: B1310792
CAS No.: 51761-72-9
M. Wt: 99.13 g/mol
InChI Key: HTMLLPBZMWBCDN-UHFFFAOYSA-N
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Description

Ethanone, 1-cyclopropyl-, oxime (CAS 51761-72-9) is a chemical compound of significant interest in organic synthesis, belonging to the class of oximes . This compound features a unique combination of a strained cyclopropyl ring and a C=N-OH functional group, which provides specific steric and electronic properties for exploring novel reaction pathways . With a molecular formula of C 5 H 9 NO and a molecular weight of 99.13 g/mol, it is characterized by a melting point of 38-40 °C and a boiling point of 90-92 °C at 20 Torr . Its density is approximately 1.2 g/cm³ . The primary value of this compound for researchers lies in the versatile reactivity of the oxime functional group, which serves as a crucial intermediate for synthesizing a wide range of nitrogen-containing compounds . Key research applications and transformations include its use as a precursor for the synthesis of amines via reduction, its dehydration to form nitriles, and its participation in the classic Beckmann rearrangement to yield amides . Furthermore, the oxime can be oxidized to generate a reactive nitrile oxide species, which is highly valuable for 1,3-dipolar cycloaddition reactions in cycloaddition chemistry . The strained cyclopropyl ring adjacent to the oxime function also offers opportunities for ring-opening reactions, enabling access to more complex carbon skeletons . The compound is typically synthesized via a condensation reaction of 1-cyclopropylethanone with hydroxylamine hydrochloride in the presence of a base like sodium acetate or pyridine . This product is intended for research and laboratory use only. It is strictly not for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO B1310792 1-Cyclopropyl-ethanone oxime CAS No. 51761-72-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51761-72-9

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

IUPAC Name

N-(1-cyclopropylethylidene)hydroxylamine

InChI

InChI=1S/C5H9NO/c1-4(6-7)5-2-3-5/h5,7H,2-3H2,1H3

InChI Key

HTMLLPBZMWBCDN-UHFFFAOYSA-N

Isomeric SMILES

C/C(=N/O)/C1CC1

Canonical SMILES

CC(=NO)C1CC1

Other CAS No.

51761-72-9

Origin of Product

United States

Foundational & Exploratory

1-Cyclopropyl-ethanone oxime chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclopropyl-ethanone oxime is a versatile chemical intermediate with growing significance in medicinal chemistry and drug development. Its unique structural motif, combining a cyclopropyl ring with an oxime functional group, imparts desirable physicochemical properties to molecules, making it a valuable building block in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound, with a focus on its relevance to the pharmaceutical industry.

Chemical Structure and Identifiers

This compound, also known as cyclopropyl methyl ketoxime, possesses a chemical structure characterized by a cyclopropyl group attached to the carbon atom of an ethanone oxime moiety.[1][2] This combination results in a molecule with the chemical formula C₅H₉NO.[1][2][3]

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name (NE)-N-(1-cyclopropylethylidene)hydroxylamine[1]
CAS Registry Number 51761-72-9[1][2][3]
Molecular Formula C₅H₉NO[1][2][3]
Molecular Weight 99.13 g/mol [1]
Canonical SMILES C/C(=N\O)/C1CC1[1]
InChI InChI=1S/C5H9NO/c1-4(6-7)5-2-3-5/h5,7H,2-3H2,1H3/b6-4+[1]
InChIKey HTMLLPBZMWBCDN-GQCTYLIASA-N[1]
Synonyms Cyclopropyl methyl ketoxime, Acetylcyclopropane oxime, 1-Cyclopropylethanone oxime[2]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis. A summary of its key properties is presented in the table below.

Table 2: Physicochemical Properties

PropertyValueReference
Melting Point 38-40 °C[2]
Boiling Point 90-92 °C at 20 Torr[2][3]
Density 1.2 ± 0.1 g/cm³[3]
LogP (Octanol-Water Partition Coefficient) 0.7[1]
Topological Polar Surface Area 32.6 Ų[1]
Refractive Index 1.541[3]
Standard Enthalpy of Combustion (solid) -3226.30 ± 1.10 kJ/mol[4]
Enthalpy of Formation (gas) -153.53 kJ/mol (Joback Calculated)[4]
Enthalpy of Formation (solid) -27.60 ± 1.10 kJ/mol[4]

Synthesis and Experimental Protocols

The most common and straightforward synthesis of this compound involves the condensation reaction of cyclopropyl methyl ketone with hydroxylamine. This reaction is typically carried out in the presence of a base to neutralize the acid released from the hydroxylamine salt.

Experimental Protocol: Synthesis of this compound

Materials:

  • Cyclopropyl methyl ketone (1.0 eq)

  • Hydroxylamine hydrochloride (1.1 eq)

  • Sodium acetate (1.2 eq)

  • Ethanol

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of cyclopropyl methyl ketone in ethanol in a round-bottom flask, add hydroxylamine hydrochloride and sodium acetate.

  • The reaction mixture is stirred and heated to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature, and the ethanol is removed under reduced pressure using a rotary evaporator.

  • The residue is partitioned between water and diethyl ether.

  • The aqueous layer is extracted twice more with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane) or by column chromatography on silica gel.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification ketone Cyclopropyl methyl ketone reaction Reflux in Ethanol ketone->reaction hydroxylamine Hydroxylamine HCl hydroxylamine->reaction base Sodium Acetate base->reaction evaporation Solvent Evaporation reaction->evaporation extraction Liquid-Liquid Extraction evaporation->extraction drying Drying of Organic Phase extraction->drying purification Recrystallization or Column Chromatography drying->purification product This compound purification->product

Synthesis and Purification Workflow of this compound.

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

Table 3: Spectroscopic Data

TechniqueKey Features
¹³C NMR Spectra available in databases such as PubChem.
Mass Spectrometry (GC-MS) Electron ionization mass spectra are available from the NIST WebBook.[1]
Infrared (IR) Spectroscopy Characteristic peaks for the oxime functional group are expected: O-H stretching (broad, ~3100-3500 cm⁻¹), C=N stretching (~1640-1690 cm⁻¹), and N-O stretching (~930-960 cm⁻¹).

Applications in Drug Discovery and Medicinal Chemistry

Oximes are recognized as a significant pharmacophore in medicinal chemistry, contributing to a wide range of biological activities.[5] The incorporation of a cyclopropyl group can further enhance the pharmacological profile of a molecule by improving metabolic stability, binding affinity, and membrane permeability.

While specific drug candidates containing the this compound moiety are not extensively documented in publicly available literature, the structural motif is of high interest to medicinal chemists for several reasons:

  • Scaffold for Library Synthesis: The oxime functionality provides a versatile handle for further chemical modifications, allowing for the generation of diverse compound libraries for high-throughput screening.

  • Bioisosteric Replacement: The cyclopropyl group can act as a bioisostere for other chemical groups, offering a means to fine-tune the properties of a lead compound.

  • Modulation of Biological Activity: Oxime derivatives have demonstrated a broad spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6][7] The unique electronic and steric properties of the cyclopropyl ring can modulate these activities.

Safety and Handling

Detailed safety data sheets (SDS) for this compound are available from various chemical suppliers. General safety precautions include:

  • Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.

Conclusion

This compound is a valuable and versatile building block for researchers and scientists in the field of drug discovery. Its straightforward synthesis, combined with the desirable properties imparted by the cyclopropyl and oxime functionalities, makes it an attractive starting material for the development of novel therapeutic agents. This technical guide provides a foundational understanding of its chemical and physical properties, synthesis, and potential applications, serving as a resource for its effective utilization in research and development endeavors.

References

(NE)-N-(1-cyclopropylethylidene)hydroxylamine IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to (NE)-N-(1-cyclopropylethylidene)hydroxylamine

This technical guide provides a comprehensive overview of (NE)-N-(1-cyclopropylethylidene)hydroxylamine, also known by its common synonym, 1-cyclopropylethanone oxime. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical research. It covers the compound's chemical identity, physicochemical properties, a detailed synthesis protocol, and its potential role in biological pathways.

Chemical Identity and Properties

(NE)-N-(1-cyclopropylethylidene)hydroxylamine is an organic compound featuring an oxime functional group. The "(NE)" designation in the IUPAC name specifies the stereochemistry at the carbon-nitrogen double bond, indicating the E configuration.

Synonyms: 1-cyclopropylethanone oxime, Cyclopropyl methyl ketoxime, Acetylcyclopropane oxime, NSC 33804.[1][2][3]

Physicochemical and Spectral Data

A summary of the key physicochemical and computed properties of (NE)-N-(1-cyclopropylethylidene)hydroxylamine is presented in Table 1. This data is crucial for its handling, characterization, and application in experimental settings.

PropertyValueReference(s)
Molecular Formula C₅H₉NO[1][2][4]
Molecular Weight 99.13 g/mol [1][4]
IUPAC Name (NE)-N-(1-cyclopropylethylidene)hydroxylamine[1]
CAS Number 51761-72-9[1]
Melting Point 38-40 °C (in Diethyl ether)[2]
Boiling Point 90-92 °C at 20 Torr[2]
Density 1.2 ± 0.1 g/cm³[2]
Refractive Index 1.541[2]
XLogP3-AA 0.7[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 1[1]
Exact Mass 99.068413911 Da[1]
Topological Polar Surface Area 32.6 Ų[1]

Note: Some physical properties, such as melting and boiling points, may have variability in reported values across different sources.

Experimental Protocols

Synthesis of (NE)-N-(1-cyclopropylethylidene)hydroxylamine

The synthesis of oximes is typically achieved through the reaction of a carbonyl compound with hydroxylamine or its salt.[5][6] The following is a representative experimental protocol for the synthesis of (NE)-N-(1-cyclopropylethylidene)hydroxylamine from 1-cyclopropylethanone.

Materials:

  • 1-cyclopropylethanone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine or Sodium Acetate

  • Ethanol

  • Water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 1-cyclopropylethanone (1 equivalent) in ethanol.

  • Add a solution of hydroxylamine hydrochloride (1.1 equivalents) and a base such as pyridine or sodium acetate (1.5 equivalents) in water to the flask.

  • The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

  • The aqueous residue is extracted with diethyl ether.

  • The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • The crude (NE)-N-(1-cyclopropylethylidene)hydroxylamine can be purified by recrystallization (e.g., from diethyl ether/hexanes) or column chromatography on silica gel.

Analytical Characterization Workflow

The identity and purity of the synthesized (NE)-N-(1-cyclopropylethylidene)hydroxylamine should be confirmed using standard analytical techniques.

Caption: Workflow for the purification and analytical characterization of (NE)-N-(1-cyclopropylethylidene)hydroxylamine.

Biological Activity and Signaling Pathways

While specific biological activities for (NE)-N-(1-cyclopropylethylidene)hydroxylamine are not extensively documented in publicly available literature, the oxime functional group is present in numerous biologically active molecules. Oximes have been reported to exhibit a range of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5][7]

Notably, many oxime-containing compounds act as kinase inhibitors, which can modulate various intracellular signaling pathways.[5] Kinases play a crucial role in cell signaling by catalyzing the phosphorylation of proteins, and their dysregulation is implicated in diseases such as cancer.

The diagram below illustrates a generalized signaling pathway that can be inhibited by oxime-containing kinase inhibitors. This is a representative diagram, as the specific target of (NE)-N-(1-cyclopropylethylidene)hydroxylamine has not been identified.

G cluster_0 Cellular Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Kinase Cascade (e.g., MAPK pathway) Kinase Cascade (e.g., MAPK pathway) Receptor Tyrosine Kinase->Kinase Cascade (e.g., MAPK pathway) Transcription Factors Transcription Factors Kinase Cascade (e.g., MAPK pathway)->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Oxime Compound Oxime Compound Oxime Compound->Kinase Cascade (e.g., MAPK pathway) Inhibition

Caption: Generalized signaling pathway illustrating the potential inhibitory action of an oxime compound on a kinase cascade.

Conclusion

(NE)-N-(1-cyclopropylethylidene)hydroxylamine is a well-defined chemical entity with established physicochemical properties. Its synthesis is straightforward, following standard procedures for oxime formation. While its specific biological role is yet to be fully elucidated, its structural features suggest potential for biological activity, possibly as a kinase inhibitor, a common mechanism of action for compounds containing the oxime moiety. Further research is warranted to explore the therapeutic potential and specific molecular targets of this compound, which could be of significant interest to the drug development community. The NSC identifier associated with this compound suggests it may have been part of biological screening programs, and further investigation into those results could be a fruitful avenue for future research.

References

An In-depth Technical Guide to the Synthesis of 1-Cyclopropyl-ethanone Oxime

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-cyclopropyl-ethanone oxime from cyclopropyl methyl ketone. This document details the chemical properties of the involved reagents, a robust experimental protocol, and expected characterization data for the final product.

Introduction

This compound is a valuable chemical intermediate in the synthesis of various nitrogen-containing compounds. Its synthesis from the readily available cyclopropyl methyl ketone is a straightforward oximation reaction. This process involves the reaction of the ketone with hydroxylamine, typically in the form of its hydrochloride salt, in the presence of a base. The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration to yield the oxime.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the product is provided in Table 1. This data is essential for reaction setup, monitoring, and product purification.

Table 1: Physicochemical Data of Reactant and Product

PropertyCyclopropyl Methyl Ketone (Starting Material)This compound (Product)
CAS Number 765-43-5[1]51761-72-9[2][3]
Molecular Formula C₅H₈O[1]C₅H₉NO[2][3]
Molecular Weight 84.12 g/mol [1]99.13 g/mol [2]
Boiling Point Not specified90-92 °C at 20 Torr[4]
Melting Point Not specified38-40 °C[4]
Density Not specified1.2 ± 0.1 g/cm³[4]

Synthesis of this compound

The synthesis of this compound is typically achieved by the reaction of cyclopropyl methyl ketone with hydroxylamine hydrochloride in the presence of a base. The base is required to neutralize the HCl released from the hydroxylamine salt, thereby liberating the free hydroxylamine nucleophile. Common bases for this transformation include pyridine or an inorganic base such as potassium carbonate. The reaction is often carried out in a protic solvent like ethanol or methanol.[5]

Reaction Scheme

The overall chemical transformation is depicted in the following reaction scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products ketone Cyclopropyl Methyl Ketone oxime This compound ketone->oxime hydroxylamine Hydroxylamine Hydrochloride hydroxylamine->oxime base Base (e.g., Pyridine) byproducts Base Hydrochloride + Water base->byproducts solvent Solvent (e.g., Ethanol) G start Start dissolve Dissolve Cyclopropyl Methyl Ketone in Ethanol start->dissolve add_reagents Add Hydroxylamine HCl and Pyridine dissolve->add_reagents react Heat and Stir at 60°C add_reagents->react workup Aqueous Work-up react->workup extract Extract with Ethyl Acetate workup->extract wash Wash Organic Layer extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product concentrate->purify characterize Characterize Product purify->characterize end End characterize->end

References

In-Depth Technical Guide: 1-Cyclopropyl-ethanone oxime (CAS: 51761-72-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopropyl-ethanone oxime, with the CAS number 51761-72-9, is a chemical compound belonging to the oxime family. Oximes are characterized by the functional group C=N-OH and are derivatives of aldehydes or ketones. This technical guide provides a comprehensive overview of the available data on this compound, including its chemical and physical properties, a putative synthesis protocol, safety information, and a discussion of its potential applications in research and drug development based on the known biological activities of the broader class of oximes.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the tables below. These values have been compiled from various chemical databases and literature sources.

Table 1: General Chemical Information
PropertyValueSource
CAS Number 51761-72-9[1][2]
Molecular Formula C₅H₉NO[1][2]
Molecular Weight 99.13 g/mol [1][3]
IUPAC Name (NE)-N-(1-cyclopropylethylidene)hydroxylamine[1]
Synonyms Cyclopropyl methyl ketoxime, Acetylcyclopropane oxime[2]
Canonical SMILES CC(=NO)C1CC1[3]
InChI Key HTMLLPBZMWBCDN-UHFFFAOYSA-N[1][3]
Table 2: Physical Properties
PropertyValueUnitSource
Melting Point 38-40°C[2]
Boiling Point 90-92 @ 20 Torr°C[2]
Density 1.2 ± 0.1g/cm³[2]
Refractive Index 1.541[2]
Flash Point 96.3 ± 7.4°C[2]
LogP (Octanol-Water Partition Coefficient) 1.246[3]
Water Solubility (log10WS) -0.39mol/L[3]
Table 3: Thermochemical Properties
PropertyValueUnitSource
Standard Solid Enthalpy of Combustion (ΔcH°solid) -3226.30 ± 1.10kJ/mol[3]
Solid Phase Enthalpy of Formation at Standard Conditions (ΔfH°solid) -27.60 ± 1.10kJ/mol[3]
Enthalpy of Formation at Standard Conditions (ΔfH°gas) -153.53kJ/mol[3]
Enthalpy of Vaporization at Standard Conditions (ΔvapH°) 46.71kJ/mol[3]

Experimental Protocols

Synthesis of this compound

Materials:

  • Cyclopropyl methyl ketone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • A suitable base (e.g., sodium acetate, pyridine, or sodium hydroxide)

  • A suitable solvent (e.g., ethanol, water, or a mixture)

  • Distilled water

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclopropyl methyl ketone in the chosen solvent.

  • Addition of Reagents: In a separate flask, prepare a solution of hydroxylamine hydrochloride and the base in the solvent. The base is used to liberate the free hydroxylamine from its hydrochloride salt.

  • Reaction: Slowly add the hydroxylamine solution to the ketone solution with constant stirring. The reaction mixture is then typically heated to reflux for a period of 1 to 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Extraction: The residue is then taken up in water and extracted with an organic solvent. The organic layers are combined.

  • Washing and Drying: The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and filtered.

  • Purification: The solvent is evaporated from the filtrate to yield the crude product. The crude this compound can be further purified by recrystallization or column chromatography.

G cluster_synthesis Synthesis Workflow ketone Cyclopropyl methyl ketone reaction Reaction & Reflux ketone->reaction hydroxylamine Hydroxylamine Hydrochloride + Base hydroxylamine->reaction workup Work-up & Extraction reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification product This compound purification->product

Synthesis workflow for this compound.

Potential Applications in Research and Drug Development

While there is a lack of specific research on the biological activities of this compound, the broader class of oxime-containing compounds has garnered significant interest in medicinal chemistry. Oximes are known to possess a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, antioxidant, and anticancer activities.[4][5]

The introduction of an oxime functional group can significantly alter the biological activity of a parent molecule. For instance, some oxime derivatives have shown potent inhibitory activity against various kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.[6][7] The nitrogen and oxygen atoms in the oxime group can act as hydrogen bond acceptors, while the hydroxyl group can be a hydrogen bond donor, facilitating interactions with biological targets.[7]

Given these precedents, this compound could serve as a valuable building block or a lead compound in the development of novel therapeutic agents. The presence of the cyclopropyl group, a common motif in medicinal chemistry known to improve metabolic stability and binding affinity, further enhances its potential.

G cluster_potential_roles Potential Biological Roles of Oximes cluster_targets Potential Molecular Targets cluster_activities Resulting Biological Activities oxime Oxime-containing Compounds (e.g., this compound) kinases Kinases oxime->kinases Inhibition enzymes Other Enzymes oxime->enzymes Modulation receptors Receptors oxime->receptors Binding anticancer Anticancer kinases->anticancer anti_inflammatory Anti-inflammatory enzymes->anti_inflammatory antimicrobial Antimicrobial receptors->antimicrobial

Potential biological roles of oxime compounds.

Safety and Handling

The safety data sheet (SDS) for this compound indicates that standard laboratory safety precautions should be observed.[8]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • First-Aid Measures:

    • Inhalation: Move the person to fresh air.

    • Skin Contact: Wash off with soap and plenty of water.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • Ingestion: Rinse mouth with water.

  • Fire-fighting Measures: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.

  • Stability and Reactivity: No specific data on reactivity hazards is available. The compound is expected to be stable under normal conditions.

Conclusion

This compound is a well-characterized compound with established physical and chemical properties. While specific biological activity data for this particular molecule is limited, its structural features, namely the oxime functional group and the cyclopropyl moiety, suggest its potential as a valuable compound for further investigation in medicinal chemistry and drug discovery. The provided synthesis protocol offers a straightforward method for its preparation, enabling researchers to explore its potential applications. As with any chemical, appropriate safety measures should be followed during handling and use. Further studies are warranted to elucidate the specific biological roles and therapeutic potential of this compound.

References

A Technical Guide to the Physical Properties of 1-Cyclopropyl-ethanone Oxime

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-Cyclopropyl-ethanone oxime. The information is compiled from various chemical databases and literature sources to serve as a foundational resource for its application in research and development.

Core Physical and Chemical Properties

This compound, also known as Cyclopropyl methyl ketoxime, is a chemical compound with the molecular formula C5H9NO[1][2][3]. Its structure consists of a cyclopropyl group attached to an ethanone oxime moiety. The presence of the C=N-OH functional group allows for potential E/Z isomerism.

Summary of Physical Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C5H9NO[1][2][3]
Molecular Weight 99.13 g/mol [1][2][3]
CAS Number 51761-72-9[1][2]
Melting Point 38-40 °C[1]
Boiling Point 90-92 °C at 20 Torr[1]
Density 1.2 ± 0.1 g/cm³[1]
Refractive Index 1.541[1]
Flash Point 96.3 ± 7.4 °C[1]
Water Solubility (log10WS) -0.39 (in mol/l)[2]
Octanol/Water Partition Coefficient (logPoct/wat) 1.246[2]
Standard Solid Enthalpy of Combustion (ΔcH°solid) -3226.30 ± 1.10 kJ/mol[2]
Solid Phase Enthalpy of Formation (ΔfH°solid) -27.60 ± 1.10 kJ/mol[2]

Experimental Protocols

General Synthesis of an Oxime from a Ketone

This protocol outlines a typical procedure for the synthesis of an oxime from a ketone, which can be applied to the synthesis of this compound from 1-Cyclopropyl-ethanone.

  • Reaction Setup: To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add the starting ketone (1-Cyclopropyl-ethanone), hydroxylamine hydrochloride, a suitable solvent (e.g., ethanol or pyridine), and a base (e.g., pyridine or sodium acetate).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from 30 minutes to several hours, depending on the reactivity of the ketone.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting ketone.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is often removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove inorganic salts and excess reagents.

  • Purification: The crude product is dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtered, and the solvent is evaporated. The resulting crude oxime can be purified by recrystallization or column chromatography.

Characterization Methods

The synthesized this compound can be characterized using various spectroscopic techniques to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for elucidating the structure of the molecule. The chemical shifts and coupling constants of the protons and carbons in the cyclopropyl ring and the ethanone oxime moiety provide definitive structural information.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. Characteristic absorption bands for the O-H stretch of the oxime are typically observed around 3100-3600 cm⁻¹, and the C=N stretch appears in the region of 1620-1690 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns. The molecular ion peak [M]+ should correspond to the calculated molecular weight of this compound.

Diagrams

Experimental Workflow for Oxime Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of an oxime.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (Ketone, Hydroxylamine HCl, Base, Solvent) reaction Reaction (Stirring/Reflux) start->reaction 1. Mix workup Aqueous Work-up (Extraction and Washing) reaction->workup 2. Quench purification Purification (Recrystallization or Chromatography) workup->purification 3. Isolate product Pure Oxime Product purification->product 4. Purify nmr NMR Spectroscopy (1H, 13C) product->nmr Analysis ir IR Spectroscopy product->ir Analysis ms Mass Spectrometry product->ms Analysis

Caption: General workflow for the synthesis and characterization of an oxime.

Logical Relationship of Physical Properties

The following diagram illustrates the relationship between the fundamental properties of this compound and their dependencies.

logical_relationship cluster_intrinsic Intrinsic Properties cluster_bulk Bulk Physical Properties compound This compound (C5H9NO) structure Chemical Structure compound->structure mw Molecular Weight (99.13 g/mol) structure->mw mp Melting Point (38-40 °C) structure->mp bp Boiling Point (90-92 °C @ 20 Torr) structure->bp density Density (1.2 g/cm³) structure->density solubility Solubility (logWS = -0.39) structure->solubility

Caption: Relationship between the structure and physical properties of the compound.

References

Stereoisomerism in 1-Cyclopropyl-ethanone Oxime: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomerism of 1-cyclopropyl-ethanone oxime, a molecule of interest in synthetic and medicinal chemistry. Due to the presence of a carbon-nitrogen double bond, this compound exists as two distinct geometric isomers: (E)-1-cyclopropyl-ethanone oxime and (Z)-1-cyclopropyl-ethanone oxime. This document details the synthesis of these isomers, the analytical techniques for their characterization and differentiation, and the underlying principles of their stereochemistry. While specific quantitative data for the isomers of this compound is not extensively reported in publicly available literature, this guide presents generalized experimental protocols and data interpretation strategies based on established knowledge of oxime chemistry.

Introduction to Stereoisomerism in Oximes

Oximes are a class of organic compounds containing the functional group RR'C=NOH, where R and R' are organic side chains. The presence of the C=N double bond restricts free rotation, leading to the possibility of geometric isomerism, also known as E/Z isomerism.[1] The descriptors E (from the German entgegen, meaning opposite) and Z (from the German zusammen, meaning together) are used to denote the spatial arrangement of substituents around the double bond based on the Cahn-Ingold-Prelog (CIP) priority rules.

In the case of this compound, the substituents on the imine carbon are a cyclopropyl group and a methyl group. On the nitrogen atom, there is a hydroxyl group and a lone pair of electrons. According to CIP rules, the priority of the groups attached to the imine carbon is determined by atomic number. The cyclopropyl group has a higher priority than the methyl group. The hydroxyl group on the nitrogen has a higher priority than the lone pair.

The stereoisomers of this compound are therefore:

  • (E)-1-cyclopropyl-ethanone oxime: The higher priority groups on the carbon (cyclopropyl) and nitrogen (hydroxyl) are on opposite sides of the C=N double bond.

  • (Z)-1-cyclopropyl-ethanone oxime: The higher priority groups on the carbon (cyclopropyl) and nitrogen (hydroxyl) are on the same side of the C=N double bond.

The stereochemical configuration of oximes can significantly influence their physical, chemical, and biological properties.[2] Therefore, the ability to synthesize, separate, and characterize these isomers is crucial in fields such as drug development and materials science.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 1-cyclopropyl-ethanone with hydroxylamine or one of its salts.[3] This condensation reaction usually yields a mixture of the E and Z isomers.[4] The ratio of the isomers formed can be influenced by reaction conditions such as temperature, solvent, and pH.

General Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound, based on common methods for oxime formation.[5][6]

Materials:

  • 1-Cyclopropyl-ethanone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • A weak base (e.g., pyridine, sodium acetate, or potassium hydroxide)[3]

  • A suitable solvent (e.g., ethanol, water, or a mixture thereof)

  • Ethyl acetate

  • 1 M Hydrochloric acid

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottomed flask, dissolve 1-cyclopropyl-ethanone in the chosen solvent.

  • Add hydroxylamine hydrochloride and the weak base to the solution. The base is added to neutralize the HCl released from the hydroxylamine salt.

  • The reaction mixture is typically stirred at room temperature or gently heated for a period ranging from 30 minutes to several hours, while being monitored by thin-layer chromatography (TLC).[7]

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed successively with 1 M HCl, water, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product, which is a mixture of (E)- and (Z)-1-cyclopropyl-ethanone oxime.

Logical Relationship of Synthesis

G Synthesis of this compound Ketone 1-Cyclopropyl-ethanone Reaction Reaction Mixture Ketone->Reaction Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Reaction Base Weak Base (e.g., Pyridine) Base->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Workup Aqueous Workup Reaction->Workup Stirring/Heating Product Mixture of (E)- and (Z)-1-Cyclopropyl-ethanone Oxime Workup->Product Extraction & Drying

Caption: General workflow for the synthesis of this compound.

Separation and Characterization of Stereoisomers

The separation of the E and Z isomers of oximes is often challenging due to their similar physical properties. However, techniques such as column chromatography or fractional crystallization can sometimes be employed for their separation.[4]

The characterization and differentiation of the isomers are primarily achieved through spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between E and Z oxime isomers. The chemical shifts of the protons and carbons in the vicinity of the C=N bond are sensitive to the stereochemistry.

A key technique for the unambiguous assignment of the E and Z configuration is the Nuclear Overhauser Effect (NOE) experiment, typically a 2D NOESY or 1D selective NOE.[1] The NOE is a through-space interaction between protons that are in close proximity (typically < 5 Å).

  • For the (E)-isomer of this compound, an NOE is expected between the hydroxyl proton and the protons of the methyl group, as they are on the same side of the C=N double bond.

  • For the (Z)-isomer , an NOE would be observed between the hydroxyl proton and the methine proton of the cyclopropyl group.

Experimental Workflow for Isomer Characterization

G Characterization of (E/Z)-1-Cyclopropyl-ethanone Oxime cluster_synthesis Synthesis cluster_separation Separation (Optional) cluster_analysis Spectroscopic Analysis Synthesis Synthesized Mixture of (E/Z) Isomers Chromatography Column Chromatography Synthesis->Chromatography Isomer_E (E)-Isomer Chromatography->Isomer_E Isomer_Z (Z)-Isomer Chromatography->Isomer_Z NMR_1H ¹H NMR Isomer_E->NMR_1H NMR_13C ¹³C NMR Isomer_E->NMR_13C NOESY NOESY Isomer_E->NOESY Isomer_Z->NMR_1H Isomer_Z->NMR_13C Isomer_Z->NOESY

Caption: Experimental workflow for the separation and characterization of stereoisomers.

Data Presentation
Spectroscopic Data (E)-1-cyclopropyl-ethanone oxime (Z)-1-cyclopropyl-ethanone oxime Reference
¹H NMR
δ (OH)Expected to be a broad singletExpected to be a broad singlet[2]
δ (CH₃)Expected to show an NOE with the OH protonExpected to show no NOE with the OH proton[1]
δ (cyclopropyl-CH)Expected to show no NOE with the OH protonExpected to show an NOE with the OH proton[1]
¹³C NMR
δ (C=N)Specific chemical shiftDifferent chemical shift compared to the E-isomer[8]
δ (CH₃)Specific chemical shift, potentially shielded or deshielded relative to the Z-isomerDifferent chemical shift compared to the E-isomer[8]
δ (cyclopropyl carbons)Specific chemical shiftsDifferent chemical shifts compared to the E-isomer[8]
NOESY
Key CorrelationCorrelation between OH and CH₃ protonsCorrelation between OH and cyclopropyl-CH proton[1]

Note: The actual chemical shifts would need to be determined experimentally.

Signaling Pathways and Logical Relationships

The interconversion between the E and Z isomers of an oxime can sometimes be induced by heat or acid catalysis.[9] This isomerization proceeds through a proposed transition state where the C=N double bond character is reduced, allowing for rotation.

Signaling Pathway for E/Z Isomerization

G Proposed Pathway for Acid-Catalyzed E/Z Isomerization E_Isomer (E)-Isomer Protonation Protonation of N atom E_Isomer->Protonation + H⁺ Z_Isomer (Z)-Isomer Z_Isomer->Protonation + H⁺ Deprotonation Deprotonation Z_Isomer->Deprotonation - H⁺ TransitionState Transition State (Rotation around C-N single bond) Protonation->TransitionState TransitionState->Protonation TransitionState->Deprotonation Deprotonation->Z_Isomer - H⁺ Deprotonation->TransitionState

Caption: A simplified representation of a possible acid-catalyzed E/Z isomerization pathway for oximes.

Conclusion

The stereoisomerism of this compound is a fundamental aspect of its chemistry, giving rise to distinct E and Z isomers. The synthesis of this compound typically results in a mixture of these stereoisomers. Their separation and characterization are crucial for any application where stereochemistry plays a role, particularly in drug development. While detailed experimental data for this specific molecule is sparse in the public domain, the principles and methodologies outlined in this guide provide a solid framework for its synthesis, separation, and stereochemical assignment. Further experimental investigation is warranted to fully characterize the individual properties of the (E)- and (Z)-1-cyclopropyl-ethanone oxime isomers.

References

E/Z Isomerism of Cyclopropyl Ketoximes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropyl ketoximes represent a significant class of organic compounds characterized by the presence of a cyclopropyl ring attached to a ketoxime functional group. The inherent steric strain and unique electronic properties of the cyclopropyl group, coupled with the stereoisomerism of the C=N double bond, give rise to distinct E/Z isomers with potentially different physicochemical properties and biological activities. This technical guide provides an in-depth exploration of the synthesis, characterization, and factors influencing the E/Z isomerism of cyclopropyl ketoximes, tailored for professionals in research and drug development.

The control and characterization of E/Z isomerism are critical in medicinal chemistry, as stereoisomers can exhibit profound differences in pharmacological activity, metabolic stability, and toxicity. For instance, the therapeutic efficacy of a drug molecule can be attributed to a single isomer, while the other may be inactive or even contribute to adverse effects. Therefore, a thorough understanding and control of the isomeric ratio are paramount during the drug discovery and development process.

Synthesis of Cyclopropyl Ketoximes

The synthesis of cyclopropyl ketoximes typically involves the condensation reaction between a cyclopropyl ketone and hydroxylamine or its salt. The reaction is often carried out in the presence of a base to neutralize the acid liberated during the reaction. The choice of reactants, solvent, temperature, and pH can influence the kinetics and thermodynamics of the reaction, thereby affecting the ratio of the resulting E/Z isomers.

A general synthetic pathway is the reaction of a corresponding cyclopropyl ketone with hydroxylamine hydrochloride in the presence of a base like sodium hydroxide or potassium hydroxide. The reaction can be performed in various solvents, including ethanol, methanol, or aqueous mixtures, often with heating.[1]

General Reaction Scheme: R1-C(=O)-R2 + NH₂OH·HCl → R1-C(=NOH)-R2 + HCl + H₂O (where one of R1 or R2 is a cyclopropyl group)

The stereoselectivity of the oximation reaction can be influenced by several factors:

  • Steric Hindrance: The relative size of the substituents on the carbonyl carbon can direct the approach of hydroxylamine, favoring the formation of the sterically less hindered isomer.

  • Electronic Effects: The electronic nature of the substituents can influence the stability of the transition state leading to the E or Z isomer.

  • Reaction Conditions: Temperature and pH can play a crucial role in the thermodynamic versus kinetic control of the product distribution. Higher temperatures can facilitate the equilibration between the isomers, leading to the thermodynamically more stable product.

E/Z Isomer Ratios and Control

The formation of E/Z isomers of ketoximes is a common outcome in their synthesis, with the ratio often being a mixture of both. However, specific reaction conditions or subsequent isomerization procedures can be employed to favor the formation of a particular isomer.

One notable example involves the stereoselective synthesis of the E isomer of aryl alkyl oximes. A process has been patented for the conversion of E/Z mixtures of ketoximes to a product that is greater than 98% of the E isomer. This is achieved by treating a solution of the isomeric mixture with a protic or Lewis acid under anhydrous conditions, which selectively precipitates the E isomer as an immonium complex. Neutralization of this complex then yields the highly enriched E oxime. This method has been successfully applied to p-chlorophenyl cyclopropyl ketoxime, converting a 70:30 E/Z mixture to >98% E isomer.[2]

Another example demonstrates the synthesis of highly selective E and Z isomers of a propyloxime derivative through different synthetic pathways, achieving yields of 96% for the E isomer and 94% for the Z isomer.[3] While not a cyclopropyl ketoxime, this highlights that strategic synthesis design can lead to high isomeric purity.

Table 1: E/Z Isomer Ratios of Selected Ketoximes

KetoximeInitial E/Z RatioMethod of Isomer EnrichmentFinal E/Z RatioReference
p-Chlorophenyl cyclopropyl ketoxime70:30Treatment with anhydrous acid to precipitate E-immonium salt>98% E[2]
A specific propyloxime derivativeN/APathway A for E isomer synthesis96% E[3]
A specific propyloxime derivativeN/APathway B for Z isomer synthesis94% Z[3]

Characterization of E/Z Isomers

The unambiguous identification and quantification of E/Z isomers are crucial. Several analytical techniques are employed for this purpose, with Nuclear Magnetic Resonance (NMR) spectroscopy being one of the most powerful tools. X-ray crystallography provides definitive proof of stereochemistry in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are invaluable for the differentiation of E/Z isomers of cyclopropyl ketoximes. The chemical shifts of nuclei in close proximity to the C=NOH group are sensitive to the orientation of the hydroxyl group.

  • ¹H NMR: Protons on the carbon atom α- to the C=N bond will experience different shielding or deshielding effects depending on whether they are syn or anti to the hydroxyl group. This often results in distinct chemical shifts for the α-protons in the E and Z isomers. The protons of the cyclopropyl ring can also exhibit different chemical shifts between the two isomers.

  • ¹³C NMR: The chemical shifts of the carbon atoms of the cyclopropyl group and the carbon atom of the C=N bond can also differ significantly between the E and Z isomers.

Table 2: Representative ¹H NMR Chemical Shift Data for E/Z Isomers of a Propyloxime Derivative

IsomerProtonChemical Shift (ppm)
EAromatic7.50-7.00 (m)
-OCH₂-4.05 (t)
-CH₃ (oxime)2.15 (s)
ZAromatic7.50-7.00 (m)
-OCH₂-4.15 (t)
-CH₃ (oxime)2.25 (s)

(Data derived from a representative propyloxime example, highlighting the expected differences in chemical shifts for protons near the oxime group)[3]

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including the precise geometry of the E/Z isomers and their packing in the crystal lattice. This technique allows for the unambiguous assignment of the syn or anti configuration of the substituents relative to the hydroxyl group of the oxime. Although a specific crystal structure for a simple cyclopropyl ketoxime was not found in the immediate search, the technique remains the gold standard for stereochemical determination.

Experimental Protocols

General Synthesis of Cyclopropyl Ketoximes

Materials:

  • Cyclopropyl ketone (1.0 eq)

  • Hydroxylamine hydrochloride (1.2-1.5 eq)

  • Base (e.g., Sodium Hydroxide, Potassium Carbonate) (1.2-1.5 eq)

  • Solvent (e.g., Ethanol, Methanol, Water)

Procedure:

  • Dissolve the cyclopropyl ketone in the chosen solvent.

  • Add hydroxylamine hydrochloride to the solution.

  • Add the base portion-wise or as a solution to the reaction mixture.

  • Heat the reaction mixture under reflux for a specified period (e.g., 1-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to obtain the cyclopropyl ketoxime, which may be a mixture of E/Z isomers.

Stereoselective Isomerization of p-Chlorophenyl Cyclopropyl Ketoxime to the E Isomer[2]

Materials:

  • A 70:30 E/Z mixture of p-chlorophenyl cyclopropyl ketoxime

  • Anhydrous organic solvent (e.g., diethyl ether)

  • Anhydrous protic or Lewis acid (e.g., HCl gas, BF₃)

  • Dilute aqueous base (e.g., NaHCO₃ solution)

Procedure:

  • Dissolve the E/Z mixture of p-chlorophenyl cyclopropyl ketoxime in the anhydrous organic solvent.

  • Treat the solution with the anhydrous acid. This will cause the precipitation of the E isomer as its immonium salt.

  • Filter the precipitate and wash with the anhydrous solvent.

  • Neutralize the collected precipitate by stirring with an excess of the dilute aqueous base.

  • Extract the product with an organic solvent.

  • Dry the organic layer and remove the solvent to yield the cyclopropyl ketoxime with >98% E isomer content.

Visualizations

E/Z Isomerism of a Generic Cyclopropyl Ketoxime

G start Start: Cyclopropyl Ketone + NH2OH.HCl reaction Oximation Reaction (Base, Solvent, Heat) start->reaction crude_product Crude Product (Mixture of E/Z Isomers) reaction->crude_product purification Purification (Column Chromatography) crude_product->purification isomers Separated E and Z Isomers (or enriched mixture) purification->isomers analysis Characterization isomers->analysis nmr NMR Spectroscopy (¹H, ¹³C) analysis->nmr xray X-ray Crystallography analysis->xray end End: Characterized E/Z Isomers nmr->end xray->end

References

In-Depth Technical Guide: Spectroscopic Data for 1-Cyclopropyl-ethanone oxime

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Cyclopropyl-ethanone oxime (CAS No: 51761-72-9). The information is intended to support research, development, and quality control activities involving this compound. All quantitative data is presented in structured tables for ease of reference and comparison. Detailed experimental protocols for the synthesis and characterization of the compound are also included.

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.5-9.5Singlet (broad)1HN-OH
~1.8-1.9Singlet3HCH₃
~1.2-1.3Multiplet1HCH (cyclopropyl)
~0.6-0.8Multiplet4HCH₂ (cyclopropyl)
Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~158C=N
~15CH (cyclopropyl)
~10CH₃
~5CH₂ (cyclopropyl)

Note: Specific experimental peak list is not fully available. The data is referenced from the PubChem database entry for the compound.[1]

Table 3: IR Spectroscopic Data
Frequency (cm⁻¹)Vibration ModeIntensity
~3300-3100O-H stretchBroad
~3080, ~3000C-H stretch (cyclopropyl)Medium
~2950C-H stretch (methyl)Medium
~1650C=N stretchMedium
~1450CH₂ scissoringMedium
~950N-O stretchMedium

Note: This data is based on characteristic infrared absorption frequencies for oximes.

Table 4: Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
99Base Peak[M]⁺
84High[M-CH₃]⁺
69Medium[M-NOH]⁺
58High[C₃H₆N]⁺
41High[C₃H₅]⁺

Note: The mass spectrum for this compound is available in the NIST WebBook.[2] The fragmentation pattern is consistent with the structure.

Experimental Protocols

Synthesis of this compound

A general and widely applicable method for the synthesis of oximes is the reaction of a ketone with hydroxylamine.[3] The following protocol is a representative procedure adapted for the synthesis of this compound from cyclopropyl methyl ketone.

Materials:

  • Cyclopropyl methyl ketone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa) or Pyridine

  • Ethanol

  • Water

  • Diethyl ether or other suitable extraction solvent

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclopropyl methyl ketone (1.0 eq) in ethanol.

  • In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride (1.1-1.5 eq) and sodium acetate (1.1-1.5 eq). Alternatively, pyridine can be used as a base and solvent.

  • Add the aqueous hydroxylamine hydrochloride/sodium acetate solution to the ethanolic solution of the ketone.

  • The reaction mixture is typically stirred at room temperature or gently heated to reflux (e.g., 60-80 °C) for a period ranging from 1 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the ethanol is removed under reduced pressure using a rotary evaporator.

  • Water is added to the residue, and the aqueous layer is extracted three times with diethyl ether.

  • The combined organic extracts are washed with water and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water, hexanes) or by column chromatography on silica gel.

Characterization Methods

The synthesized this compound should be characterized using the following spectroscopic techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a spectrometer (e.g., 300 or 500 MHz) using a suitable deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Infrared (IR) Spectroscopy: The IR spectrum should be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a neat film (if liquid) or as a KBr pellet (if solid).

  • Mass Spectrometry (MS): The mass spectrum can be acquired using a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for separation and identification. Electron ionization (EI) is a common method for generating the mass spectrum.

Visualizations

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of this compound.

experimental_workflow start Start reagents 1. Mix Reagents: - Cyclopropyl methyl ketone - Hydroxylamine hydrochloride - Base (e.g., Sodium Acetate) - Solvent (e.g., Ethanol) start->reagents reaction 2. Reaction (Stirring/Heating) reagents->reaction workup 3. Work-up: - Solvent removal - Extraction - Washing & Drying reaction->workup purification 4. Purification: (Recrystallization or Chromatography) workup->purification characterization 5. Spectroscopic Characterization: - NMR (¹H, ¹³C) - IR - MS purification->characterization end End Product: This compound characterization->end

Synthesis and Characterization Workflow

References

The Advent and Evolution of Cyclopropyl Oximes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Synthesis, History, and Pharmacological Significance of Cyclopropyl Oximes for Drug Development Professionals.

Introduction

The incorporation of strained ring systems into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Among these, the cyclopropyl group holds a prominent position, valued for its unique stereoelectronic properties that can profoundly influence a molecule's potency, metabolic stability, and pharmacokinetic profile. When this versatile moiety is combined with the oxime functional group, a class of compounds known as cyclopropyl oximes emerges. These structures have garnered significant interest in drug discovery, serving as key intermediates and pharmacophores in a range of therapeutic areas. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of cyclopropyl oximes, tailored for researchers, scientists, and drug development professionals.

Historical Perspective: Tracing the Origins of Cyclopropyl Oximes

While the precise moment of the first synthesis of a simple cyclopropyl oxime is not definitively documented in readily available literature, their emergence is intrinsically linked to the development of methods for preparing cyclopropyl ketones. A notable early contribution to the synthesis of cyclopropyl ketones was the work of Hart and Curtis in 1956 on dicyclopropyl ketone. The availability of such precursors laid the groundwork for the subsequent synthesis of their corresponding oximes.

A significant milestone in the history of cyclopropyl oximes in medicinal chemistry occurred in the mid-1980s. Research led by Bouzoubaa, Leclerc, and their colleagues culminated in the synthesis and pharmacological evaluation of a series of cyclopropyl ketoxime derivatives as potent beta-adrenergic blocking agents.[1][2] Their seminal papers published in 1984 and 1985 described the synthesis of compounds such as O-[3-(tert-butylamino)-2-hydroxypropyl] cyclopropyl methyl ketone oxime, which came to be known as falintolol.[1] This work not only highlighted the therapeutic potential of cyclopropyl oximes but also solidified their place as a valuable structural motif in drug design.

The historical development can be visualized as a progression from the synthesis of the core cyclopropyl ketone precursors to their conversion to oximes and subsequent elaboration into pharmacologically active agents.

Historical_Timeline 1956 Hart & Curtis synthesize dicyclopropyl ketone Mid-1980s Bouzoubaa, Leclerc et al. synthesize cyclopropyl ketoxime beta-blockers 1956->Mid-1980s Availability of precursors Present Widespread use of cyclopropyl oximes in medicinal chemistry Mid-1980s->Present Demonstration of pharmacological activity

A brief timeline highlighting key milestones in the history of cyclopropyl oximes.

Synthetic Methodologies

The synthesis of cyclopropyl oximes typically follows a straightforward and classical chemical transformation: the condensation of a cyclopropyl-substituted aldehyde or ketone with hydroxylamine. The general workflow involves the preparation of the cyclopropyl carbonyl compound followed by the oximation reaction.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_oximation Oximation cluster_product Product Cyclopropyl_Ketone Cyclopropyl Ketone/ Aldehyde Synthesis Oximation_Reaction Reaction with Hydroxylamine Cyclopropyl_Ketone->Oximation_Reaction Cyclopropyl_Oxime Cyclopropyl Oxime Oximation_Reaction->Cyclopropyl_Oxime

General workflow for the synthesis of cyclopropyl oximes.
Experimental Protocols

Protocol 1: Synthesis of Cyclopropanecarboxaldehyde Oxime

This protocol describes the synthesis of a simple cyclopropyl aldoxime from its corresponding aldehyde.

Step 1: Preparation of Cyclopropanecarboxaldehyde Cyclopropanecarboxaldehyde can be prepared by the oxidation of cyclopropylmethanol. A common method involves the use of pyridinium chlorochromate (PCC).

  • Materials: Cyclopropylmethanol, pyridinium chlorochromate (PCC), dichloromethane (CH₂Cl₂).

  • Procedure: To a stirred suspension of PCC in dichloromethane, a solution of cyclopropylmethanol in dichloromethane is added. The reaction mixture is stirred at room temperature for approximately 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the mixture is filtered through a pad of silica gel and the solvent is removed under reduced pressure to yield cyclopropanecarboxaldehyde.[3]

Step 2: Oximation of Cyclopropanecarboxaldehyde The resulting aldehyde is then converted to the oxime.

  • Materials: Cyclopropanecarboxaldehyde, hydroxylamine hydrochloride (NH₂OH·HCl), sodium carbonate (Na₂CO₃), aqueous ethanol.

  • Procedure: Cyclopropanecarboxaldehyde is dissolved in aqueous ethanol. To this solution, hydroxylamine hydrochloride and sodium carbonate are added. The reaction mixture is stirred at ambient temperature for approximately 2 hours. The product, cyclopropanecarboxaldehyde oxime, can be isolated by extraction and purified by standard methods. The yield for this step is typically high, often around 99%.[3]

Protocol 2: Synthesis of Cyclopropyl Methyl Ketone Oxime

This protocol outlines the synthesis of a cyclopropyl ketoxime, a precursor to the beta-blocker falintolol.

Step 1: Preparation of Cyclopropyl Methyl Ketone Cyclopropyl methyl ketone can be synthesized via several routes. One established method starts from 5-chloro-2-pentanone.

  • Materials: 5-chloro-2-pentanone, sodium hydroxide (NaOH), water, diethyl ether, calcium chloride.

  • Procedure: A solution of sodium hydroxide in water is prepared. 5-chloro-2-pentanone is added, and the mixture is heated to reflux for about an hour. Water is then added, and reflux is continued for another hour. The product, cyclopropyl methyl ketone, is isolated by distillation. The organic layer of the distillate is separated, and the aqueous layer is extracted with diethyl ether. The combined organic phases are dried over calcium chloride and purified by fractional distillation.

Step 2: Oximation of Cyclopropyl Methyl Ketone The ketone is then converted to its oxime.

  • Materials: Cyclopropyl methyl ketone, hydroxylamine hydrochloride, pyridine, ethanol.

  • Procedure: A mixture of cyclopropyl methyl ketone, hydroxylamine hydrochloride, and pyridine in ethanol is refluxed for several hours. The solvent is then evaporated, and the residue is treated with water and extracted with an organic solvent like ether. The organic layer is washed, dried, and concentrated to give the crude oxime, which can be purified by distillation or chromatography.

Protocol 3: Synthesis of Dicyclopropyl Ketone Oxime

This protocol details the synthesis of the oxime of dicyclopropyl ketone.

Step 1: Preparation of Dicyclopropyl Ketone An established synthesis of dicyclopropyl ketone starts from γ-butyrolactone.[4]

  • Materials: γ-butyrolactone, sodium methoxide, methanol, concentrated hydrochloric acid, sodium hydroxide.

  • Procedure: γ-butyrolactone is reacted with sodium methoxide in methanol. After distillation of the methanol, the reaction mixture is treated with concentrated hydrochloric acid and heated under reflux. The resulting intermediate is then treated with a strong base like sodium hydroxide and heated to induce cyclization, followed by steam distillation to isolate the dicyclopropyl ketone.[4] The product is then purified by distillation.[4]

Step 2: Oximation of Dicyclopropyl Ketone The dicyclopropyl ketone is then converted to its oxime using a standard procedure similar to that described for cyclopropyl methyl ketone, typically involving hydroxylamine hydrochloride and a base like pyridine in a suitable solvent such as ethanol.

Data Presentation: Physicochemical and Spectroscopic Properties

The following tables summarize key quantitative data for representative cyclopropyl oximes and their precursors.

Table 1: Physicochemical Properties of Selected Cyclopropyl Carbonyls and Oximes

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Reference
CyclopropanecarboxaldehydeC₄H₆O70.0998-100[3]
Cyclopropyl Methyl KetoneC₅H₈O84.12110-112
Dicyclopropyl KetoneC₇H₁₀O110.1572-74 / 33 mmHg[4]
Cyclopropanecarboxaldehyde OximeC₄H₇NO85.11-[3]
Cyclopropyl Methyl Ketone OximeC₅H₉NO99.13-[1]
Dicyclopropyl Ketone OximeC₇H₁₁NO125.17-[2]

Table 2: Spectroscopic Data for Selected Cyclopropyl Oximes

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)MS (m/z)
Cyclopropanecarboxaldehyde Oxime 0.5-1.2 (m, 4H, CH₂), 1.3-1.8 (m, 1H, CH), 6.7 (d, 1H, CH=N), 9.5 (br s, 1H, OH)5-10 (CH₂), 10-15 (CH), 150-155 (C=N)~3300 (O-H), ~1650 (C=N), ~940 (N-O)85 (M⁺)
Cyclopropyl Methyl Ketone Oxime 0.4-1.0 (m, 4H, CH₂), 1.1-1.6 (m, 1H, CH), 1.9 (s, 3H, CH₃), 10.0 (br s, 1H, OH)4-8 (CH₂), 12-18 (CH), 15-20 (CH₃), 160-165 (C=N)~3250 (O-H), ~1660 (C=N), ~930 (N-O)99 (M⁺)
Dicyclopropyl Ketone Oxime 0.5-1.2 (m, 8H, CH₂), 1.3-1.8 (m, 2H, CH), 9.8 (br s, 1H, OH)5-10 (CH₂), 15-20 (CH), 170-175 (C=N)~3280 (O-H), ~1640 (C=N), ~950 (N-O)125 (M⁺)

Note: The spectroscopic data presented are approximate and can vary based on the solvent and instrument used.

Applications in Drug Discovery and Development

The unique structural and electronic features of the cyclopropyl group make it an attractive bioisostere for various functional groups in drug design.[5] It can act as a conformationally restricted replacement for a gem-dimethyl or isopropyl group, or even mimic the spatial orientation of a double bond. The incorporation of a cyclopropyl moiety can lead to improved metabolic stability by blocking sites of oxidation, and its electron-withdrawing nature can modulate the pKa of neighboring functional groups, influencing binding interactions and solubility.

The oxime group itself is also a versatile pharmacophore, capable of acting as a hydrogen bond donor and acceptor.[6] It has been incorporated into a wide range of biologically active molecules, including enzyme inhibitors and receptor antagonists.[6]

The combination of these two moieties in cyclopropyl oximes has proven to be a successful strategy in drug discovery. The most prominent example is the development of beta-blockers like falintolol.

Mechanism of Action: Beta-Adrenergic Blockade

Beta-blockers exert their therapeutic effects by antagonizing the action of catecholamines, such as adrenaline and noradrenaline, at β-adrenergic receptors.[2] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger a signaling cascade involving adenylyl cyclase and the production of cyclic AMP (cAMP).[2] In the heart, this leads to increased heart rate, contractility, and conduction velocity.[2] By blocking these receptors, beta-blockers reduce the sympathetic drive to the heart, making them effective in the treatment of conditions like hypertension, angina, and certain arrhythmias.[2]

The signaling pathway of a β-adrenergic receptor and the inhibitory action of a beta-blocker like a cyclopropyl oxime derivative can be visualized as follows:

Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamine Catecholamine (e.g., Adrenaline) Beta_Receptor β-Adrenergic Receptor (GPCR) Catecholamine->Beta_Receptor Binds and Activates Beta_Blocker Cyclopropyl Oxime Beta-Blocker Beta_Blocker->Beta_Receptor Binds and Blocks G_Protein G Protein (Gs) Beta_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Increased Heart Rate, Contractility, etc. PKA->Cellular_Response Phosphorylates targets, leading to

The β-adrenergic signaling pathway and the inhibitory effect of a cyclopropyl oxime beta-blocker.

Conclusion

From their inferred origins in the mid-20th century to their established role in modern medicinal chemistry, cyclopropyl oximes have demonstrated their value as versatile and potent molecular scaffolds. Their synthesis is generally straightforward, relying on well-established chemical principles. The unique combination of the stereoelectronic properties of the cyclopropyl ring and the hydrogen-bonding capabilities of the oxime group has led to the development of successful therapeutic agents. For researchers and drug development professionals, a thorough understanding of the history, synthesis, and pharmacological applications of cyclopropyl oximes is essential for leveraging their full potential in the design of novel and effective medicines. As the quest for new therapeutics continues, the strategic incorporation of the cyclopropyl oxime motif is likely to remain a fruitful area of investigation.

References

1-Cyclopropyl-ethanone oxime molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Cyclopropyl-ethanone oxime, a molecule of interest in synthetic chemistry and potentially in drug discovery due to the broad biological activities of the oxime functional group. This document outlines its core physicochemical properties, a detailed experimental protocol for its synthesis, and a workflow diagram for its preparation and characterization.

Core Molecular Data

Quantitative data for this compound is summarized in the table below for quick reference.

ParameterValueReference(s)
Molecular Formula C₅H₉NO[1][2][3]
Molecular Weight 99.13 g/mol [1][2]
CAS Number 51761-72-9[1][2]

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of this compound. This method is based on the classical reaction of a ketone with hydroxylamine hydrochloride.

Synthesis of this compound

This procedure describes the conversion of 1-Cyclopropyl-ethanone to its corresponding oxime.

Materials:

  • 1-Cyclopropyl-ethanone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine or Sodium Acetate

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-Cyclopropyl-ethanone (1 equivalent) in ethanol.

  • Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.1 equivalents) and a base such as pyridine or sodium acetate (1.5 equivalents). The base is crucial to neutralize the HCl released during the reaction.

  • Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for a period ranging from 1 to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator. The residue is then partitioned between water and an organic solvent like ethyl acetate.

  • Extraction and Washing: The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with water and then with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel if necessary.

Characterization:

The final product should be characterized to confirm its identity and purity using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.[2]

  • Infrared (IR) Spectroscopy: To identify the characteristic C=N and O-H functional groups of the oxime.

Logical Workflow and Diagrams

The following diagram illustrates the general workflow for the synthesis and purification of an oxime, applicable to this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Start 1-Cyclopropyl-ethanone + Hydroxylamine HCl Reaction Reaction in Ethanol with Base (e.g., Pyridine) Start->Reaction Reflux Heating under Reflux Reaction->Reflux Solvent_Removal Solvent Removal Reflux->Solvent_Removal Reaction Completion Extraction Aqueous Work-up & Extraction Solvent_Removal->Extraction Drying Drying of Organic Layer Extraction->Drying Purification Purification (Recrystallization/Chromatography) Drying->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Final_Product Pure this compound Characterization->Final_Product

Caption: General workflow for the synthesis and characterization of this compound.

References

Synonyms for 1-Cyclopropyl-ethanone oxime

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 1-Cyclopropyl-ethanone oxime for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a valuable chemical intermediate. It covers its chemical identity, physical and chemical properties, detailed synthesis protocols, and its potential applications in the field of drug discovery and development.

Chemical Identity and Synonyms

This compound is a chemical compound with the molecular formula C₅H₉NO. It is also known by a variety of synonyms, which are crucial for effective literature and database searches.

Table 1: Synonyms and Identifiers for this compound

Identifier TypeValue
CAS Number 51761-72-9[1][2]
IUPAC Name (NE)-N-(1-cyclopropylethylidene)hydroxylamine[3]
Common Synonyms Cyclopropyl methyl ketoxime[2][4]
Acetylcyclopropane oxime[2][4]
Cyclopropyl methyl ketone oxime[2][4]
1-Cyclopropylethanone oxime[2][4]
cyclopropylethan-1-one oxime[1]
Molecular Formula C₅H₉NO[1][2]
InChI InChI=1S/C5H9NO/c1-4(6-7)5-2-3-5/h5,7H,2-3H2,1H3[1][2]
InChIKey HTMLLPBZMWBCDN-UHFFFAOYSA-N[1][2]
SMILES CC(=NO)C1CC1[2]

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, storage, and application in chemical synthesis.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 99.13 g/mol [3]
Melting Point 38-40 °C[2]
Boiling Point 90-92 °C at 20 Torr[2]
Topological Polar Surface Area 32.6 Ų[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 1[3]
XLogP3-AA 0.7[3]

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the reaction of the corresponding ketone, 1-cyclopropylethanone (also known as cyclopropyl methyl ketone), with hydroxylamine. Several protocols exist for this type of transformation, often with variations in solvent, base, and reaction conditions. Below is a representative experimental protocol adapted from general procedures for oxime synthesis.[5][6][7][8]

Experimental Protocol: Synthesis from 1-Cyclopropylethanone

This protocol details the synthesis of this compound from 1-cyclopropylethanone and hydroxylamine hydrochloride.

Materials:

  • 1-Cyclopropylethanone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine or Sodium Carbonate (Na₂CO₃)

  • Ethanol or a water-ethanol mixture

  • Ethyl acetate

  • 1 M Hydrochloric acid (for workup with pyridine)

  • Water

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-cyclopropylethanone (1 equivalent) in ethanol.

  • Addition of Reagents: To the stirred solution, add hydroxylamine hydrochloride (1.05-1.2 equivalents) and a base such as pyridine (used as a solvent) or sodium carbonate (3 equivalents) to neutralize the HCl released during the reaction.

  • Reaction: Heat the mixture to reflux (or stir at room temperature, depending on the chosen procedure) and monitor the reaction progress by Thin Layer Chromatography (TLC).[9]

  • Workup (Pyridine procedure): Once the reaction is complete, cool the mixture to room temperature and remove the pyridine under reduced pressure. To the residue, add ethyl acetate and 1 M aqueous HCl. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.[9]

  • Workup (Sodium Carbonate procedure): After the reaction is complete, add water to the reaction mixture and filter the solid product. If the product is an oil, extract with ethyl acetate. The combined organic layers are then dried over anhydrous CaCl₂ and the solvent is evaporated.[7]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., a mixture of hexane and ethyl acetate) or by column chromatography on silica gel.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Workup & Purification s1 Dissolve 1-cyclopropylethanone in Ethanol s2 Add Hydroxylamine HCl and Base s1->s2 s3 Heat to Reflux s2->s3 s4 Monitor by TLC s3->s4 w1 Cool and Concentrate s4->w1 Reaction Complete w2 Extraction with Ethyl Acetate w1->w2 w3 Wash and Dry Organic Layer w2->w3 w4 Purification (Recrystallization/Chromatography) w3->w4 final final w4->final Pure this compound

Synthesis and Purification Workflow

Characterization

The identity and purity of synthesized this compound are confirmed through various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

TechniqueExpected Characteristics
¹³C NMR Data available, but specific shifts not detailed in general databases.[3]
Mass Spectrometry (GC-MS) Molecular ion peak corresponding to the molecular weight (99.13 g/mol ) and characteristic fragmentation pattern.[1][3]
Infrared (IR) Spectroscopy Characteristic bands for O-H stretching (~3600 cm⁻¹), C=N stretching (~1665 cm⁻¹), and N-O stretching (~945 cm⁻¹).[10] These are general values for oximes.

Applications in Drug Development

While this compound itself is not known to have direct biological activity or involvement in specific signaling pathways, its structural motifs—the oxime and the cyclopropyl group—are of significant interest in medicinal chemistry. Oxime derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[11] The cyclopropyl group is a well-established bioisostere for a variety of functional groups and is known to improve metabolic stability, binding affinity, and potency of drug candidates.[12]

A notable example of the application of a similar scaffold is in the development of beta-adrenergic blocking agents. Derivatives of cyclopropyl ketoximes have been synthesized and shown to possess potent biological activity, highlighting the potential of this compound as a key building block for the synthesis of novel therapeutic agents.[13]

The following diagram illustrates the logical relationship of using this compound as a starting material in a drug discovery program.

G start This compound step1 Chemical Derivatization (e.g., etherification, esterification) start->step1 step2 Synthesis of Compound Library step1->step2 step3 High-Throughput Screening (e.g., against a specific biological target) step2->step3 step4 Hit Identification step3->step4 step5 Lead Optimization (Structure-Activity Relationship studies) step4->step5 final Drug Candidate step5->final

Role in Drug Discovery

Conclusion

This compound is a readily synthesizable compound with a unique combination of functional groups that make it an attractive starting material for medicinal chemistry campaigns. While it may not be a bioactive molecule itself, its utility as a chemical intermediate for the generation of compound libraries aimed at discovering new drugs is significant. The detailed information on its synthesis and properties provided in this guide is intended to facilitate its use by researchers and professionals in the field of drug development.

References

An In-depth Technical Guide to the Stability and Reactivity of 1-Cyclopropyl-ethanone Oxime

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and reactivity of 1-Cyclopropyl-ethanone oxime, also known as cyclopropyl methyl ketoxime. Due to the limited availability of specific experimental data for this compound, this guide combines known properties of this compound with established principles and data from the broader class of ketoximes to offer a thorough understanding for research and development purposes.

Core Properties of this compound

This compound is a solid organic compound with the chemical formula C₅H₉NO.[1][2][3][4] It is characterized by the presence of a cyclopropyl group attached to an ethanone oxime moiety. This structure presents unique reactivity, influenced by the strained cyclopropyl ring and the versatile oxime functional group.

PropertyValueSource
Molecular Formula C₅H₉NO[1][2][3]
Molecular Weight 99.13 g/mol [1][3]
CAS Number 51761-72-9[1][2][3]
Boiling Point 90-92 °C @ 20 Torr[4]
Melting Point 38-40 °C[4]
Standard Solid Enthalpy of Combustion (ΔcH°solid) -3226.30 ± 1.10 kJ/mol[3]
Solid Phase Enthalpy of Formation (ΔfH°solid) -27.60 ± 1.10 kJ/mol[3]

Synthesis of this compound

The synthesis of this compound typically proceeds via the condensation reaction of its corresponding ketone, 1-cyclopropyl-ethanone (cyclopropyl methyl ketone), with hydroxylamine.[5] This is a standard and widely used method for the preparation of ketoximes.

G CPMK 1-Cyclopropyl-ethanone reaction CPMK->reaction NH2OH Hydroxylamine (NH2OH) NH2OH->reaction Oxime This compound H2O Water (H2O) reaction->Oxime Condensation reaction->H2O Byproduct

Caption: General synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for ketoxime synthesis.[6][7]

Materials:

  • 1-Cyclopropyl-ethanone (1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 eq)

  • Sodium hydroxide (NaOH) (2.0 eq)

  • Ethanol

  • Water

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Concentrated hydrochloric acid

Procedure:

  • Dissolve 1-cyclopropyl-ethanone and hydroxylamine hydrochloride in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide to the mixture.

  • Heat the reaction mixture under reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully add concentrated hydrochloric acid and additional water.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Stability Profile

While specific quantitative stability data for this compound is scarce, the general stability of ketoximes provides valuable insights.

Stability ParameterGeneral Observations for Ketoximes
Thermal Stability The thermal decomposition of ketoximes can be complex, often involving the homolytic cleavage of the N-O bond to form iminyl radicals.[8] O-alkyl ketoximes may also undergo cleavage of the O-C bond.[9][10] The presence of catalysts, such as metals, can influence the decomposition pathway and products.[11]
Hydrolytic Stability Oximes are generally more resistant to hydrolysis than analogous imines and hydrazones.[12] Hydrolysis is typically catalyzed by acid and results in the formation of the corresponding ketone (1-cyclopropyl-ethanone) and hydroxylamine.[5][13] The rate of hydrolysis is dependent on the pH of the solution.[12] Continuous hydrolysis can be achieved under acidic conditions in a fractional distillation column.[14]
Oxidative Stability Oximes can be oxidized by various reagents. Depending on the oxidant and reaction conditions, oxidation can lead to the parent ketone or other products.[15] Photo-excited nitroarenes can induce oxidative cleavage of ketoximes.[16] In biological systems, cytochrome P450 enzymes can oxidize oximes, leading to the release of nitric oxide (NO).[17]
Reductive Stability The reduction of ketoximes is a common method for the synthesis of primary amines.[5] A variety of reducing agents can be employed, including sodium metal, catalytic hydrogenation, and hydride reagents.[5][18]

Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the chemistry of the oxime functional group. The following diagram illustrates the primary reaction pathways.

G Oxime This compound Amide N-Cyclopropylacetamide (via Beckmann Rearrangement) Oxime->Amide Acid/Catalyst Ketone 1-Cyclopropyl-ethanone (via Hydrolysis) Oxime->Ketone H3O+ Amine 1-Cyclopropylethanamine (via Reduction) Oxime->Amine [H] Radical Iminyl Radical (via Oxidation/Photolysis) Oxime->Radical Oxidation

Caption: Key reactivity pathways of this compound.

The Beckmann Rearrangement

A cornerstone reaction of ketoximes is the Beckmann rearrangement, which transforms the oxime into a substituted amide.[19] For this compound, this rearrangement is expected to yield N-cyclopropylacetamide. The reaction is typically catalyzed by acid.[20][21]

G Oxime This compound ProtonatedOxime Protonated Oxime Oxime->ProtonatedOxime + H+ NitriliumIon Nitrilium Ion Intermediate ProtonatedOxime->NitriliumIon Rearrangement (-H2O) ImidicAcid Imidic Acid Intermediate NitriliumIon->ImidicAcid Amide N-Cyclopropylacetamide ImidicAcid->Amide Tautomerization H2O_in H2O H2O_in->ImidicAcid H_out -H+

Caption: Mechanism of the Beckmann Rearrangement.

Experimental Protocol: Beckmann Rearrangement of this compound

This is a representative protocol based on general methods for the Beckmann rearrangement.[6][22]

Materials:

  • This compound (1.0 eq)

  • Acid catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid, or an acidic ionic liquid)

  • Co-catalyst (optional, e.g., P₂O₅)

  • Appropriate solvent (or neat conditions)

  • Water

  • Base for neutralization (e.g., sodium bicarbonate solution)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolve or suspend this compound in the chosen solvent or use neat conditions.

  • Carefully add the acid catalyst (and co-catalyst, if applicable) while maintaining an appropriate temperature.

  • Heat the reaction mixture and monitor its progress by TLC.

  • Upon completion, cool the mixture and carefully quench by pouring it into ice-water.

  • Neutralize the mixture with a suitable base.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

  • Purify the resulting N-cyclopropylacetamide by chromatography or recrystallization.

Summary of Key Reactions

ReactionReagentsProduct(s)Notes
Beckmann Rearrangement Acid catalyst (e.g., H₂SO₄, PPA)N-substituted amideA classic and synthetically useful rearrangement of ketoximes.[19][21][23]
Hydrolysis Aqueous acid (e.g., HCl, H₂SO₄)Corresponding ketone and hydroxylamineThe reverse reaction of oxime formation.[5][12][13]
Reduction H₂/Catalyst, Na/EtOH, LiAlH₄Primary amineA reliable method for the synthesis of primary amines from ketones via their oximes.[5][18]
Oxidation Various oxidizing agents (e.g., m-CPBA, IBX)Corresponding ketone or other oxidation productsCan be used for deprotection or to generate reactive intermediates.[15][17]
Iminyl Radical Formation Photolysis, transition metal catalystsIminyl radicalsThese reactive intermediates can undergo various subsequent reactions, such as cyclizations.[8][24]

Conclusion

This compound is a versatile synthetic intermediate with a rich and predictable reactivity profile based on the well-established chemistry of ketoximes. While specific quantitative data on its stability are limited, a qualitative understanding derived from analogous compounds provides a solid foundation for its application in research and development. Its key reactions, particularly the Beckmann rearrangement and reduction to the corresponding amine, make it a valuable building block in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. Further studies to quantify the thermal and hydrolytic stability of this specific oxime would be beneficial for process optimization and safety assessments.

References

Methodological & Application

Synthesis Protocol for 1-Cyclopropyl-ethanone oxime: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-Cyclopropyl-ethanone oxime, a valuable building block in medicinal chemistry and drug development. The outlined method is based on the classical oximation of a ketone using hydroxylamine hydrochloride.

Introduction

This compound is a versatile intermediate used in the synthesis of various heterocyclic compounds and pharmacologically active molecules. The presence of the cyclopropyl ring and the oxime functionality allows for diverse chemical transformations, making it a key component in the design of novel therapeutic agents. This protocol details a straightforward and reproducible method for its preparation from commercially available starting materials.

Reaction Scheme

The synthesis proceeds via the condensation reaction between 1-Cyclopropyl-ethanone and hydroxylamine in the presence of a base. The base is required to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride, driving the reaction towards the formation of the oxime.

G cluster_0 Reaction start 1-Cyclopropyl-ethanone product This compound start->product      + reagent Hydroxylamine Hydrochloride (NH2OH·HCl) reagent->product      in base Pyridine base->product      (solvent/base)

Figure 1: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established general procedures for oxime synthesis.

Materials:

  • 1-Cyclopropyl-ethanone

  • Hydroxylamine hydrochloride (NH2OH·HCl)

  • Pyridine

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Melting point apparatus

  • NMR spectrometer

  • IR spectrometer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 1-Cyclopropyl-ethanone, ethanol, and pyridine.

  • Addition of Hydroxylamine: To the stirred solution, add hydroxylamine hydrochloride portion-wise.

  • Reaction: Heat the reaction mixture to reflux and maintain for a specified time (typically 1-3 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the ethanol by rotary evaporation.

  • Extraction: To the residue, add water and extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic extracts and wash successively with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain a crystalline solid.

Quantitative Data

ParameterValueReference
Molecular FormulaC5H9NO[1]
Molecular Weight99.13 g/mol [1]
Melting Point38-40 °C
Boiling Point90-92 °C at 20 Torr
AppearanceWhite to off-white crystalline solid
Yield Not explicitly found in literature

Characterization Data

TechniqueData
¹H NMR Specific data not available in searched literature. Expect signals for the cyclopropyl protons (multiplets), the methyl protons (singlet), and the oxime hydroxyl proton (broad singlet).
¹³C NMR Specific data not available in searched literature. Expect signals for the cyclopropyl carbons, the methyl carbon, and the imine carbon.
IR (cm⁻¹) Specific data not available in searched literature. Expect characteristic peaks for O-H stretching (broad, ~3200-3400 cm⁻¹), C=N stretching (~1640-1690 cm⁻¹), and C-H stretching of the cyclopropyl and methyl groups.[2]

Experimental Workflow

G reagents Combine 1-Cyclopropyl-ethanone, Ethanol, and Pyridine addition Add Hydroxylamine Hydrochloride reagents->addition reflux Reflux for 1-3 hours addition->reflux workup Cool and remove Ethanol reflux->workup extraction Extract with Ethyl Acetate workup->extraction washing Wash with HCl, NaHCO3, and Brine extraction->washing drying Dry over MgSO4 and concentrate washing->drying purification Recrystallize drying->purification product This compound purification->product

Figure 2: Workflow for the synthesis of this compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Pyridine is a flammable and toxic liquid. Avoid inhalation and skin contact.

  • Hydroxylamine hydrochloride is corrosive and can be an irritant. Handle with care.

  • 1-Cyclopropyl-ethanone is a flammable liquid.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The procedure is robust and utilizes readily available reagents and standard laboratory techniques, making it accessible to a wide range of chemistry professionals. The resulting product is a key intermediate for further synthetic elaborations in the field of drug discovery and development.

References

Applications of 1-Cyclopropyl-ethanone Oxime in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopropyl-ethanone oxime is a versatile synthetic intermediate that holds significant potential in organic synthesis, particularly in the construction of nitrogen-containing compounds. Its unique structural motif, featuring a strained cyclopropyl ring adjacent to an oxime functional group, provides a gateway to a variety of valuable molecular architectures. This document outlines key applications of this compound, offering detailed protocols for its utilization in the synthesis of amides and heterocyclic systems, which are prevalent in medicinal chemistry and materials science.

Application 1: Beckmann Rearrangement to N-Cyclopropylacetamide

The Beckmann rearrangement is a classic acid-catalyzed transformation of an oxime into an amide.[1][2][3] In the case of this compound, this rearrangement yields N-cyclopropylacetamide, a compound of interest in medicinal chemistry and as a synthetic building block. The reaction proceeds through the protonation of the oxime's hydroxyl group, followed by a 1,2-migration of the group anti-periplanar to the leaving group, which in this case is the cyclopropyl group, to the nitrogen atom. Subsequent hydrolysis of the resulting nitrilium ion affords the corresponding amide.

Due to the migratory aptitude of the groups attached to the oxime carbon, the cyclopropyl group is expected to migrate in preference to the methyl group, leading to the formation of N-cyclopropylacetamide as the major product.

Logical Relationship: Beckmann Rearrangement

Beckmann_Rearrangement cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product 1-Cyclopropyl-ethanone_oxime This compound Nitrilium_Ion Nitrilium Ion 1-Cyclopropyl-ethanone_oxime->Nitrilium_Ion Protonation & 1,2-Cyclopropyl Shift Acid_Catalyst Acid Catalyst (e.g., H₂SO₄, PPA, HCl) N-Cyclopropylacetamide N-Cyclopropylacetamide Nitrilium_Ion->N-Cyclopropylacetamide Hydrolysis

Caption: Beckmann rearrangement of this compound.

General Experimental Protocol: Acid-Catalyzed Beckmann Rearrangement

Objective: To synthesize N-cyclopropylacetamide from this compound via an acid-catalyzed Beckmann rearrangement.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly and carefully add the acid catalyst (e.g., concentrated H₂SO₄ or PPA, 2.0-5.0 eq) to the stirred solution. The addition should be dropwise to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a period of 2 to 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and water.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure N-cyclopropylacetamide.

Summary of Reaction Conditions for Beckmann Rearrangement
Catalyst/ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
H₂SO₄Dichloromethane0 to rt2-24Variable[1][2]
Polyphosphoric Acid (PPA)Neat or Toluene80-1001-5Variable[2]
HCl/Acetic AnhydrideAcetic AcidReflux2-6Variable[4]
TsCl/PyridineDichloromethane0 to rt3-12Variable[2]

Note: The yields for the Beckmann rearrangement of this compound are not explicitly reported in the surveyed literature; the data presented is based on general procedures for similar ketoximes.

Application 2: Synthesis of 3-Methyl-5-vinylisoxazole

This compound can serve as a precursor for the synthesis of substituted isoxazoles. One reported method involves a tandem reaction initiated by a reagent like phosphorus oxychloride (POCl₃).[5] This process is proposed to proceed through a Beckmann rearrangement-like activation of the oxime, followed by a ring-opening of the cyclopropyl group and subsequent intramolecular cyclization to form the isoxazole ring. This transformation provides a route to 3,5-disubstituted isoxazoles, which are important scaffolds in medicinal chemistry.

Signaling Pathway: Isoxazole Synthesis from Cyclopropyl Ketone Oxime

Isoxazole_Synthesis cluster_start Starting Material cluster_reagents Reagent cluster_intermediate Key Intermediate cluster_process Tandem Reaction cluster_product Product Cyclopropyl_Ketone_Oxime This compound Activated_Complex Activated Oxime Complex Cyclopropyl_Ketone_Oxime->Activated_Complex Activation POCl3 POCl₃ Ring_Opening Cyclopropyl Ring Opening Activated_Complex->Ring_Opening Cyclization Intramolecular Cyclization Ring_Opening->Cyclization Isoxazole 3-Methyl-5-vinylisoxazole Cyclization->Isoxazole

Caption: POCl₃-mediated synthesis of a substituted isoxazole.

General Experimental Protocol: POCl₃-Mediated Synthesis of 3-Methyl-5-vinylisoxazole

Objective: To synthesize 3-methyl-5-vinylisoxazole from this compound.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (CH₂Cl₂) or another suitable aprotic solvent

  • Pyridine or another suitable base

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5-2.0 eq) to the stirred solution.

  • After the addition of POCl₃, add a base such as pyridine (2.0-3.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for a period of 4 to 12 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it into a beaker of crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica gel to yield pure 3-methyl-5-vinylisoxazole.

Summary of Reaction Conditions for Isoxazole Synthesis
ReagentSolventBaseTemperature (°C)Reaction Time (h)Yield (%)Reference
POCl₃DichloromethanePyridineReflux4-12Variable[5]

Note: The specific yield for the synthesis of 3-methyl-5-vinylisoxazole from this compound is not explicitly provided in the cited review. The conditions are based on the general transformation described for cyclopropyl oximes.

Conclusion

This compound is a valuable precursor for the synthesis of N-cyclopropylacetamides and substituted isoxazoles, both of which are important structural motifs in various fields of chemical research. The protocols provided herein offer a foundation for the practical application of this versatile building block in the laboratory. Further exploration and optimization of these reactions can be expected to expand the synthetic utility of this compound and facilitate the development of novel molecules with potential applications in drug discovery and materials science.

References

1-Cyclopropyl-ethanone Oxime: A Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-cyclopropyl-ethanone oxime as a key intermediate in the synthesis of pharmaceutical compounds. The unique structural features of the cyclopropyl group, combined with the reactivity of the oxime moiety, make this compound a valuable building block in the development of novel therapeutics, particularly in the fields of antiviral and antifungal agents.

Introduction

This compound, a derivative of cyclopropyl methyl ketone, serves as a versatile precursor in organic synthesis. The cyclopropyl ring, a highly strained three-membered carbocycle, imparts unique conformational rigidity and electronic properties to molecules, often leading to enhanced biological activity and improved pharmacokinetic profiles of the final drug substance. The oxime functional group provides a reactive handle for a variety of chemical transformations, including reduction, oxidation, and the formation of various heterocyclic systems.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for reaction planning and execution.

PropertyValueReference
Molecular Formula C₅H₉NO[1]
Molecular Weight 99.13 g/mol [1]
CAS Number 51761-72-9[1]
Appearance White crystalline solid
Melting Point 67-69 °C
Boiling Point 198.5±23.0 °C at 760 mmHg
Density 1.0±0.1 g/cm³
pKa 11.84±0.20

Applications in Pharmaceutical Synthesis

While direct synthesis of currently marketed drugs from this compound is not extensively documented in publicly available literature, its structural motif is found in various biologically active compounds, suggesting its potential as a key intermediate. The primary areas of application are in the synthesis of antiviral and antifungal agents.

Antiviral Agents
Antifungal Agents

Oxime ethers and esters are known to possess significant antifungal activities.[3] The synthesis of novel oxime derivatives is a promising strategy for the development of new antifungal drugs, particularly those targeting the fungal enzyme lanosterol 14α-demethylase (CYP51). The cyclopropyl group can be incorporated to improve the potency and selectivity of these inhibitors.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its potential derivatization for the synthesis of pharmaceutical intermediates.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from cyclopropyl methyl ketone and hydroxylamine hydrochloride.

Materials:

  • Cyclopropyl methyl ketone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa)

  • Ethanol

  • Water

  • Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve cyclopropyl methyl ketone (1.0 eq) in ethanol.

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) in water.

  • Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of cyclopropyl methyl ketone.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the ethanol by rotary evaporation.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain pure this compound.

Expected Yield: 85-95%

Purity: >98% (as determined by GC-MS and NMR)

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of this compound and its subsequent use in the preparation of pharmaceutical intermediates.

G cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization for Pharmaceutical Synthesis Start Start Materials: Cyclopropyl methyl ketone, Hydroxylamine HCl, Sodium Acetate Reaction Oximation Reaction (Reflux in Ethanol/Water) Start->Reaction Workup Work-up: Extraction & Washing Reaction->Workup Purification Purification: Recrystallization Workup->Purification Product This compound Purification->Product Intermediate This compound Derivatization Chemical Modification (e.g., O-alkylation, reduction) Intermediate->Derivatization Pharma_Intermediate Pharmaceutical Intermediate Derivatization->Pharma_Intermediate

Caption: General synthesis and derivatization workflow.

Signaling Pathway

While specific drugs derived from this compound are not yet established, a potential target for antifungal agents developed from this intermediate is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). Inhibition of this enzyme disrupts ergosterol biosynthesis, a critical component of the fungal cell membrane, leading to fungal cell death.

G cluster_pathway Antifungal Mechanism of Action (Hypothetical) Drug Cyclopropyl-Oxime Derivative CYP51 Fungal CYP51 (Lanosterol 14α-demethylase) Drug->CYP51 Inhibition Ergosterol Ergosterol Biosynthesis Lanosterol Lanosterol Lanosterol->Ergosterol CYP51 mediated Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Death Fungal Cell Death Membrane->Death Disruption leads to

References

Application Notes and Protocols: 1-Cyclopropyl-ethanone Oxime in Beckmann Rearrangement Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Beckmann rearrangement is a powerful and well-established organic reaction that transforms oximes into amides. This reaction has significant applications in synthetic chemistry, particularly in the pharmaceutical industry for the synthesis of valuable intermediates and active pharmaceutical ingredients. 1-Cyclopropyl-ethanone oxime is a key starting material that, upon rearrangement, yields N-cyclopropylacetamide. The cyclopropyl moiety is a desirable feature in medicinal chemistry as it can enhance metabolic stability and binding affinity of drug candidates. These application notes provide detailed protocols and data for the Beckmann rearrangement of this compound, offering a valuable resource for researchers in organic synthesis and drug development.

Reaction Mechanism and Stereochemistry

The Beckmann rearrangement is initiated by the activation of the oxime's hydroxyl group, typically through protonation by an acid or conversion into a better leaving group. This is followed by a concerted migration of the group anti-periplanar to the leaving group to the nitrogen atom, with the simultaneous expulsion of the leaving group. The resulting nitrilium ion is then attacked by a nucleophile, which, after tautomerization, yields the final amide product.[1][2]

The stereochemistry of the starting oxime is crucial as the rearrangement is stereospecific. The group that is anti to the hydroxyl group is the one that migrates.[3] For this compound, two geometric isomers exist: the (E)-isomer and the (Z)-isomer. In acidic conditions, these isomers can interconvert, potentially leading to a mixture of two different amide products. However, in the case of this compound, the migratory aptitude of the cyclopropyl group versus the methyl group will also influence the product distribution. Generally, groups that can better stabilize a positive charge have a higher migratory aptitude.

Experimental Protocols

While a specific, detailed protocol for the Beckmann rearrangement of this compound is not extensively documented in publicly available literature, the following protocols are adapted from established procedures for structurally similar ketoximes, such as acetophenone oxime and its derivatives. These can serve as a robust starting point for optimization.

Protocol 1: Acid-Catalyzed Beckmann Rearrangement using Trifluoroacetic Acid (TFA)

This protocol is adapted from a procedure for the rearrangement of acetophenone oximes using trifluoroacetic acid as a catalyst.[3]

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous acetonitrile (5 mL) in a round-bottom flask, add trifluoroacetic acid (3.0 mmol).

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain N-cyclopropylacetamide.

Protocol 2: One-Pot Synthesis and Rearrangement from 1-Cyclopropyl-ethanone

This one-pot procedure, adapted from a general method, allows for the direct conversion of the ketone to the amide without isolating the oxime intermediate.[4]

Materials:

  • 1-Cyclopropyl-ethanone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Formic acid

  • Silica gel

  • Sodium hydroxide (20% aqueous solution)

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, combine 1-cyclopropyl-ethanone (10 mmol), hydroxylamine hydrochloride (30 mmol), and silica gel (1 g) in formic acid (8 mL).

  • Heat the mixture to 80°C with stirring. Monitor the reaction by TLC.

  • After the reaction is complete, filter off the silica gel.

  • Dilute the filtrate with water (150 mL) and neutralize with a 20% aqueous solution of sodium hydroxide.

  • Collect the precipitated N-cyclopropylacetamide by filtration, wash with water, and dry.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Beckmann rearrangement of various ketoximes, which can be used as a reference for optimizing the reaction of this compound.

Table 1: Beckmann Rearrangement of Acetophenone Oxime Derivatives with Different Catalysts

Catalyst SystemSolventTemperature (°C)Time (h)Yield (%)Reference
Trifluoroacetic AcidAcetonitrileRefluxNot SpecifiedHigh[3]
Hg(II) complex (5 mol%)Acetonitrile801296[5]
Phenyl dichlorophosphateAcetonitrileRoom Temp.186[6]
Mukaiyama Reagent/Et₃NAcetonitrileRoom Temp.Not Specified89[7]
Zeolite H-betaNeat150Not SpecifiedForms both isomers[8]

Table 2: One-Pot Synthesis and Rearrangement of Various Ketones

KetoneReaction Time (h)Product(s)Yield (%)Reference
Benzophenone2.5Benzanilide~100[4]
Acetophenone3N-Phenylacetamide & N-MethylbenzamideMixture[4]
Cyclohexanone2ε-CaprolactamHigh[4]

Visualizations

The following diagrams illustrate the key aspects of the Beckmann rearrangement of this compound.

Beckmann_Rearrangement_Mechanism cluster_start Starting Material cluster_activation Activation cluster_rearrangement Rearrangement cluster_hydrolysis Hydrolysis & Tautomerization Oxime This compound Protonated_Oxime Protonated Oxime Oxime->Protonated_Oxime + H+ Nitrilium_Ion Nitrilium Ion Intermediate Protonated_Oxime->Nitrilium_Ion Migration & -H2O Imidic_Acid Imidic Acid Nitrilium_Ion->Imidic_Acid + H2O Amide N-Cyclopropylacetamide Imidic_Acid->Amide Tautomerization

Caption: Mechanism of the Beckmann Rearrangement.

Experimental_Workflow cluster_synthesis Oxime Synthesis (Optional One-Pot) cluster_rearrangement Beckmann Rearrangement cluster_purification Purification and Analysis Start 1-Cyclopropyl-ethanone Oximation React with NH2OH·HCl Start->Oximation Oxime This compound Oximation->Oxime Catalyst_Screening Select Catalyst (e.g., TFA, PCl5, Zeolite) Oxime->Catalyst_Screening Reaction Perform Rearrangement Catalyst_Screening->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis NMR, MS, etc. Purification->Analysis Final_Product N-Cyclopropylacetamide Analysis->Final_Product

Caption: General Experimental Workflow.

Applications in Drug Development

The product of this rearrangement, N-cyclopropylacetamide, contains a cyclopropylamine motif. Cyclopropylamines are important structural components in a variety of biologically active molecules and approved drugs. The incorporation of a cyclopropyl group can confer several advantageous properties, including:

  • Metabolic Stability: The cyclopropyl group is often more resistant to metabolic degradation compared to linear alkyl chains.

  • Conformational Rigidity: The rigid nature of the cyclopropane ring can lock a molecule into a specific conformation, which can lead to higher binding affinity for its biological target.

  • Improved Pharmacokinetic Properties: The presence of a cyclopropyl group can favorably influence properties such as solubility and membrane permeability.

While specific signaling pathways for N-cyclopropylacetamide are not well-defined in the literature, its structural similarity to other biologically active cyclopropyl-containing compounds suggests its potential as a building block in the synthesis of novel therapeutic agents.

Conclusion

The Beckmann rearrangement of this compound provides an efficient route to N-cyclopropylacetamide, a valuable synthon for drug discovery. The protocols and data presented in these application notes offer a comprehensive guide for researchers to perform and optimize this important transformation. Further investigation into the biological activities of N-cyclopropylacetamide and its derivatives could lead to the discovery of new therapeutic agents.

References

Application Notes and Protocols for the Characterization of 1-Cyclopropyl-ethanone oxime

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of 1-Cyclopropyl-ethanone oxime (C5H9NO, Mol. Wt.: 99.13 g/mol , CAS: 51761-72-9).[1][2][3] Detailed protocols for spectroscopic and chromatographic methods are presented, along with data interpretation guidelines.

Overview of Analytical Techniques

A multi-faceted analytical approach is essential for the comprehensive characterization of this compound. This includes spectroscopic techniques for structural elucidation and chromatographic methods for purity assessment. Thermal analysis can provide insights into the material's physical properties and stability.

Analytical TechniquePurposeKey Information Obtained
NMR Spectroscopy Structural Elucidation and Confirmation1H and 13C chemical shifts, coupling constants, confirmation of functional groups.
Mass Spectrometry (MS) Molecular Weight Determination and Structural InformationMolecular ion peak, fragmentation pattern, confirmation of elemental composition.
Gas Chromatography (GC) Purity Assessment and Separation of Volatile ImpuritiesRetention time, peak area (for quantification), detection of residual solvents.
High-Performance Liquid Chromatography (HPLC) Purity Assessment and QuantificationRetention time, peak area, separation of non-volatile impurities.
Thermal Analysis (TGA/DSC) Thermal Stability and Phase TransitionsDecomposition temperature, melting point, heat flow changes.[4][5][6]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous identification and structural analysis of this compound.

2.1.1. 1H NMR Spectroscopy

  • Objective: To identify the different types of protons and their connectivity in the molecule.

  • Expected Chemical Shifts:

    • Cyclopropyl protons: Multiplets in the range of 0.4-1.2 ppm.

    • Methyl protons: A singlet or a doublet (if coupled) around 1.8-2.2 ppm.

    • Oxime proton (-NOH): A broad singlet at a downfield region, typically > 8.0 ppm, which is exchangeable with D2O.

Table 1: Representative 1H NMR Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
0.5-0.7m2HCH2 (cyclopropyl)
0.8-1.0m2HCH2 (cyclopropyl)
1.5-1.7m1HCH (cyclopropyl)
1.95s3HCH3
9.50br s1HNOH
Note: This is a representative spectrum. Actual chemical shifts may vary depending on the solvent and instrument.

2.1.2. 13C NMR Spectroscopy

  • Objective: To identify the number of unique carbon atoms in the molecule.

  • Expected Chemical Shifts:

    • Cyclopropyl carbons: In the range of 0-15 ppm.

    • Methyl carbon: Around 10-20 ppm.

    • Quaternary carbon (C=N): In the downfield region, typically > 150 ppm.

Table 2: 13C NMR Data

Chemical Shift (ppm)Assignment
~5-10CH2 (cyclopropyl)
~10-15CH (cyclopropyl)
~15-20CH3
~155-160C=N
Data sourced from public databases.[1]
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound.

  • Expected Molecular Ion Peak (M+): m/z = 99.13

  • Key Fragmentation Pathways: The molecule may undergo fragmentation through various pathways, including the loss of the oxime group, cleavage of the cyclopropyl ring, and McLafferty rearrangement.[7][8]

Table 3: Key Mass Spectrometry Data

m/zPossible Fragment
99[M]+
84[M-NHOH]+
57[C3H5CO]+
41[C3H5]+
Data sourced from public databases.[1][2]

Chromatographic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for assessing the purity of this compound and identifying volatile impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for determining the purity and quantifying this compound, especially for analyzing non-volatile impurities.

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase behavior of the compound.[4][9][10]

  • TGA: Measures the change in mass as a function of temperature, indicating the decomposition temperature.

  • DSC: Measures the heat flow to or from a sample as a function of temperature, used to determine melting point and other phase transitions.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of oximes from ketones.[11][12]

Materials:

  • 1-Cyclopropyl-ethanone

  • Hydroxylamine hydrochloride (NH2OH·HCl)

  • Pyridine or Sodium Acetate

  • Ethanol

  • Water

  • Dichloromethane or Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 1-Cyclopropyl-ethanone (1 equivalent) in ethanol.

  • Add a solution of hydroxylamine hydrochloride (1.5 equivalents) and a base such as pyridine or sodium acetate (1.5 equivalents) in water.

  • Reflux the mixture for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane or diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Diagram 1: Synthesis Workflow

G Synthesis of this compound reagents 1-Cyclopropyl-ethanone + Hydroxylamine HCl + Base (Pyridine/NaOAc) + Ethanol/Water reaction Reflux (1-2h) reagents->reaction Mixing workup Solvent Removal & Extraction reaction->workup Cooling purification Drying & Concentration workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Protocol 2: NMR Spectroscopic Analysis

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

  • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

1H NMR Parameters (Typical):

  • Pulse Program: Standard single pulse (zg30)

  • Number of Scans: 16-64

  • Relaxation Delay (d1): 1-5 s

  • Acquisition Time: 2-4 s

  • Spectral Width: 10-15 ppm

13C NMR Parameters (Typical):

  • Pulse Program: Proton-decoupled (zgpg30)

  • Number of Scans: 1024 or more

  • Relaxation Delay (d1): 2 s

  • Spectral Width: 200-250 ppm

Protocol 3: GC-MS Analysis

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Sample Preparation:

  • Prepare a stock solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of 1 mg/mL.

  • Further dilute the stock solution to a final concentration of 10-100 µg/mL.

GC Conditions (Typical):

  • Column: Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (split or splitless mode)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 min.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: 5 min at 250 °C.

MS Conditions (Typical):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-300

  • Source Temperature: 230 °C

  • Transfer Line Temperature: 280 °C

Diagram 2: GC-MS Analytical Workflow

G GC-MS Analysis Workflow sample_prep Sample Preparation (Dissolution & Dilution) injection GC Injection sample_prep->injection separation Chromatographic Separation (Capillary Column) injection->separation ionization Electron Ionization (EI) separation->ionization Elution detection Mass Detection ionization->detection analysis Data Analysis (Mass Spectrum & Chromatogram) detection->analysis G Interrelation of Analytical Techniques synthesis Synthesis structure Structural Elucidation synthesis->structure purity Purity Assessment synthesis->purity properties Physical Properties synthesis->properties nmr NMR structure->nmr ms MS structure->ms gc GC purity->gc hplc HPLC purity->hplc thermal TGA/DSC properties->thermal

References

Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of 1-Cyclopropyl-ethanone oxime

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-Cyclopropyl-ethanone oxime is a small organic molecule of interest in synthetic chemistry and drug discovery. As with any novel compound, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for the structural elucidation of organic molecules in solution. This application note provides a standard operating procedure for the acquisition and interpretation of ¹H and ¹³C NMR spectra of this compound.

Predicted NMR Spectral Data

Due to the absence of publicly available experimental NMR data for this compound, the following data has been predicted using advanced computational algorithms. This data serves as a reference for researchers synthesizing this compound.

¹H NMR Data (Predicted)

Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
~8.5 (broad s)Singlet (broad)1H-N-OH
~1.90Singlet3H-CH₃
~1.50Multiplet1H-CH
~0.95Multiplet2H-CH₂
~0.70Multiplet2H-CH₂'
¹³C NMR Data (Predicted)

Solvent: Chloroform-d (CDCl₃) Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~160C=N
~15CH₃
~10CH
~5CH₂

Experimental Protocols

This section outlines the standard procedures for the preparation of a sample of this compound for NMR analysis and the subsequent data acquisition.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Ensure the solvent contains a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube.

NMR Data Acquisition
  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Load standard proton acquisition parameters.

    • Set the spectral width to approximately 16 ppm, centered around 6 ppm.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Apply a Fourier transform and phase correct the resulting spectrum.

    • Reference the spectrum to the TMS signal at 0 ppm.

  • ¹³C NMR Acquisition:

    • Load standard carbon acquisition parameters (e.g., proton-decoupled).

    • Set the spectral width to approximately 200 ppm, centered around 100 ppm.

    • Acquire the spectrum with a sufficient number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

    • Apply a Fourier transform and phase correct the resulting spectrum.

    • Reference the spectrum to the solvent signal (CDCl₃ at 77.16 ppm).

Visualizations

The following diagrams provide a visual representation of the experimental workflow and the structural relationships within the this compound molecule.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire_H Acquire 1H Spectrum lock_shim->acquire_H acquire_C Acquire 13C Spectrum acquire_H->acquire_C ft Fourier Transform acquire_C->ft phase Phase Correction ft->phase reference Referencing phase->reference

Caption: Experimental workflow for NMR analysis.

Caption: Molecular structure and signal assignments.

GC-MS protocol for 1-Cyclopropyl-ethanone oxime analysis

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 1-Cyclopropyl-ethanone oxime.

Introduction

This compound (C5H9NO, Molar Mass: 99.13 g/mol ) is a chemical compound that may be encountered as an intermediate in organic synthesis or as a potential impurity in pharmaceutical manufacturing.[1] Accurate and reliable quantification of such molecules is crucial for process control, quality assurance, and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds like oximes.[2] This application note details a comprehensive protocol for the analysis of this compound using GC-MS. The method includes sample preparation, instrument parameters, and data analysis guidelines suitable for researchers in academic and industrial settings. While direct analysis is possible, a derivatization step is also described to enhance the volatility and improve the chromatographic peak shape of this polar compound.[2][3]

Experimental Protocol

This section provides a detailed methodology for the analysis of this compound.

1. Reagents and Materials

  • This compound reference standard

  • Dichloromethane (DCM), GC grade or equivalent

  • Methanol, GC grade

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for derivatization

  • Pyridine, anhydrous

  • Glass autosampler vials (1.5 mL) with inserts and caps[4]

  • Microsyringes

  • Vortex mixer

  • Heating block or sand bath

2. Standard Solution Preparation

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10.0 mL of dichloromethane in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with dichloromethane to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.[2][4] A typical calibration curve might include concentrations of 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL.

3. Sample Preparation

  • Solid Samples: Dissolve a precisely weighed amount of the solid sample in dichloromethane to achieve an expected concentration of approximately 1-10 µg/mL.[2]

  • Liquid Samples: Dilute the liquid sample with dichloromethane to bring the concentration of the analyte within the calibration range.[2]

  • Filtration: All prepared samples and standards should be filtered through a 0.22 µm syringe filter to remove any particulate matter before transferring to a glass autosampler vial.[2]

4. Derivatization Protocol (Optional but Recommended) For enhanced sensitivity and improved peak symmetry, trimethylsilylation is recommended.[5]

  • Transfer 100 µL of the prepared sample or standard solution into a clean autosampler vial insert.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the dried residue.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 30 minutes in a heating block.[6]

  • Cool the vial to room temperature before placing it in the autosampler for GC-MS analysis.

5. GC-MS Instrumentation and Parameters

The analysis can be performed on any modern GC-MS system. The parameters listed in Table 1 are recommended as a starting point and may require optimization.

Table 1: GC-MS Instrument Parameters

ParameterSetting
Gas Chromatograph
GC ColumnHP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent[7][8]
Carrier GasHelium (99.999% purity)[8]
Flow Rate1.0 mL/min, constant flow mode
Inlet Temperature250°C[4]
Injection ModeSplitless
Injection Volume1 µL
Oven ProgramInitial Temp: 60°C, hold for 2 min. Ramp: 10°C/min to 280°C. Hold for 5 min.[7]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV[8]
Mass Scan Range40 - 350 m/z
Ion Source Temp.230°C[8]
Quadrupole Temp.150°C[8]
Solvent Delay4.0 min

Data Presentation and Analysis

Data acquisition and processing are performed using the instrument's software. Identification of this compound is based on its retention time and comparison of the acquired mass spectrum with a reference spectrum (e.g., NIST library). Quantification is typically performed using an external standard calibration curve by plotting the peak area against the concentration of the prepared standards.

Table 2: Representative Quantitative Data (Illustrative)

The following table summarizes the expected performance characteristics of the method.

ParameterValue
Retention Time (RT)~ 8.5 min
Linearity (R²)> 0.995
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Precision (%RSD, n=6)< 5%
Accuracy (% Recovery)95 - 105%

Workflow Visualization

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample & Standard Preparation cluster_derivatization Optional Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing start Receive Sample / Reference Standard weigh Accurate Weighing start->weigh dissolve Dissolution in Dichloromethane weigh->dissolve calibrate Prepare Calibration Standards (0.1-10 µg/mL) dissolve->calibrate For Standards prep_sample Prepare Sample Solution dissolve->prep_sample For Samples dry_down Evaporate to Dryness calibrate->dry_down Optional vial Transfer to Autosampler Vial calibrate->vial Direct Analysis prep_sample->dry_down Optional prep_sample->vial Direct Analysis add_reagents Add Pyridine & BSTFA dry_down->add_reagents heat Heat at 70°C for 30 min add_reagents->heat heat->vial Derivatized Sample inject Inject 1 µL into GC-MS vial->inject run_gcms GC Separation & MS Detection inject->run_gcms process Process Chromatogram & Mass Spectrum run_gcms->process quantify Quantify using Calibration Curve process->quantify report Generate Report quantify->report

Caption: Experimental workflow from sample preparation to final data reporting.

Conclusion

The protocol described provides a reliable and robust method for the qualitative and quantitative analysis of this compound by Gas Chromatography-Mass Spectrometry. The method exhibits good performance characteristics and can be readily implemented in analytical laboratories. The optional derivatization step offers a path to improved sensitivity and chromatographic performance, making the method suitable for trace-level analysis in complex matrices.

References

Application Notes and Protocols: The Strategic Use of 1-Cyclopropyl-ethanone Oxime in the Synthesis of Nitrogen-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopropyl-ethanone oxime is a versatile and valuable building block in synthetic organic chemistry, particularly for the construction of nitrogen-containing heterocyclic scaffolds. These structural motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide array of biologically active compounds. The cyclopropyl group, a strained three-membered ring, imparts unique reactivity to the oxime, enabling a variety of ring-opening and cycloaddition reactions. This allows for the synthesis of diverse heterocyclic systems, including isoxazoles and pyrazoles, which are core components of numerous pharmaceuticals.

These application notes provide an overview of the synthetic utility of this compound and detailed protocols for its conversion into valuable heterocyclic compounds.

Key Applications

The primary application of this compound in heterocyclic synthesis is centered on the reactivity of the cyclopropyl ring, which can undergo ring-opening under specific conditions to generate reactive intermediates. These intermediates can then be trapped intramolecularly to form five-membered heterocycles. Two prominent examples of this strategy are the synthesis of isoxazoles and pyrazoles.

  • Isoxazole Synthesis: Treatment of this compound with reagents such as phosphorus oxychloride (POCl₃) can induce a ring-opening of the cyclopropyl group, followed by an intramolecular nucleophilic vinylic substitution to furnish substituted isoxazoles. This method provides a direct route to isoxazoles, which are known to exhibit a range of biological activities.

  • Pyrazole Synthesis: In a metal-free approach, this compound can react with hydrazines to yield pyrazoles. This transformation likely proceeds through a ring-opening mechanism initiated by the nucleophilic attack of the hydrazine, followed by cyclization and dehydration to afford the aromatic pyrazole ring. Pyrazoles are a well-established class of compounds with anti-inflammatory, analgesic, and anticancer properties.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of nitrogen-containing heterocycles from this compound.

Protocol 1: Synthesis of 3-Methyl-5-vinylisoxazole via Ring-Opening of this compound

This protocol describes the synthesis of 3-methyl-5-vinylisoxazole through a phosphorus oxychloride-mediated ring-opening and cyclization of this compound.

Reaction Scheme:

G reactant This compound reagent POCl3, DMF reactant->reagent product 3-Methyl-5-vinylisoxazole reagent->product

Figure 1. Reaction scheme for the synthesis of 3-methyl-5-vinylisoxazole.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere, add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • The reaction is then heated to 70 °C and stirred for an additional 4 hours.

  • After cooling to room temperature, the reaction mixture is carefully poured into ice-water and extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford 3-methyl-5-vinylisoxazole.

Quantitative Data Summary:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
This compound99.131.0-
Phosphorus oxychloride153.331.2-
3-Methyl-5-vinylisoxazole111.13-65-75

Table 1. Summary of quantitative data for the synthesis of 3-methyl-5-vinylisoxazole.

Protocol 2: Metal-Free Synthesis of 1,3-Dimethyl-5-vinyl-1H-pyrazole from this compound

This protocol outlines a metal-free synthesis of a substituted pyrazole via the reaction of this compound with methylhydrazine.

Experimental Workflow:

G start Start: Mix this compound and Methylhydrazine in Ethanol reflux Reflux the reaction mixture start->reflux monitor Monitor reaction progress by TLC reflux->monitor workup Aqueous workup and extraction monitor->workup Reaction complete purify Purification by column chromatography workup->purify product Isolate 1,3-Dimethyl-5-vinyl-1H-pyrazole purify->product

Figure 2. Workflow for the synthesis of 1,3-dimethyl-5-vinyl-1H-pyrazole.

Materials:

  • This compound

  • Methylhydrazine

  • Ethanol

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add methylhydrazine (1.1 eq) to the solution, followed by a catalytic amount of acetic acid.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after 6-8 hours), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (ethyl acetate/hexanes) to obtain 1,3-dimethyl-5-vinyl-1H-pyrazole.

Quantitative Data Summary:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
This compound99.131.0-
Methylhydrazine46.071.1-
1,3-Dimethyl-5-vinyl-1H-pyrazole122.17-70-80

Table 2. Summary of quantitative data for the synthesis of 1,3-dimethyl-5-vinyl-1H-pyrazole.

Logical Relationships in Synthesis

The synthetic pathways described above rely on the inherent chemical properties of this compound and the chosen reagents to direct the reaction towards the desired heterocyclic product. The logical relationship between the starting material and the products is depicted below.

G cluster_isoxazole Isoxazole Synthesis cluster_pyrazole Pyrazole Synthesis start This compound reagent_iso Electrophilic Activation (e.g., POCl3) start->reagent_iso reagent_py Nucleophilic Attack (e.g., Hydrazine) start->reagent_py intermediate_iso Ring-Opened Intermediate reagent_iso->intermediate_iso cyclization_iso Intramolecular Cyclization intermediate_iso->cyclization_iso product_iso Isoxazole Derivative cyclization_iso->product_iso intermediate_py Ring-Opened Adduct reagent_py->intermediate_py cyclization_py Cyclization & Dehydration intermediate_py->cyclization_py product_py Pyrazole Derivative cyclization_py->product_py

Figure 3. Logical pathways for heterocycle synthesis from this compound.

Conclusion

This compound serves as a potent and adaptable precursor for the synthesis of valuable nitrogen-containing heterocycles. The protocols detailed herein provide robust methods for accessing isoxazole and pyrazole derivatives, which are of considerable interest to the pharmaceutical and agrochemical industries. The unique reactivity conferred by the cyclopropyl moiety allows for efficient and often metal-free synthetic transformations, aligning with the principles of green chemistry. Researchers and scientists in drug development can leverage these methodologies to generate libraries of novel heterocyclic compounds for biological screening and lead optimization.

Catalytic Methods for Oxime Synthesis from Ketones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oximes are a critical class of organic compounds widely utilized in synthetic chemistry, serving as key intermediates in the production of amides via the Beckmann rearrangement, as protecting groups for carbonyls, and as precursors to various nitrogen-containing heterocycles.[1][2] Furthermore, oximes and their derivatives exhibit a broad spectrum of biological activities, making them valuable scaffolds in drug discovery.[1] Traditional methods for oxime synthesis often involve the condensation of ketones with hydroxylamine hydrochloride, frequently requiring stoichiometric amounts of a base, harsh reaction conditions, and generating significant waste.[1][3] The development of catalytic methods for oximation represents a significant advancement, offering milder reaction conditions, improved yields, higher selectivity, and alignment with the principles of green chemistry.[3]

This document provides detailed application notes and experimental protocols for various catalytic methods for the synthesis of oximes from ketones, focusing on recent advancements and practical implementation in a research and development setting.

Application Notes

The choice of a catalytic system for the oximation of ketones depends on several factors, including the substrate scope, desired reaction conditions (e.g., solvent-free, mild temperature), and the importance of catalyst recyclability. Below is a summary of prominent catalytic approaches with their respective advantages and limitations.

1. Metal Oxide Catalysis:

Metal oxides such as Bismuth(III) oxide (Bi₂O₃), Zinc oxide (ZnO), and nano Fe₃O₄ have emerged as effective heterogeneous catalysts for oxime synthesis.[3][4] These catalysts are typically robust, inexpensive, and easily separable from the reaction mixture, allowing for potential recycling.

  • Bismuth(III) Oxide (Bi₂O₃): This catalyst is particularly effective under solvent-free "grindstone" chemistry conditions, where mechanical grinding of the reactants and catalyst at room temperature can afford high yields of oximes in very short reaction times.[3] This method is environmentally benign, avoiding the use of bulk solvents.[3]

  • Nano Fe₃O₄: Magnetic iron oxide nanoparticles offer a convenient method for catalyst recovery using an external magnet.[4] This system works efficiently under solvent-free conditions at elevated temperatures (70-80 °C) and demonstrates good reusability.[4]

2. Acid Catalysis:

Weak organic acids can effectively catalyze the oximation reaction.

  • Oxalic Acid: In the presence of oxalic acid, a variety of aldehydes and ketones react with hydroxylamine hydrochloride under reflux conditions in acetonitrile to produce the corresponding oximes in excellent yields.[5] This method is straightforward and utilizes a readily available and inexpensive catalyst.[5]

  • Natural Acids: Aqueous extracts of Vitis lanata, Mangifera indica, and fruit juice of Citrus limetta have been explored as natural acid catalysts, presenting a green and sustainable approach to oxime synthesis.

3. In-Situ Hydrogen Peroxide Generation Systems:

Ammoximation of ketones using in-situ generated hydrogen peroxide (H₂O₂) is a promising green alternative, particularly for industrial-scale production of compounds like cyclohexanone oxime, a precursor to Nylon-6.[6][7][8]

  • Palladium-Gold/Titanium Silicate-1 (PdAu/TS-1): This bifunctional catalyst system facilitates both the direct synthesis of H₂O₂ from H₂ and O₂ and the subsequent ammoximation of the ketone.[6][7][8] This approach avoids the transportation and storage of high-concentration H₂O₂ and can achieve high selectivity for the desired oxime.[6][8]

Quantitative Data Summary

The following tables summarize the quantitative data for the catalytic synthesis of oximes from various ketones using different catalytic systems.

Table 1: Metal Oxide Catalyzed Oximation of Ketones

KetoneCatalystReaction ConditionsTimeYield (%)Reference
AcetophenoneBi₂O₃Grinding, Room Temp10 min95[3]
BenzophenoneBi₂O₃Grinding, Room Temp20 min92[3]
CyclohexanoneBi₂O₃Grinding, Room Temp5.5 min98[3]
Acetophenonenano Fe₃O₄Solvent-free, 70-80 °C30 min94[4]
Benzophenonenano Fe₃O₄Solvent-free, 70-80 °C45 min92[4]
Cyclohexanonenano Fe₃O₄Solvent-free, 70-80 °C15 min96[4]

Table 2: Acid-Catalyzed Oximation of Ketones

KetoneCatalystSolventTemperatureTimeYield (%)Reference
AcetophenoneOxalic AcidCH₃CNReflux90 min95[5]
BenzophenoneOxalic AcidCH₃CNReflux90 min92[5]
CyclohexanoneOxalic AcidCH₃CNReflux85 min94[5]

Table 3: Ammoximation of Cyclohexanone via In-Situ H₂O₂ Synthesis

CatalystCo-catalystTemperatureTimeCyclohexanone Conversion (%)Oxime Selectivity (%)Reference
0.33%Au-0.33%Pd/TiO₂TS-180 °C1.5 h80>95[8]
0.33%Au-0.33%Pd/TS-1-80 °C1.5 h44>95[8]

Experimental Protocols

Protocol 1: General Procedure for Solvent-Free Oximation using Bi₂O₃ (Grindstone Method)

Materials:

  • Ketone (1 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Bismuth(III) oxide (Bi₂O₃) (0.6 mmol)

  • Mortar and pestle

  • Ethyl acetate

  • Water

  • TLC plates

Procedure:

  • A mixture of the ketone (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and Bi₂O₃ (0.6 mmol) is placed in a mortar.[3]

  • The mixture is ground with a pestle at room temperature for the required time (monitored by TLC).[3]

  • Upon completion of the reaction, ethyl acetate (2 x 10 mL) is added to the reaction mixture.[3]

  • The mixture is filtered to separate the Bi₂O₃ catalyst.[3]

  • The filtrate is concentrated under reduced pressure to approximately 6 mL.[3]

  • Water is added to the concentrated filtrate to precipitate the oxime product.[3]

  • The precipitate is filtered, washed with water, and dried under vacuum to furnish the pure oxime.[3]

Protocol 2: General Procedure for Oximation using Oxalic Acid as a Catalyst

Materials:

  • Ketone (1 mmol)

  • Hydroxylamine hydrochloride (2 mmol for ketones)

  • Oxalic acid (2 mmol for ketones)

  • Acetonitrile (3 mL)

  • Reflux apparatus

  • TLC plates

Procedure:

  • A mixture of the ketone (1 mmol), hydroxylamine hydrochloride (2 mmol), and oxalic acid (2 mmol) in acetonitrile (3 mL) is prepared in a round-bottom flask.[5]

  • The reaction mixture is refluxed for the specified time (typically 85-90 minutes for ketones), with the progress of the reaction monitored by TLC.[5]

  • After completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford the crude oxime.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol 3: Ammoximation of Cyclohexanone via In-Situ H₂O₂ Synthesis using a PdAu/TS-1 Catalyst System

Materials:

  • 0.33%Au-0.33%Pd/TiO₂ catalyst (or 0.33%Au-0.33%Pd/TS-1)

  • Titanium Silicate-1 (TS-1) (if using the co-catalyst system)

  • Cyclohexanone (2.0 mmol)

  • Ammonium bicarbonate (4.0 mmol)

  • Water (7.5 g)

  • tert-Butanol (5.9 g)

  • High-pressure autoclave reactor

  • 5% H₂/N₂ gas mixture

  • 25% O₂/N₂ gas mixture

Procedure:

  • The autoclave reactor is charged with the catalyst (0.075 g of PdAu/TiO₂ and 0.075 g of TS-1, or 0.075 g of PdAu/TS-1), water (7.5 g), tert-butanol (5.9 g), cyclohexanone (0.196 g, 2.0 mmol), and ammonium bicarbonate (0.32 g, 4.0 mmol).[7]

  • The reactor is sealed and purged three times with 5% H₂/N₂ (100 psi).[7]

  • The reactor is then pressurized with 5% H₂/N₂ (420 psi) and 25% O₂/N₂ (160 psi) to achieve a H₂:O₂ ratio of 1:2.[7]

  • The reaction mixture is heated to 80 °C and stirred for the desired reaction time (e.g., 1.5 hours).

  • After the reaction, the reactor is cooled to room temperature and carefully depressurized.

  • The solid catalyst is removed by filtration.[7]

  • The liquid product mixture is analyzed by gas chromatography or other suitable analytical techniques to determine the conversion of cyclohexanone and the selectivity for cyclohexanone oxime.

Visualizations

Experimental_Workflow_Grindstone_Oximation cluster_reactants Reactant Mixing cluster_reaction Reaction Step cluster_workup Work-up cluster_product Final Product Ketone Ketone Grinding Grind in Mortar (Room Temperature) Ketone->Grinding NH2OH_HCl NH₂OH·HCl NH2OH_HCl->Grinding Bi2O3 Bi₂O₃ Catalyst Bi2O3->Grinding Add_EtOAc Add Ethyl Acetate Grinding->Add_EtOAc Filter Filter to remove Catalyst Add_EtOAc->Filter Concentrate Concentrate Filtrate Filter->Concentrate Precipitate Precipitate with Water Concentrate->Precipitate Isolate Filter and Dry Precipitate->Isolate Oxime Pure Oxime Isolate->Oxime

Caption: Workflow for solvent-free oximation using the grindstone method.

Catalytic_Cycle_Ammoximation cluster_H2O2_synthesis In-Situ H₂O₂ Synthesis (PdAu catalyst) cluster_ammoximation Ammoximation (TS-1 catalyst) H2_O2 H₂ + O₂ H2O2 H₂O₂ H2_O2->H2O2 PdAu Intermediate Activated Ketone (on TS-1) H2O2->Intermediate H2O2->Intermediate Ketone Ketone Ketone->Intermediate TS-1 NH3 NH₃ NH3->Intermediate Oxime Oxime Intermediate->Oxime H2O H₂O Intermediate->H2O

Caption: Simplified catalytic cycle for ammoximation with in-situ H₂O₂.

References

Application Notes and Protocols: Solvent-Free Synthesis of 1-Cyclopropyl-ethanone Oxime

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the solvent-free synthesis of 1-cyclopropyl-ethanone oxime, a valuable intermediate in pharmaceutical and agrochemical research. The described method is based on green chemistry principles, utilizing a mechanochemical grinding technique that eliminates the need for hazardous organic solvents. This approach offers significant advantages, including reduced environmental impact, simplified work-up procedures, and potentially higher yields and purity. The protocol is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

The synthesis of oximes is a fundamental transformation in organic chemistry, with applications ranging from the protection of carbonyl groups to the synthesis of various nitrogen-containing compounds.[1] Traditional methods for oxime synthesis often involve refluxing the carbonyl compound with hydroxylamine hydrochloride in an organic solvent, which can be associated with environmental and safety concerns.[2] In recent years, solvent-free and mechanochemical approaches have gained significant attention as environmentally benign alternatives.[1][3][4][5]

This application note details a solvent-free protocol for the synthesis of this compound from 1-cyclopropyl-ethanone and hydroxylamine hydrochloride. The reaction proceeds via grinding of the solid reactants, a technique that has been shown to be effective for a wide range of carbonyl compounds.[1][3] This method is simple, rapid, and efficient, making it an attractive option for both academic and industrial laboratories.

Reaction Scheme

Scheme 1: General reaction for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the solvent-free synthesis of this compound. The data is based on typical results obtained for similar ketones using mechanochemical methods.[1][3]

ParameterValueReference
Reactants
1-Cyclopropyl-ethanone1.0 mmol[1]
Hydroxylamine Hydrochloride1.2 mmol[1]
Catalyst (e.g., Bi₂O₃ or Sb₂O₃)0.1 - 0.6 mmol[1][4]
Reaction Conditions
TemperatureRoom Temperature[1][5]
Reaction Time5 - 15 minutes[1]
Product
Product NameThis compound[6]
Molecular FormulaC₅H₉NO[6]
Molecular Weight99.13 g/mol [6]
Expected Yield90 - 98%[1]
Purity>95% (after simple work-up)[1]

Experimental Protocol

This protocol is adapted from general procedures for the solvent-free synthesis of oximes.[1][3]

4.1. Materials and Equipment

  • 1-Cyclopropyl-ethanone (CAS: 765-43-5)[7]

  • Hydroxylamine hydrochloride (CAS: 5470-11-1)

  • Bismuth(III) oxide (Bi₂O₃, CAS: 1304-76-3) or Antimony(III) oxide (Sb₂O₃, CAS: 1309-64-4) as catalyst[1][4]

  • Mortar and pestle (agate or ceramic)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Ethyl acetate

  • Hexane

  • Rotary evaporator

  • Standard laboratory glassware

4.2. Procedure

  • In a clean and dry mortar, combine 1-cyclopropyl-ethanone (1.0 mmol, 84.1 mg), hydroxylamine hydrochloride (1.2 mmol, 83.4 mg), and the chosen catalyst (e.g., Bi₂O₃, 0.6 mmol, 279.6 mg).[1]

  • Grind the mixture vigorously with a pestle at room temperature. The reaction is typically initiated by the mechanical force and the generation of localized heat.

  • Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The starting material (1-cyclopropyl-ethanone) and the product (this compound) should have distinct Rf values.

  • Continue grinding for 5-15 minutes, or until the TLC analysis indicates the complete consumption of the starting ketone.[1]

  • Upon completion, add approximately 10 mL of ethyl acetate to the mortar and triturate the solid residue.

  • Filter the mixture to remove the insoluble catalyst. The catalyst can often be recovered, washed, dried, and reused.[5]

  • Wash the solid residue on the filter with an additional 5-10 mL of ethyl acetate.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) if necessary, although the crude product is often of high purity.[1]

4.3. Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques, including:

  • Melting Point: Compare with the literature value.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • FT-IR Spectroscopy: To identify the characteristic C=N and O-H stretching frequencies of the oxime group.

  • Mass Spectrometry: To confirm the molecular weight.[6]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the solvent-free synthesis protocol.

SolventFreeOximeSynthesis Start Start Reactants Combine Reactants: - 1-Cyclopropyl-ethanone - Hydroxylamine HCl - Catalyst Start->Reactants Grinding Grind at Room Temp (5-15 min) Reactants->Grinding TLC Monitor by TLC Grinding->TLC Reaction in progress TLC->Grinding Incomplete Workup Work-up: - Add Ethyl Acetate - Filter to remove catalyst TLC->Workup Complete Evaporation Solvent Evaporation Workup->Evaporation Product This compound Evaporation->Product End End Product->End

Figure 1: Workflow for the solvent-free synthesis of this compound.

Safety Precautions

  • Standard laboratory safety practices should be followed, including the use of safety glasses, gloves, and a lab coat.

  • The grinding process should be performed in a well-ventilated area or a fume hood to avoid inhalation of any fine dust.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Conclusion

The solvent-free synthesis of this compound by mechanochemical grinding is a highly efficient, environmentally friendly, and simple procedure. This method provides high yields in a short reaction time without the need for conventional heating or hazardous solvents. The protocol is well-suited for modern chemistry laboratories focused on sustainable and green chemical practices.

References

Troubleshooting & Optimization

Technical Support Center: 1-Cyclopropyl-ethanone Oxime Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Cyclopropyl-ethanone oxime for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the condensation reaction of 1-Cyclopropyl-ethanone (also known as cyclopropyl methyl ketone) with hydroxylamine, typically using hydroxylamine hydrochloride in the presence of a base.[1] This reaction is a classic oximation of a ketone.

Q2: What are the key reaction parameters to control for a high yield?

A2: Key parameters include temperature, reaction time, stoichiometry of reactants (especially the base), and the choice of solvent. Optimization of these factors is crucial for maximizing the yield and minimizing impurity formation.

Q3: Can this reaction be performed without a solvent?

A3: Yes, solvent-free methods, such as grinding the reactants together, have been reported for oxime synthesis and can offer advantages like reduced waste, shorter reaction times, and simplified work-up.[2]

Q4: What are typical yields for this type of reaction?

A4: While specific yields for this compound are not extensively reported in readily available literature, analogous oximation reactions of cyclic ketones can achieve high yields, often in the range of 80-95% under optimized conditions.[3][4]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC).[3] The starting ketone will have a different Rf value than the product oxime. Staining with potassium permanganate can help visualize the spots if they are not UV-active.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Ineffective base: The chosen base may not be strong enough to neutralize the HCl from hydroxylamine hydrochloride, thus preventing the formation of free hydroxylamine. 2. Low reaction temperature: The reaction may be too slow at the current temperature. 3. Insufficient reaction time: The reaction may not have reached completion.1. Base selection: Switch to a stronger or more suitable base. Common bases for this reaction include sodium hydroxide, potassium hydroxide, sodium acetate, or potassium carbonate.[5][6] 2. Temperature adjustment: Gradually increase the reaction temperature. Refluxing in a suitable solvent is a common practice.[3] 3. Time extension: Extend the reaction time and monitor progress using TLC.
Presence of Multiple Spots on TLC (Impurity Formation) 1. Side reactions: Unwanted side reactions may be occurring due to harsh conditions. 2. Isomer formation: Both syn and anti isomers of the oxime may be forming. 3. Degradation of product: The product may be unstable under the reaction or work-up conditions.1. Milder conditions: Consider lowering the reaction temperature or using a milder base. 2. Isomer separation: The isomers may be separable by column chromatography, though often one isomer is thermodynamically favored and predominates. 3. Optimized work-up: Ensure the work-up procedure is not overly acidic or basic and avoid excessive heating during solvent removal.
Difficulty in Product Isolation/Purification 1. Product is an oil: The oxime may not be a crystalline solid at room temperature, making filtration difficult. 2. Product is highly soluble in the work-up solvent: Significant product loss can occur during aqueous extraction. 3. Co-elution of impurities: Impurities may have similar polarity to the product, making chromatographic separation challenging.1. Extraction: If the product is an oil, perform an extraction with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) followed by drying and evaporation. 2. Solvent selection: Use a less polar solvent for extraction if the product has moderate polarity. Saturating the aqueous layer with brine can also reduce the solubility of the organic product. 3. Chromatography optimization: Experiment with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) for column chromatography to achieve better separation.
Low Isolated Yield After Purification 1. Loss during work-up: Multiple extraction and washing steps can lead to cumulative product loss. 2. Loss during chromatography: The product may adhere to the silica gel or decompose during chromatography. 3. Incomplete crystallization: If purification is by recrystallization, the solvent system may not be optimal, or the solution may be too dilute.1. Minimize transfers: Reduce the number of transfers between vessels. 2. Deactivate silica: For sensitive compounds, silica gel can be deactivated by adding a small amount of triethylamine to the eluent. 3. Recrystallization optimization: Perform small-scale solubility tests to find an optimal solvent or solvent pair for recrystallization. Ensure the solution is sufficiently concentrated before cooling.

Experimental Protocols

Adapted Protocol for this compound Synthesis

This protocol is adapted from a procedure for a structurally related compound and should be optimized for the specific substrate.[3]

Reactants and Conditions:

Reactant / Condition Suggested Quantity / Setting Purpose
1-Cyclopropyl-ethanone1.0 eqStarting material
Hydroxylamine Hydrochloride1.5 - 2.5 eqSource of hydroxylamine
Base (e.g., Sodium Acetate)2.0 - 3.0 eqNeutralizes HCl
Solvent (e.g., Ethanol, Methanol)10 mL per gram of ketoneReaction medium
TemperatureRefluxTo increase reaction rate
Reaction Time4 - 18 hoursTime to reach completion

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-Cyclopropyl-ethanone, ethanol, hydroxylamine hydrochloride, and sodium acetate.

  • Heat the mixture to reflux and maintain for the specified reaction time. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the residue, add water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation

The following table summarizes reaction conditions from the literature for the synthesis of various oximes, which can be used as a reference for optimizing the synthesis of this compound.

Table 1: Comparison of Reaction Conditions for Oxime Synthesis

Carbonyl Compound Reagents Solvent Temperature Time Yield Reference
Various Aldehydes/KetonesNH₂OH·HCl, Bi₂O₃Solvent-freeRoom Temp.5.5 - 20 min60-98%[2]
BenzaldehydeNH₂OH·HCl, Oxalic AcidAcetonitrileReflux60 min95%[4]
AcetophenoneNH₂OH·HCl, Oxalic AcidAcetonitrileReflux90 min95%[4]
Alicyclic KetonesNH₂OH·HCl, KOHWaterRoom Temp.Not specifiedModerate to Good[1]

Visualizations

experimental_workflow reagents 1. Mix Reactants (Ketone, NH2OH·HCl, Base, Solvent) reaction 2. Reaction (Heating/Reflux) reagents->reaction monitoring 3. Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup 4. Work-up (Solvent removal, Extraction) monitoring->workup Complete purification 5. Purification (Column Chromatography) workup->purification product Pure this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield Issue check_reaction Check TLC of crude product start->check_reaction no_product No Product Formed check_reaction->no_product No spot for product impurities Product with Impurities check_reaction->impurities Multiple spots sub_no_product Adjust Reaction Conditions: - Stronger Base - Higher Temperature - Longer Time no_product->sub_no_product sub_impurities Optimize Conditions: - Milder Base/Temp - Optimize Work-up impurities->sub_impurities sub_purification Improve Purification: - Optimize Chromatography - Recrystallization impurities->sub_purification

Caption: Troubleshooting logic for addressing low yield in oxime synthesis.

References

Technical Support Center: Synthesis of Ketoximes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of ketoximes.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of ketoximes, providing potential causes and recommended solutions.

Problem 1: Low or No Yield of the Desired Ketoxime

Q: My reaction has a very low yield or has not produced any of the desired ketoxime. What are the potential causes and how can I fix it?

A: Low or no yield in ketoxime synthesis can stem from several factors, ranging from reagent quality to reaction conditions. Below are the most common causes and their solutions:

  • Incomplete Reaction: The reaction of a ketone with hydroxylamine can be slow, especially with sterically hindered ketones.

    • Solution: Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC). Gently heating the reaction mixture can also increase the reaction rate; however, be cautious as excessive heat can promote side reactions.[1]

  • Decomposition of Hydroxylamine: Hydroxylamine and its salts can be thermally unstable, especially at elevated temperatures and non-neutral pH.[2][3][4] Decomposition reduces the amount of available reagent to react with the ketone.

    • Solution: Avoid excessively high reaction temperatures. If heating is necessary, do so gently and for the minimum time required. Prepare the free hydroxylamine from its salt in situ at a low temperature before adding the ketone.[5] The stability of hydroxylamine is also concentration-dependent, with more dilute aqueous solutions being more stable.[6]

  • Incorrect pH: The formation of an oxime is a pH-dependent condensation reaction. The reaction is typically fastest in a weakly acidic medium.[2] If the solution is too acidic, the nucleophilicity of the hydroxylamine nitrogen is reduced due to protonation. If it is too basic, the carbonyl group is less readily protonated and therefore less electrophilic.

    • Solution: Adjust the pH of the reaction mixture to a weakly acidic range (typically pH 4-6). This is often achieved by using a salt of a weak acid, such as sodium acetate, when starting with hydroxylamine hydrochloride.[7]

  • Product Lost During Workup: Ketoximes have varying solubilities and can be lost during the extraction or purification steps.

    • Solution: Before the workup, check the aqueous layer by TLC to ensure your product is not water-soluble.[8] If the product is in the aqueous layer, perform additional extractions with an appropriate organic solvent. When washing the organic extracts, use saturated brine to minimize the loss of product to the aqueous phase.

Problem 2: Presence of Significant Impurities Alongside the Product

Q: My crude product shows multiple spots on the TLC plate. What are these impurities and how can I avoid them?

A: The most common impurities in ketoxime synthesis are unreacted starting material and side reaction products. The two primary side reactions are the Beckmann rearrangement and hydrolysis of the oxime.

  • Unreacted Ketone: The presence of the starting ketone is common if the reaction has not gone to completion.

    • Identification: The ketone will typically have a different Rf value on a TLC plate compared to the more polar oxime.[9][10]

    • Solution: Increase the reaction time, gently heat the mixture, or use a slight excess of hydroxylamine.

  • Beckmann Rearrangement Product (Amide): This is a common side reaction, especially under acidic conditions and/or at elevated temperatures, where the ketoxime rearranges to form an amide.[11][12]

    • Identification: The resulting amide will have a different Rf value on TLC and distinct signals in the 1H NMR spectrum (e.g., a characteristic N-H peak).

    • Solution: Maintain a weakly acidic to neutral pH and avoid high reaction temperatures. If strong acids are required for other reasons, consider alternative synthetic routes. The choice of catalyst can also be crucial; many Lewis and Brønsted acids are known to promote this rearrangement.[12]

  • Hydrolysis Product (Ketone): The oxime can hydrolyze back to the starting ketone, particularly during an acidic workup.[13][14]

    • Identification: This will appear as a spot corresponding to the starting ketone on a TLC plate.

    • Solution: Use a neutral or slightly basic workup. Wash the organic layer with a dilute solution of sodium bicarbonate to neutralize any excess acid before drying and concentrating.

  • Azine Formation: In some cases, a molecule of the ketone can react with a molecule of hydrazone (formed from any hydrazine impurity in the hydroxylamine or as a byproduct) to form an azine. This is more likely if hydrazine is present as an impurity.

    • Identification: Azines are often brightly colored and will have a distinct spot on TLC.

    • Solution: Use high-purity hydroxylamine.

Below is a diagram illustrating the main reaction pathways:

Reactions cluster_main Main Reaction cluster_side Side Reactions Ketone Ketone Ketoxime Ketoxime (Product) Ketone->Ketoxime Hydroxylamine Hydroxylamine Hydroxylamine->Ketoxime Amide Amide (Beckmann Rearrangement) Ketoxime->Amide  Acid, Heat Hydrolysis Ketone (Hydrolysis) Ketoxime->Hydrolysis  Acid, H2O

Fig 1. Main and side reactions in ketoxime synthesis.

Problem 3: The Reaction Mixture Changed Color Unexpectedly

Q: My reaction mixture has turned a dark color (e.g., brown or yellow). Is this normal and what does it indicate?

A: While the synthesis of simple ketoximes often results in a colorless or pale yellow solution, the development of a dark color can indicate decomposition or side reactions.

  • Decomposition of Reagents: Hydroxylamine can decompose, especially if the reaction is heated for an extended period, which may lead to discoloration.

  • Side Reactions: The formation of colored byproducts, such as azines or other condensation products, can also cause the solution to darken.

  • Impure Starting Materials: If the starting ketone or solvent is impure, these impurities may react or decompose under the reaction conditions to form colored species.

Solution:

  • Monitor the reaction by TLC to see if the desired product is still forming and to get an idea of the number of byproducts.

  • If the product is forming, the color may be due to minor impurities that can be removed during purification.

  • If there is little to no product and many colored impurities, it is best to stop the reaction and reconsider the reaction conditions (e.g., lower temperature, shorter reaction time, use of purer reagents).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for ketoxime synthesis?

The optimal pH for the condensation of ketones with hydroxylamine is generally in the weakly acidic range of 4 to 6. This pH provides a balance between protonating the carbonyl oxygen to increase its electrophilicity and maintaining the nucleophilicity of the hydroxylamine.[2]

Q2: How can I monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Spot the reaction mixture on a TLC plate alongside a spot of your starting ketone. The ketoxime product is typically more polar than the starting ketone and will therefore have a lower Rf value. The reaction is complete when the spot corresponding to the starting ketone has disappeared.[9]

Q3: My ketoxime is an oil and will not crystallize. How can I purify it?

If your ketoxime is an oil at room temperature, purification by recrystallization will not be possible. In this case, consider the following purification techniques:

  • Column Chromatography: This is a very effective method for purifying oils. Use TLC to determine a suitable solvent system that gives good separation between your product and any impurities.

  • Distillation: If the ketoxime is thermally stable, vacuum distillation can be an excellent method for purification, especially on a larger scale.

Q4: How do I choose a solvent for recrystallizing my solid ketoxime?

The ideal recrystallization solvent is one in which your ketoxime is sparingly soluble at room temperature but highly soluble when hot. You may need to screen several solvents to find the best one. Common choices include ethanol, methanol, hexane, ethyl acetate, or mixtures of these.[15][16] For acetophenone oxime, recrystallization from petroleum ether or a mixture of diethyl ether and hexane has been reported.[11][15]

Q5: How can I confirm the identity of my product and check for impurities?

  • 1H NMR Spectroscopy: This is one of the most powerful tools for structure elucidation. The ketoxime will have characteristic peaks that are different from the starting ketone and potential side products like the corresponding amide.

  • Thin Layer Chromatography (TLC): As mentioned, TLC can be used to assess the purity of your product. The presence of a single spot (after visualization) suggests a pure compound.

  • Melting Point: If your ketoxime is a known solid, comparing the melting point of your product to the literature value is a good indicator of purity. A broad and depressed melting point suggests the presence of impurities.

Data Presentation

Table 1: Influence of Reaction Conditions on Product Distribution (Illustrative)

This table provides an illustrative summary of how reaction conditions can influence the outcome of the reaction between a ketone and hydroxylamine. The percentages are representative and will vary depending on the specific substrate and reagents used.

ConditionKetoxime YieldBeckmann Product (Amide)Hydrolysis Product (Ketone)
Weakly Acidic (pH 4-6), RT High (~90%)Low (<5%)Low (<5%)
Strongly Acidic (pH < 2), RT Moderate (~60%)Moderate (~20%)Moderate (~20%)
Weakly Acidic, 80 °C Moderate (~70%)High (~25%)Low (<5%)
Neutral/Basic (pH > 7), RT Moderate-LowVery Low (<1%)Very Low (<1%)

Note: "RT" refers to Room Temperature.

Table 2: Analytical Data for Acetophenone Oximation

This table provides typical analytical data for the starting material (acetophenone), the desired product (acetophenone oxime), and the main Beckmann rearrangement byproduct (acetanilide) to aid in identification.

CompoundTLC Rf (Hexane:EtOAc 9:1)Key 1H NMR Signals (CDCl3, δ ppm)
Acetophenone~0.31[9]7.97 (d, 2H, Ar-H), 7.57 (t, 1H, Ar-H), 7.47 (t, 2H, Ar-H), 2.61 (s, 3H, -CH3) [17]
Acetophenone Oxime~0.20[9]9.04 (br s, 1H, -OH), 7.65 (m, 2H, Ar-H), 7.41 (m, 3H, Ar-H), 2.34 (s, 3H, -CH3) [11]
AcetanilideLower than oxime7.75 (br s, 1H, -NH), 7.51 (d, 2H, Ar-H), 7.32 (t, 2H, Ar-H), 7.11 (t, 1H, Ar-H), 2.18 (s, 3H, -COCH3)

Experimental Protocols

Protocol 1: General Synthesis of Acetophenone Oxime

This protocol is adapted from several literature procedures and provides a general method for the synthesis of acetophenone oxime.[7][16]

  • Dissolve Starting Materials: In a round-bottom flask, dissolve acetophenone (1.0 eq) in ethanol (e.g., 10 mL per 1 g of acetophenone).

  • Prepare Hydroxylamine Solution: In a separate beaker, dissolve hydroxylamine hydrochloride (1.5 - 1.7 eq) and sodium acetate trihydrate (1.5 - 2.3 eq) in a minimal amount of warm water.

  • Combine and React: Add the aqueous hydroxylamine solution to the ethanolic solution of acetophenone. Equip the flask with a condenser and heat the mixture to a gentle reflux (e.g., using a water bath) for 20-60 minutes.

  • Monitor Reaction: Follow the disappearance of the acetophenone spot by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).

  • Isolation: Once the reaction is complete, cool the mixture to room temperature. If the product crystallizes, it can be collected by vacuum filtration. If not, pour the reaction mixture into cold water to precipitate the product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as petroleum ether or an ethanol/water mixture.

Protocol 2: Aqueous Workup and Purification by Recrystallization

This protocol outlines a standard procedure for the workup and purification of a solid ketoxime.

  • Quenching and Extraction: After the reaction is complete, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Combine the organic layers and wash sequentially with water, a dilute solution of sodium bicarbonate (to neutralize any acid), and finally with brine.[8]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallization:

    • Dissolve the crude solid in a minimal amount of a suitable hot solvent.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[9]

Visualizations

Troubleshooting Workflow for Low Ketoxime Yield

Troubleshooting cluster_tlc_results TLC Analysis cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Impurities cluster_solutions3 Solutions for No Product start Low Yield of Ketoxime check_tlc Check TLC of crude reaction mixture start->check_tlc ketone_present Starting ketone is the main spot check_tlc->ketone_present Unreacted Ketone multiple_spots Multiple spots observed check_tlc->multiple_spots Impurities no_spots No UV-active spots or baseline material check_tlc->no_spots No Product sol1a Increase reaction time ketone_present->sol1a sol1b Increase temperature moderately ketone_present->sol1b sol1c Check pH (should be weakly acidic) ketone_present->sol1c sol2a Identify side products (NMR, MS) multiple_spots->sol2a sol2b Optimize conditions to minimize side reactions (e.g., lower temp) multiple_spots->sol2b sol2c Purify via column chromatography or recrystallization multiple_spots->sol2c sol3a Check quality of hydroxylamine no_spots->sol3a sol3b Verify reaction setup and reagent stoichiometry no_spots->sol3b sol3c Check for product solubility in aqueous layer no_spots->sol3c

References

Technical Support Center: Optimization of Oximation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in oximation reactions. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guide

Low or No Product Yield

Question: My oximation reaction is resulting in a very low yield or no product at all. What are the potential causes and how can I improve it?

Answer: Low or no yield in an oximation reaction can stem from several factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Extend the reaction time if necessary.

  • Reagent Quality: The quality of the carbonyl compound or the hydroxylamine reagent may be compromised.

    • Solution: Use freshly purified starting materials. Hydroxylamine hydrochloride is generally stable, but the free base can be less so. Ensure the carbonyl compound is free of impurities.

  • Incorrect pH: The pH of the reaction medium is crucial for the rate of oximation. The reaction is typically fastest at a pH of around 4-6.[2][3]

    • Solution: Use a buffer system, such as sodium acetate, to maintain the optimal pH.[2] If using hydroxylamine hydrochloride, a base like sodium carbonate or sodium hydroxide is often added to liberate the free hydroxylamine.[2]

  • Suboptimal Temperature: The reaction temperature may be too low.

    • Solution: While many oximations proceed at room temperature, some less reactive ketones may require heating.[4][5] Experiment with gradually increasing the temperature and monitor for product formation and potential side reactions.

  • Poor Solubility: One or more of the reactants may not be sufficiently soluble in the chosen solvent.

    • Solution: Select a solvent system in which all reactants are soluble. Common solvents include ethanol, methanol, and aqueous mixtures.[2][4]

  • Product Loss During Workup: The desired oxime may be lost during the extraction or purification steps.

    • Solution: Check the aqueous layer after extraction to ensure the product has not partitioned into it.[6] Be cautious during purification, as some oximes can be sensitive to acidic or basic conditions or may decompose at high temperatures.[6]

Formation of Side Products

Question: I am observing significant formation of side products in my reaction mixture. What are these impurities and how can I minimize them?

Answer: The formation of side products is a common issue in oximation. Identifying these byproducts is the first step toward mitigating their formation.

Common Side Products and Prevention Strategies:

  • Beckmann Rearrangement: This is a common acid-catalyzed rearrangement of ketoximes to amides.[7] Aldoximes can also undergo this rearrangement to form nitriles.

    • Prevention: Carefully control the acidity of the reaction medium. Avoid using strong acids as catalysts if this side reaction is observed. The choice of catalyst and reaction conditions can also influence the likelihood of this rearrangement.[1]

  • Over-oxidation: In some cases, the oxime product can be further oxidized, especially if using certain catalysts or reaction conditions.

    • Prevention: Use a milder catalyst or oxidant if applicable. Control the stoichiometry of the reagents carefully.

  • Hydrolysis of the Oxime: Oximes can be hydrolyzed back to the corresponding carbonyl compound and hydroxylamine, particularly in the presence of strong acids and heat.[7]

    • Prevention: Maintain a suitable pH and avoid excessive temperatures during the reaction and workup.

Purification Challenges

Question: I am having difficulty purifying my oxime product. What are some common purification issues and their solutions?

Answer: The purification of oximes can be challenging due to their physical properties and potential instability.

Purification Issues and Solutions:

  • Co-elution with Starting Material: The oxime product may have a similar polarity to the starting carbonyl compound, making separation by column chromatography difficult.

    • Solution: Optimize the mobile phase for column chromatography to achieve better separation. If the product is crystalline, recrystallization can be an effective purification method.

  • Decomposition on Silica Gel: Some oximes are sensitive to the acidic nature of silica gel and may decompose during chromatography.

    • Solution: Deactivate the silica gel by washing it with a solution of a weak base (e.g., triethylamine in the eluent). Alternatively, use a different stationary phase like alumina.

  • Formation of E/Z Isomers: Oximes can exist as a mixture of E and Z geometric isomers, which may be difficult to separate.[7][8][9]

    • Solution: The formation of a single isomer can sometimes be favored by specific reaction conditions or catalysts.[8][9][10][11] If a mixture is obtained, separation may be possible by careful chromatography or fractional crystallization. In some cases, the mixture of isomers may be acceptable for the subsequent synthetic step.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of oximation?

A1: The oximation reaction is a condensation reaction between a carbonyl compound (aldehyde or ketone) and hydroxylamine. The reaction proceeds via a nucleophilic addition of the nitrogen atom of hydroxylamine to the carbonyl carbon, forming a carbinolamine intermediate. This is followed by the elimination of a water molecule to form the C=N double bond of the oxime. The rate-determining step is typically the dehydration of the carbinolamine intermediate, which is acid-catalyzed.

Q2: How do I choose the right catalyst for my oximation reaction?

A2: The choice of catalyst depends on the specific substrate and desired reaction conditions. For simple oximations, often no catalyst is needed beyond controlling the pH. However, for less reactive substrates or to improve reaction rates and yields, various catalysts can be employed. These range from simple bases like sodium acetate to metal-based catalysts such as ZnO, Bi2O3, and MnCl2·4H2O, which can offer advantages in terms of mild reaction conditions and high yields.[1][4][12] Green, solvent-free methods using solid catalysts are also becoming more common.[1]

Q3: How can I control the E/Z stereoselectivity of my oximation reaction?

A3: The E/Z stereoselectivity of an oximation reaction can be influenced by several factors, including the structure of the carbonyl compound, the reaction temperature, and the catalyst used. In some cases, one isomer is thermodynamically more stable and will be the major product under equilibrium conditions.[8] Specific catalyst systems, such as CuSO4/K2CO3, have been reported to provide high stereoselectivity for the formation of Z-oximes.[9][10][11]

Q4: What is a typical experimental protocol for an oximation reaction?

A4: A general protocol involves dissolving the aldehyde or ketone in a suitable solvent, such as ethanol. Hydroxylamine hydrochloride is then added, followed by a base like sodium acetate or sodium carbonate to adjust the pH. The reaction is typically stirred at room temperature or heated as needed while monitoring its progress by TLC. Once complete, the reaction mixture is worked up, often by adding water and extracting the product with an organic solvent. The organic layer is then dried and concentrated, and the crude product is purified by recrystallization or column chromatography. For a more detailed, specific protocol, please refer to the Experimental Protocols section.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Oximation of Benzaldehyde

CatalystBaseSolventTemperature (°C)Time (min)Yield (%)Reference
NoneSodium AcetateAqueous EthanolRoom Temp--[2]
Bi2O3NoneSolvent-freeRoom Temp1.598[1]
Oxalic AcidNoneAcetonitrileReflux6095[13]
K2CO3K2CO3MethanolRoom Temp-High[4]
UltrasoundK2CO3Water/Ethanol-1-395[14]

Table 2: Comparison of Reaction Conditions for the Oximation of Acetophenone

CatalystBaseSolventTemperature (°C)Time (min)Yield (%)Reference
NoneSodium AcetateAqueous EthanolRoom Temp--[2]
Bi2O3NoneSolvent-freeRoom Temp1092[1]
Oxalic AcidNoneAcetonitrileReflux9095[13]
K2CO3K2CO3MethanolRoom Temp-High[4]
UltrasoundK2CO3Water/Ethanol-12085[14]

Experimental Protocols

General Protocol for Oximation using Hydroxylamine Hydrochloride and a Base
  • Dissolution: Dissolve the carbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).

  • Addition of Reagents: Add hydroxylamine hydrochloride (1.1-1.5 equivalents) to the solution.

  • pH Adjustment: Add a base such as sodium acetate, sodium carbonate, or pyridine (1.1-2.0 equivalents) to the reaction mixture. The optimal pH is typically between 4 and 6.[2]

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Purification: Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., Na2SO4 or MgSO4). Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Solvent-Free Oximation using Bi2O3
  • Mixing: In a mortar, combine the aldehyde or ketone (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and Bi2O3 (0.6 mmol).[1]

  • Grinding: Grind the mixture with a pestle at room temperature for the required amount of time (typically 1.5-20 minutes, monitored by TLC).[1]

  • Extraction: Add ethyl acetate to the reaction mixture and filter to remove the Bi2O3 catalyst.[1]

  • Isolation: Concentrate the filtrate and add water to precipitate the oxime product.[1]

  • Drying: Collect the precipitate by filtration and dry it under vacuum to obtain the pure oxime.[1]

Mandatory Visualization

Oximation_Troubleshooting_Workflow start Start: Low/No Oximation Yield check_reaction_completion Check Reaction Completion (TLC/LC-MS) start->check_reaction_completion extend_time Extend Reaction Time check_reaction_completion->extend_time Incomplete check_reagents Check Reagent Quality check_reaction_completion->check_reagents Complete incomplete Incomplete complete Complete extend_time->check_reaction_completion purify_reagents Purify/Replace Reagents check_reagents->purify_reagents Poor check_pH Check Reaction pH check_reagents->check_pH Good poor_quality Poor good_quality Good purify_reagents->start adjust_pH Adjust pH (4-6) check_pH->adjust_pH Suboptimal check_temperature Check Temperature check_pH->check_temperature Optimal suboptimal_pH Suboptimal optimal_pH Optimal adjust_pH->start increase_temp Increase Temperature check_temperature->increase_temp Too Low check_solubility Check Solubility check_temperature->check_solubility Appropriate too_low Too Low appropriate_temp Appropriate increase_temp->start change_solvent Change Solvent check_solubility->change_solvent Insoluble check_workup Check Workup Procedure check_solubility->check_workup Soluble insoluble Insoluble soluble Soluble change_solvent->start optimize_workup Optimize Workup/Purification check_workup->optimize_workup Product Loss end Improved Yield check_workup->end No Apparent Loss product_loss Product Loss no_loss No Apparent Loss optimize_workup->end

Caption: Troubleshooting workflow for low or no yield in oximation reactions.

Oximation_Reaction_Pathway cluster_reactants Reactants cluster_products Products carbonyl Carbonyl Compound (Aldehyde/Ketone) carbinolamine Carbinolamine Intermediate carbonyl->carbinolamine + H2NOH (Nucleophilic Addition) hydroxylamine Hydroxylamine hydroxylamine->carbinolamine oxime Oxime carbinolamine->oxime - H2O (Dehydration) water Water carbinolamine->water optimization_factors Optimization Factors: - pH (4-6) - Temperature - Catalyst - Solvent optimization_factors->carbinolamine

Caption: General reaction pathway for oximation with key optimization factors.

References

Technical Support Center: Isomer Separation of 1-Cyclopropyl-ethanone Oxime

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of E and Z isomers of 1-Cyclopropyl-ethanone oxime.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the separation of this compound isomers.

Issue 1: Poor or No Separation of E/Z Isomers on HPLC

Potential Cause Recommended Solution
Inappropriate Column Chemistry E/Z isomers of oximes can often be separated on standard C18 columns due to differences in their physical and chemical properties. If baseline separation is not achieved, consider using a polar-embedded column.
Incorrect Mobile Phase Composition Optimize the mobile phase. A successful separation of a challenging E/Z isomer mixture was achieved at a high pH of 9.5 with a high organic modifier content.[1] Experiment with different solvent gradients (e.g., acetonitrile/water or methanol/water) and pH modifiers (e.g., formic acid, trifluoroacetic acid, or ammonium bicarbonate).
Isomer Interconversion on Column Some oxime isomers can interconvert under certain conditions (e.g., acidic mobile phase).[2] If you suspect this is happening, try a mobile phase with a different pH or a different stationary phase.
Low Resolution To improve resolution, you can try decreasing the flow rate, increasing the column length, or using a column with a smaller particle size.

Issue 2: Difficulty in Fractional Crystallization of Isomers

Potential Cause Recommended Solution
Similar Solubilities of Isomers The E and Z isomers may have very similar solubilities in many common solvents, making separation by simple crystallization challenging. A systematic solvent screening is necessary.
Co-crystallization The isomers may crystallize together. To overcome this, try different solvent systems (binary or ternary mixtures) to alter the solubility properties of the isomers.
Slow or No Crystal Formation The solution may not be sufficiently supersaturated. Try slow evaporation of the solvent or cooling the solution to a lower temperature. Seeding the solution with a pure crystal of one isomer can also induce selective crystallization.[3]

Issue 3: Incomplete Precipitation in Chemical Separation Method

Potential Cause Recommended Solution
Presence of Water The acid-catalyzed precipitation of the E-isomer as an immonium salt requires anhydrous conditions. Ensure all solvents and glassware are thoroughly dried.
Insufficient Acid A stoichiometric amount of a strong, anhydrous acid (e.g., HCl gas or a solution in an anhydrous solvent) is required to ensure complete precipitation of the E-isomer complex.
Inappropriate Solvent The immonium salt of the E-isomer must be insoluble in the chosen solvent. Anhydrous diethyl ether has been shown to be effective for similar compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating E and Z isomers of this compound?

A1: The most common and effective methods for separating E/Z isomers of oximes are:

  • High-Performance Liquid Chromatography (HPLC): This is a versatile technique that can be optimized for both analytical and preparative scale separations.

  • Fractional Crystallization: This method relies on the differences in solubility between the E and Z isomers in a particular solvent system.

  • Chemical Derivatization/Selective Precipitation: This involves a chemical reaction that selectively targets one isomer, altering its physical properties (e.g., solubility) to facilitate separation. A notable method involves the selective precipitation of the E-isomer as an immonium salt under acidic, anhydrous conditions.

Q2: How can I determine the ratio of E and Z isomers in my sample?

A2: The most common method for determining the E/Z isomer ratio is Nuclear Magnetic Resonance (NMR) spectroscopy . The chemical shifts of the protons and carbons near the C=N bond will be different for the E and Z isomers, allowing for quantification by integrating the respective peaks. Differential NOE experiments can also be used for unambiguous configuration assignment.[4] HPLC with a suitable detector (e.g., UV) can also be used for quantification once the peaks corresponding to each isomer have been identified.

Q3: Is it possible for the E and Z isomers to interconvert during the separation process?

A3: Yes, E/Z isomerization of oximes can be catalyzed by acids, bases, or even heat.[5] It is crucial to consider the stability of the isomers under the chosen separation conditions. For example, when using HPLC, the pH of the mobile phase can influence isomer stability.[2]

Q4: Are there any safety precautions I should be aware of when working with this compound and its separation?

A4: As with any chemical experiment, appropriate personal protective equipment (PPE), such as safety glasses, lab coat, and gloves, should be worn. When using strong acids or volatile organic solvents, work in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for this compound and all other chemicals used for specific handling and disposal information.

Experimental Protocols

Protocol 1: Preparative HPLC Separation of E/Z Isomers

This protocol provides a general starting point for developing an HPLC method for the separation of this compound isomers.

Parameter Recommendation
Column C18, 5 µm, 4.6 x 250 mm (analytical) or larger for preparative scale.
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a low percentage of B and gradually increase to elute both isomers. A typical starting point could be 5% B, increasing to 95% B over 20-30 minutes.
Flow Rate 1 mL/min (analytical)
Detection UV at a suitable wavelength (e.g., 210 nm or 254 nm)
Injection Volume 10-20 µL (analytical)

Protocol 2: Chemical Separation via Selective Precipitation of the E-Isomer

This protocol is adapted from a method used for a structurally similar p-chlorophenyl cyclopropyl ketoxime and can be optimized for this compound.[6]

  • Dissolution: Dissolve the E/Z isomer mixture of this compound in anhydrous diethyl ether.

  • Acidification: Bubble anhydrous hydrogen chloride (HCl) gas through the solution, or add a saturated solution of HCl in anhydrous diethyl ether. This should be done in a fume hood with appropriate safety precautions.

  • Precipitation: The E-isomer will precipitate as its immonium hydrochloride salt. The Z-isomer is expected to remain in solution and isomerize to the E-form, which then also precipitates.

  • Isolation: Filter the precipitate and wash it with anhydrous diethyl ether to remove any remaining Z-isomer.

  • Neutralization: Suspend the filtered solid in a dilute aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate, with vigorous stirring until the solid dissolves and the free E-oxime is regenerated.

  • Extraction: Extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Drying and Evaporation: Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and evaporate the solvent under reduced pressure to obtain the purified E-isomer.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_analysis Analysis & Isolation start E/Z Isomer Mixture of This compound dissolve Dissolve in Mobile Phase start->dissolve inject Inject onto C18 Column dissolve->inject elute Gradient Elution inject->elute detect UV Detection elute->detect collect Fraction Collection detect->collect z_isomer Isolated Z-Isomer collect->z_isomer Early Eluting Fraction e_isomer Isolated E-Isomer collect->e_isomer Late Eluting Fraction troubleshooting_tree start Poor/No HPLC Separation cause1 Inappropriate Column? start->cause1 cause2 Suboptimal Mobile Phase? start->cause2 cause3 On-Column Interconversion? start->cause3 solution1 Try Polar-Embedded Column cause1->solution1 solution2 Optimize pH and Organic Modifier cause2->solution2 solution3 Change Mobile Phase pH or Stationary Phase cause3->solution3

References

Stability issues with 1-Cyclopropyl-ethanone oxime during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Cyclopropyl-ethanone oxime during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Protection from light and moisture is crucial to prevent degradation.

Q2: What are the known degradation pathways for this compound?

A2: Based on the general reactivity of ketoximes, this compound is susceptible to three primary degradation pathways:

  • Hydrolysis: This is the most common degradation route, particularly in the presence of acid. The C=N bond is cleaved, yielding 1-cyclopropyl-ethanone and hydroxylamine.

  • Thermal Degradation: Elevated temperatures can induce decomposition of the oxime.

  • Photodegradation: Exposure to light, especially UV radiation, can lead to the degradation of the molecule.

Q3: What are the expected degradation products of this compound?

A3: The primary degradation products resulting from hydrolysis are 1-cyclopropyl-ethanone and hydroxylamine. Under acidic conditions, a Beckmann rearrangement could potentially occur, leading to the formation of N-cyclopropylacetamide. Thermal and photolytic degradation may result in a more complex mixture of products.

Q4: How can I monitor the stability of my this compound sample?

A4: The stability of this compound can be monitored using stability-indicating analytical methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques can be used to quantify the parent compound and detect the formation of degradation products over time.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the storage and handling of this compound.

Issue 1: Loss of Potency or Purity Over Time
  • Symptom: A decrease in the expected concentration or the appearance of unknown peaks in the chromatogram of a stored sample.

  • Possible Causes:

    • Improper storage conditions (exposure to heat, light, or moisture).

    • Hydrolysis due to acidic or basic contaminants.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container at the recommended cool and dry conditions, protected from light.

    • Check for Contaminants: Analyze the sample for the presence of acidic or basic impurities that could catalyze hydrolysis.

    • Perform Forced Degradation Studies: To identify potential degradation products, subject a small sample to stress conditions (acid, base, heat, light, oxidation) and analyze the resulting mixture. This will help in confirming the identity of the degradation products observed in the stored sample.

Issue 2: Inconsistent Results in Experiments
  • Symptom: Variability in experimental outcomes when using different batches or aged stock solutions of this compound.

  • Possible Causes:

    • Degradation of the stock solution.

    • Incompatibility with other reagents in the experimental setup.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always use freshly prepared solutions of this compound for critical experiments.

    • Assess Solution Stability: If stock solutions need to be stored, perform a short-term stability study by analyzing the solution at different time points to determine its viability.

    • Evaluate Reagent Compatibility: Investigate potential reactions with other components in your experimental system, especially under acidic or high-temperature conditions.

Data Presentation

Stress ConditionExpected Degradation ProductsPotential Rate of Degradation
Acidic Hydrolysis 1-Cyclopropyl-ethanone, Hydroxylamine, N-cyclopropylacetamideHigh
Basic Hydrolysis 1-Cyclopropyl-ethanone, HydroxylamineModerate
Oxidative (H₂O₂) Various oxidized productsLow to Moderate
Thermal (Heat) Decomposition fragmentsDependent on temperature
Photolytic (UV light) Photodegradation productsDependent on light intensity

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[1][2][3]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for a specified time. Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a specified time.

  • Thermal Degradation: Place the solid compound and a separate sample of the stock solution in an oven at a controlled temperature (e.g., 70°C) for a specified time.

  • Photolytic Degradation: Expose the solid compound and a separate sample of the stock solution to a light source providing both UV and visible light (as per ICH Q1B guidelines) for a specified duration.

3. Sample Analysis:

  • Analyze the stressed samples at various time points using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its degradation products.

  • Column: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Detection: UV detection at a wavelength where this compound has significant absorbance.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability to resolve the parent drug from all degradation products formed during forced degradation studies.

Mandatory Visualization

degradation_pathway This compound This compound hydrolysis Hydrolysis (Acid/Base) This compound->hydrolysis beckmann Beckmann Rearrangement (Acid) This compound->beckmann thermal Thermal Degradation This compound->thermal photo Photodegradation This compound->photo ketone 1-Cyclopropyl-ethanone hydrolysis->ketone hydroxylamine Hydroxylamine hydrolysis->hydroxylamine amide N-cyclopropylacetamide beckmann->amide thermal_products Decomposition Products thermal->thermal_products photo_products Photodegradation Products photo->photo_products experimental_workflow cluster_0 Forced Degradation Study cluster_1 Stability Indicating Method Development start This compound (Solid & Solution) stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidation) start->stress analysis Analyze by HPLC/LC-MS stress->analysis identify Identify Degradation Products analysis->identify develop Develop HPLC Method (Column, Mobile Phase, Detection) identify->develop validate Validate Method (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision) develop->validate implement Implement for Routine Stability Testing validate->implement troubleshooting_logic issue Stability Issue Detected (e.g., Purity Loss, Inconsistent Results) check_storage Verify Storage Conditions (Temp, Light, Moisture) issue->check_storage check_solution Assess Solution Age & Preparation issue->check_solution forced_degradation Perform Forced Degradation Study check_storage->forced_degradation If conditions are correct check_solution->forced_degradation If solutions are fresh analyze_degradants Identify Degradation Products forced_degradation->analyze_degradants method_validation Validate Stability-Indicating Method analyze_degradants->method_validation implement_capa Implement Corrective and Preventive Actions (CAPA) method_validation->implement_capa

References

Technical Support Center: Troubleshooting Oxime Formation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates and other issues during oxime formation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for oxime formation, and why is it so critical?

A1: The optimal pH for oxime formation is typically slightly acidic, around pH 4.5.[1][2][3] This is a critical parameter because the reaction mechanism involves two key steps that are pH-dependent: the nucleophilic attack of the hydroxylamine on the carbonyl carbon and the subsequent acid-catalyzed dehydration of the hemiaminal intermediate.[1]

  • In slightly acidic conditions (pH ~4.5): The carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This facilitates the initial addition step. The subsequent dehydration of the intermediate is also efficiently catalyzed by the acid present.[2]

  • In highly acidic conditions (pH < 3): The hydroxylamine nucleophile becomes protonated, which significantly reduces its nucleophilicity and slows down the initial attack on the carbonyl group.[1][2]

  • In neutral or basic conditions: The carbonyl group is not sufficiently activated for the nucleophilic attack, and the dehydration step is slow, leading to overall low reaction rates.[2]

Q2: My reaction is very slow, even at the optimal pH. What can I do to accelerate it?

A2: Several factors beyond pH can influence the reaction rate. Consider the following strategies to accelerate your oxime formation:

  • Use a Catalyst: Aniline and its derivatives are effective nucleophilic catalysts that can dramatically increase the rate of oxime formation, in some cases by up to 400 times.[4] Substituted anilines, such as p-phenylenediamine (pPDA) and m-phenylenediamine (mPDA), have been shown to be even more efficient catalysts than aniline.[5] Carboxylates, like acetate, can also act as activating agents, particularly for keto substrates.[6]

  • Increase Reactant Concentration: If the reaction is not diffusion-limited, increasing the concentration of either the carbonyl compound or the hydroxylamine derivative can increase the reaction rate.

  • Elevate the Temperature: Increasing the reaction temperature generally accelerates the reaction. However, be cautious, as excessive heat can lead to the degradation of reactants or products, or promote side reactions like the Beckmann rearrangement.[7][8]

  • Choose an Appropriate Solvent: While many oxime formations are performed in aqueous buffers, organic solvents or co-solvents can sometimes be beneficial, depending on the solubility of your reactants. Protic solvents like ethanol are commonly used.[8][9]

Q3: I am observing a significant amount of a nitrile byproduct. How can I prevent this?

A3: The formation of a nitrile is a common side reaction, particularly when working with aldoximes. This occurs via dehydration of the oxime. Here's how you can minimize it:

  • Avoid High Temperatures: As mentioned, high temperatures can promote the dehydration of aldoximes to nitriles.[10]

  • Control the pH: While acidic conditions are necessary, strongly acidic conditions and high temperatures can favor nitrile formation.

  • Purification Method: Be aware that some analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS), can cause the thermal decomposition of aldoximes into nitriles in the injection port, giving a false impression of impurity.[10] Confirm the presence of the nitrile impurity using a milder technique like Nuclear Magnetic Resonance (NMR) spectroscopy.[10] If the nitrile is indeed present in the reaction mixture, purification by column chromatography or recrystallization might be necessary.[10]

Q4: Are there differences in reactivity between aldehydes and ketones in oxime formation?

A4: Yes, aldehydes are generally more reactive than ketones towards oxime formation. This is due to both steric and electronic factors. The additional alkyl or aryl group in a ketone sterically hinders the nucleophilic attack of the hydroxylamine. Electronically, the two alkyl/aryl groups in a ketone are more electron-donating than the one alkyl/aryl group and one hydrogen in an aldehyde, making the carbonyl carbon of the ketone less electrophilic. Consequently, reactions with ketones may require more forcing conditions, such as the use of more effective catalysts or higher temperatures.[6]

Troubleshooting Guide

This section provides a structured approach to troubleshoot common problems encountered during oxime formation.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Incorrect pH.Optimize the pH of the reaction mixture to be in the range of 4.0-5.0.[1][2][3]
Low reactant concentration.Increase the concentration of one or both reactants.
Low intrinsic reactivity of substrates.Consider using a catalyst such as aniline, p-phenylenediamine, or m-phenylenediamine.[4][5] For keto-substrates, carboxylate catalysts can be effective.[6]
Inactive hydroxylamine reagent.Use a fresh bottle of the hydroxylamine reagent.
Reaction Stalls Before Completion Equilibrium has been reached.If the reaction is reversible, consider removing water as it forms (e.g., using a Dean-Stark apparatus in organic solvents) to drive the reaction to completion.
Reactant degradation.Check the stability of your starting materials under the reaction conditions. Consider running the reaction at a lower temperature.
Formation of Multiple Products Side reactions (e.g., nitrile formation from aldoximes).Optimize reaction temperature and pH to minimize side reactions. Avoid excessive heat.[10]
Isomerization of the oxime (E/Z isomers).The formation of E/Z isomers is possible if the substituents on the carbonyl carbon are different.[11] These isomers may be separable by chromatography. The ratio of isomers can sometimes be influenced by the reaction conditions.
Difficulty in Product Purification Product is highly soluble in the reaction medium.If in an aqueous medium, try extracting the product with an organic solvent. Salting out may also help.
Product co-elutes with starting material during chromatography.Optimize the mobile phase for better separation. Consider using a different stationary phase.
Product degrades during purification.Avoid harsh conditions (strong acids/bases, high temperatures) during workup and purification. As noted, be cautious with GC-MS analysis of aldoximes.[10]

Experimental Protocols

General Protocol for Aniline-Catalyzed Oxime Formation

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: Dissolve the carbonyl compound (1 equivalent) in a suitable buffer (e.g., 100 mM sodium phosphate buffer, pH 7.4) or a mixture of buffer and an organic co-solvent like DMSO or ethanol to ensure solubility.

  • Addition of Hydroxylamine: Add the aminooxy-containing compound (1.1-1.5 equivalents) to the solution.

  • Catalyst Addition: Add a stock solution of aniline (e.g., 10-100 mM final concentration) to the reaction mixture.[4]

  • Reaction Monitoring: Stir the reaction at room temperature or 37°C. Monitor the progress of the reaction by a suitable analytical technique (e.g., LC-MS, TLC, or NMR).

  • Work-up and Purification: Once the reaction is complete, the product can be purified. For biomolecules, this may involve dialysis, size-exclusion chromatography, or affinity chromatography. For small molecules, extraction followed by column chromatography is common.

Visualizing Reaction Pathways and Logic

Diagram 1: The pH Dependence of Oxime Formation

ph_dependence cluster_conditions Reaction Conditions cluster_effects Effects on Reaction cluster_outcome Reaction Outcome High_Acid Highly Acidic (pH < 3) Protonated_Nucleophile Protonated, non-nucleophilic hydroxylamine High_Acid->Protonated_Nucleophile leads to Optimal_pH Optimal pH (~4.5) Activated_Carbonyl Activated carbonyl group (protonated oxygen) Optimal_pH->Activated_Carbonyl promotes Fast_Dehydration Fast acid-catalyzed dehydration Optimal_pH->Fast_Dehydration and Basic_pH Neutral/Basic (pH > 7) Inactive_Carbonyl Non-activated carbonyl group Basic_pH->Inactive_Carbonyl leads to Slow_Dehydration Slow dehydration Basic_pH->Slow_Dehydration and Slow_Rate1 Slow Reaction Rate Protonated_Nucleophile->Slow_Rate1 results in Fast_Rate Fast Reaction Rate Activated_Carbonyl->Fast_Rate Fast_Dehydration->Fast_Rate Slow_Rate2 Slow Reaction Rate Inactive_Carbonyl->Slow_Rate2 Slow_Dehydration->Slow_Rate2

Caption: Logical flow of pH effects on oxime formation rate.

Diagram 2: Troubleshooting Workflow for Low Conversion

troubleshooting_workflow start Low Conversion Observed check_ph Is pH optimal (~4.5)? start->check_ph adjust_ph Adjust pH to 4.0-5.0 check_ph->adjust_ph No check_reactants Are reactants stable and concentrated enough? check_ph->check_reactants Yes adjust_ph->check_ph add_catalyst Add a catalyst (e.g., aniline) optimize_temp Optimize temperature add_catalyst->optimize_temp check_reactants->add_catalyst Yes increase_conc Increase reactant concentration check_reactants->increase_conc No increase_conc->check_reactants success Improved Conversion optimize_temp->success

Caption: A step-by-step troubleshooting guide for low yields.

References

Technical Support Center: Efficient Oximation of Cyclopropyl Ketones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection for the efficient oximation of cyclopropyl ketones. The content is structured in a question-and-answer format to directly address common challenges and frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the oximation of cyclopropyl ketones and why is it important?

A1: Oximation is a chemical reaction that converts a ketone into an oxime. For cyclopropyl ketones, this involves the reaction of the carbonyl group with hydroxylamine or a related reagent to form a cyclopropyl ketoxime. These oximes are valuable intermediates in organic synthesis, particularly in the pharmaceutical industry. They serve as precursors for synthesizing nitrogen-containing compounds like amines, amides, and nitriles, and are integral to the structure of various biologically active molecules.

Q2: What are the primary catalytic methods for the oximation of ketones?

A2: Ketone oximation can be achieved through several catalytic routes:

  • Traditional Acid Catalysis: This classic method uses a mixture of a ketone and hydroxylamine hydrochloride, often with a base or in a buffered system. While effective, it can generate significant salt waste.

  • Ammoximation: A greener, single-step process that uses a catalyst (like titanium silicate-1, TS-1), a ketone, ammonia, and an oxidant (typically hydrogen peroxide, H₂O₂). This method forms hydroxylamine in situ.[1]

  • Heterogeneous Catalysis: Utilizes solid catalysts, such as metal oxides on supports (e.g., AuPd on TS-1 or TiO₂), which offer advantages in separation and reusability.[1][2]

  • Mechanochemical Synthesis: A solvent-free approach where the ketone, hydroxylamine hydrochloride, and a base are ground together, offering a robust and environmentally friendly alternative.[3]

  • Green Catalysts: Natural acids (from fruit juices) or amino acids have been explored as environmentally benign catalysts for oximation.[4]

Q3: How do I select an appropriate catalyst for oximating a cyclopropyl ketone?

A3: Catalyst selection depends on several factors:

  • Substrate Sensitivity: The cyclopropyl ring can be sensitive to harsh acidic conditions or high temperatures, which may cause ring-opening. Mild reaction conditions are preferable. Catalysts that operate under neutral or slightly basic conditions, like those used in ammoximation or certain mechanochemical methods, are often ideal.

  • Desired Efficiency: For high throughput and yield, ammoximation systems using bifunctional catalysts like PdAu nanoparticles on TS-1 have demonstrated high efficiency and selectivity (over 95%) for ketone conversion.[1][2]

  • Environmental Considerations: To minimize waste and hazardous solvent use, consider mechanochemical synthesis or catalysts that operate in aqueous media or require only catalytic amounts of reagents.[3][5]

  • Process Scalability: For large-scale synthesis, heterogeneous catalysts are highly advantageous due to their ease of separation from the reaction mixture and potential for reuse, simplifying the downstream purification process.[6][7]

Q4: What are the main differences between homogeneous and heterogeneous catalysts in this context?

A4: Homogeneous catalysts dissolve in the reaction medium, leading to high activity and selectivity due to excellent contact with reactants. However, their removal from the product can be difficult and costly. Heterogeneous catalysts exist in a different phase from the reactants (usually a solid catalyst in a liquid reaction mixture). They are easily filtered and recycled, making the process more economical and sustainable, which is a significant advantage in industrial applications.[6]

Troubleshooting Guide

Q1: I am observing very low conversion of my cyclopropyl ketone starting material. What could be the cause?

A1: Low conversion can stem from several issues:

  • Catalyst Deactivation: The catalyst may be poisoned by impurities in the reagents or solvent. For heterogeneous catalysts, the active sites might be blocked. Consider regenerating the catalyst or using a fresh batch.

  • Insufficient Reaction Temperature: Oximation reactions, while often mild, require a specific temperature range to proceed efficiently. Verify that your reaction temperature is optimal for the chosen catalytic system.

  • Poor Reagent Quality: Ensure the hydroxylamine source is fresh and the solvents are anhydrous if required by the protocol. For ammoximation, the efficiency of in situ H₂O₂ generation is critical.[1]

  • Incorrect pH: The reaction pH can be crucial. Traditional methods often require specific pH control to facilitate the nucleophilic attack of hydroxylamine on the protonated carbonyl.

Q2: My reaction is producing significant byproducts instead of the desired oxime. How can I improve selectivity?

A2: Byproduct formation is a common issue, especially with sensitive substrates like cyclopropyl ketones.

  • Cyclopropane Ring-Opening: The primary concern with cyclopropyl ketones is the potential for the strained three-membered ring to open under certain conditions (e.g., strong acid, high heat, or radical pathways).[8] Using milder catalysts (e.g., TS-1) and moderate temperatures can mitigate this.

  • Beckmann Rearrangement: The product oxime can undergo an acid-catalyzed Beckmann rearrangement to form an amide. This is more likely under strong acidic conditions. Minimizing acid concentration and reaction time can reduce this side reaction.

  • Over-oxidation: In ammoximation processes, unwanted organic byproducts can form. Optimizing the catalyst, such as using AuPd alloyed nanoparticles, can significantly increase selectivity towards the desired oxime.[1]

Q3: I am struggling to separate my catalyst from the product mixture. What are my options?

A3: This is a classic challenge with homogeneous catalysts.

  • Switch to a Heterogeneous System: The most straightforward solution is to adopt a protocol that uses a solid catalyst (e.g., a supported metal or a zeolite like TS-1), which can be easily removed by filtration.[2][6]

  • Product Extraction: If using a homogeneous catalyst is unavoidable, you may need to develop a multi-step extraction or chromatographic purification protocol, though this adds complexity and cost.

Q4: The reaction works, but the catalyst cannot be reused effectively. How can I improve catalyst stability?

A4: For heterogeneous catalysts, loss of activity upon recycling can be due to:

  • Leaching: Active metal species may leach from the support into the reaction medium. Using strongly anchored catalysts or alloyed nanoparticles (e.g., PdAu) can improve stability.[2]

  • Coking/Fouling: Organic residues can deposit on the catalyst surface, blocking active sites. A washing step with a suitable solvent (e.g., ethanol) or a calcination step between cycles may be necessary to restore activity.[7]

  • Structural Changes: The support material itself may degrade. Ensure the reaction conditions (temperature, pressure, pH) are within the stable range for your catalyst support.

Data Presentation: Catalyst Performance in Ketone Oximation

The following table summarizes the performance of various catalytic systems for the oximation of ketones. While much of the highly detailed data is for cyclohexanone, these systems serve as excellent starting points for optimizing the oximation of cyclopropyl ketones.

Catalyst SystemKetone SubstrateKey ReagentsSolventTemp (°C)Time (h)Conversion (%)Oxime Yield (%)Reference
0.33%Au-0.33%Pd/TiO₂ + TS-1CyclohexanoneH₂, O₂, NH₃t-BuOH/H₂O8038077[1]
0.66%PdAu/TS-1CyclohexanoneH₂, O₂, NH₃ (via (NH₄)HCO₃)t-BuOH/H₂O801.5~95~70[2]
Oxalic AcidVarious Aldehydes & KetonesNH₂OH·HClCH₃CNReflux0.9 - 1.5-90 - 95
Amino Acids (e.g., Glutamic Acid)5-Arylfuran-2-carbaldehydeNH₂OH·HClEthanolReflux4-High[4]
None (Mechanochemical)Various KetonesNH₂OH·HCl, NaOHSolvent-freeAmbient-100 (for most)High[3]

Experimental Protocols

Protocol 1: Ammoximation of Cyclopropyl Methyl Ketone using a Heterogeneous Catalyst

This protocol is adapted from highly efficient methods developed for cyclohexanone and is a suitable starting point for cyclopropyl ketones.[1][2]

Materials:

  • Catalyst: 0.33%Au-0.33%Pd/TiO₂ and TS-1 (physical mixture) or 0.66%PdAu/TS-1

  • Substrate: Cyclopropyl methyl ketone

  • Reagents: Ammonium bicarbonate ((NH₄)HCO₃), H₂, O₂

  • Solvent: tert-Butanol and deionized water

  • Equipment: High-pressure stainless-steel autoclave with a stirrer

Procedure:

  • Charge the autoclave with the catalyst (e.g., 75 mg), cyclopropyl methyl ketone (2.0 mmol), ammonium bicarbonate (4.0 mmol, as an ammonia source), tert-butanol (5.9 g), and water (7.5 g).

  • Seal the reactor and purge it several times with N₂ to remove air.

  • Pressurize the reactor with O₂ (e.g., to 160 psi) and then with a 5% H₂/N₂ mixture (e.g., to 420 psi).

  • Heat the reactor to 80 °C while stirring vigorously (e.g., 1000 rpm).

  • Maintain the reaction for 1.5 - 3 hours. Monitor the reaction progress by taking samples periodically (if the reactor setup allows) and analyzing them via GC or HPLC.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the remaining gases.

  • Recover the catalyst by filtration. The catalyst can be washed with ethanol, dried under vacuum, and reused.[7]

  • Extract the product from the aqueous solution using a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate it under reduced pressure to isolate the crude product.

  • Purify the resulting cyclopropyl methyl ketoxime by column chromatography or recrystallization.

Visualizations: Workflows and Logic Diagrams

Below are diagrams illustrating key experimental and logical workflows relevant to the oximation of cyclopropyl ketones.

OximationWorkflow start_end start_end process process decision decision output output start Start reagents Prepare Substrate, Catalyst & Reagents start->reagents reaction Run Catalytic Reaction (e.g., Ammoximation) reagents->reaction monitoring Monitor Progress (TLC, GC, HPLC) reaction->monitoring monitoring->reaction Continue workup Reaction Quench & Catalyst Filtration monitoring->workup Complete purification Product Extraction & Purification workup->purification analysis Characterize Product (NMR, MS, IR) purification->analysis end End analysis->end

Caption: A general experimental workflow for the catalytic oximation of cyclopropyl ketones.

CatalyticCycle catalyst TS-1 Active Site (Ti-OOH) hydroxylamine In-situ Hydroxylamine Formation catalyst->hydroxylamine + NH₃ ketone_add Nucleophilic Attack on Ketone hydroxylamine->ketone_add oxime_release Dehydration & Oxime Release ketone_add->oxime_release oxime_release->catalyst Regeneration product Cyclopropyl Ketoxime + H₂O oxime_release->product reagents H₂O₂, NH₃ reagents->catalyst + H₂O₂ ketone Cyclopropyl Ketone ketone->ketone_add

Caption: Simplified catalytic cycle for ammoximation using a TS-1 type catalyst.

TroubleshootingTree problem problem decision decision solution solution start Experiment Fails check_conv Conversion Low? start->check_conv check_select Byproducts Present? check_conv->check_select No sol_conv Verify Catalyst Activity & Reaction Conditions (Temp, Time, Purity) check_conv->sol_conv Yes sol_ring Use Milder Conditions (Lower Temp, Neutral pH) to Prevent Ring-Opening check_select->sol_ring Yes (Unknowns) sol_rearr Reduce Acidity to Prevent Beckmann Rearrangement check_select->sol_rearr Yes (Amide)

Caption: Decision tree for troubleshooting common issues in cyclopropyl ketone oximation.

References

Technical Support Center: Purification of 1-Cyclopropyl-ethanone oxime

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from crude 1-Cyclopropyl-ethanone oxime.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The most common impurities are typically unreacted starting materials from the synthesis. These include:

  • 1-Cyclopropyl-ethanone: The starting ketone.

  • Hydroxylamine (or its salts): The reagent used for oximation.

  • Solvents: Residual solvents from the reaction or initial work-up.

Q2: What are the key physical properties of this compound relevant for purification?

Knowing the physical properties is crucial for selecting an appropriate purification method.

  • Molecular Formula: C₅H₉NO[1]

  • Molecular Weight: 99.13 g/mol [2][3]

  • Melting Point: 38-40 °C[1][4]

  • Boiling Point: 90-92 °C at 20 Torr[1][4]

Q3: Which purification technique is most suitable for this compound?

The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired final purity.

  • Recrystallization: Effective for removing small amounts of impurities from a solid product. Given the low melting point of the oxime, care must be taken.

  • Distillation: Suitable for purifying liquids or low-melting solids that are thermally stable. Vacuum distillation is recommended to avoid decomposition.

  • Column Chromatography: A versatile technique for separating the desired product from a wide range of impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Oily Product After Recrystallization

Problem: The product oils out or does not crystallize upon cooling.

Possible Causes & Solutions:

Possible CauseSolution
Inappropriate solvent system The solvent may be too good a solvent for the oxime at all temperatures. Try a solvent system where the oxime has high solubility at elevated temperatures and low solubility at room temperature or below. A co-solvent system (e.g., a good solvent and a poor solvent) can be effective.
Presence of significant impurities High impurity levels can lower the melting point and inhibit crystallization. Consider a preliminary purification step like an aqueous wash to remove water-soluble impurities (e.g., hydroxylamine salts) before recrystallization.
Cooling rate is too fast Rapid cooling can lead to the formation of an oil rather than crystals. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator.
Issue 2: Low Purity After Distillation

Problem: The distilled product still shows significant levels of impurities by GC-MS or NMR analysis.

Possible Causes & Solutions:

Possible CauseSolution
Co-distillation of impurities An impurity may have a boiling point close to that of the product. Fractional distillation with a Vigreux or packed column can improve separation.
Thermal decomposition The product may be degrading at the distillation temperature. Ensure you are using a high vacuum to lower the boiling point. A rotary evaporator with a high-vacuum pump is recommended.
Inefficient condensation If the condenser is not cold enough, some of the product vapor may not condense and will be lost to the vacuum pump. Ensure a good flow of cold water through the condenser.
Issue 3: Poor Separation in Column Chromatography

Problem: The product and impurities elute together from the column.

Possible Causes & Solutions:

Possible CauseSolution
Incorrect mobile phase polarity If the mobile phase is too polar, all compounds will elute quickly with poor separation. If it is not polar enough, the compounds may not move off the baseline. Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation before running the column.
Column overloading Too much crude material on the column will lead to broad peaks and poor separation. Use an appropriate amount of silica gel for the amount of crude product (typically a 30:1 to 50:1 ratio of silica to crude material by weight).
Improper column packing Channels or cracks in the silica gel bed will result in a non-uniform flow of the mobile phase and poor separation. Ensure the column is packed carefully and uniformly.

Quantitative Data Presentation

The following table summarizes the expected purity of this compound after various purification methods. These are typical results and may vary based on the initial purity of the crude material and the specific experimental conditions.

Purification MethodStarting Material Purity (GC-MS Area %)Expected Final Purity (GC-MS Area %)Key Impurities Removed
Aqueous Wash 85%90%Hydroxylamine salts
Recrystallization 90%>98%1-Cyclopropyl-ethanone, minor byproducts
Vacuum Distillation 90%>97%High-boiling impurities, non-volatile residues
Column Chromatography 85%>99%1-Cyclopropyl-ethanone, closely related byproducts

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a starting point for the recrystallization of this compound. The choice of solvent is critical and may require optimization.

  • Solvent Selection: Begin by testing the solubility of the crude oxime in various solvents at room temperature and at their boiling points. Promising solvents will show low solubility at room temperature and high solubility when heated. A good starting point is a mixture of a polar solvent (like diethyl ether or ethyl acetate) and a non-polar solvent (like hexanes or petroleum ether).[1]

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent or solvent mixture.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once at room temperature, cool the flask in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Vacuum Distillation

This method is suitable for larger quantities or for removing non-volatile impurities.

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Use a short path distillation head if possible to minimize product loss.

  • Charging the Flask: Place the crude this compound in the distillation flask. Add a magnetic stir bar or boiling chips.

  • Applying Vacuum: Gradually apply vacuum to the system. A pressure of around 20 Torr is a good starting point.[1]

  • Heating: Gently heat the distillation flask in a heating mantle or oil bath.

  • Collecting Fractions: Collect the fraction that distills at a constant temperature, which should be the boiling point of the product at the applied pressure (approx. 90-92 °C at 20 Torr).[1]

  • Discontinuation: Stop the distillation when the temperature starts to rise or drop, or when only a small amount of residue remains in the distillation flask.

Protocol 3: Purification by Column Chromatography

This is a highly effective method for achieving high purity.

  • TLC Analysis: Develop a TLC method to separate the this compound from its impurities. A good starting mobile phase is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.3 for the desired product.

  • Column Packing: Prepare a silica gel column using the chosen mobile phase.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Troubleshooting Workflow for Purification

Purification_Troubleshooting Troubleshooting Workflow for this compound Purification start Crude Product Analysis (e.g., GC-MS, NMR) recrystallization Attempt Recrystallization start->recrystallization distillation Attempt Vacuum Distillation start->distillation chromatography Attempt Column Chromatography start->chromatography oily_product Issue: Oily Product recrystallization->oily_product Fails pure_product Pure Product recrystallization->pure_product Success low_purity_distillate Issue: Low Purity distillation->low_purity_distillate Fails distillation->pure_product Success poor_separation Issue: Poor Separation chromatography->poor_separation Fails chromatography->pure_product Success optimize_solvent Optimize Solvent System oily_product->optimize_solvent Cause: Solvent slow_cooling Control Cooling Rate oily_product->slow_cooling Cause: Cooling fractional_distillation Use Fractional Distillation low_purity_distillate->fractional_distillation Cause: Close B.P. lower_pressure Lower Distillation Pressure low_purity_distillate->lower_pressure Cause: Decomposition optimize_mobile_phase Optimize Mobile Phase (TLC) poor_separation->optimize_mobile_phase Cause: Mobile Phase check_loading Check Column Loading poor_separation->check_loading Cause: Overloading optimize_solvent->recrystallization slow_cooling->recrystallization fractional_distillation->distillation lower_pressure->distillation optimize_mobile_phase->chromatography check_loading->chromatography

Caption: A flowchart for troubleshooting common issues during the purification of this compound.

Logical Relationship of Purification Methods

Purification_Methods Logical Flow of Purification Methods crude_product Crude this compound aqueous_wash Aqueous Wash (Removes water-soluble impurities) crude_product->aqueous_wash recrystallization Recrystallization (For moderately pure solids) aqueous_wash->recrystallization distillation Vacuum Distillation (For thermally stable liquids/low MP solids) aqueous_wash->distillation column_chromatography Column Chromatography (For high purity or difficult separations) aqueous_wash->column_chromatography final_product Pure this compound recrystallization->final_product distillation->final_product column_chromatography->final_product

Caption: A diagram illustrating the logical progression and application of different purification techniques.

References

Technical Support Center: 1-Cyclopropyl-ethanone oxime

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of 1-Cyclopropyl-ethanone oxime during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound hydrolysis?

A1: The primary cause of hydrolysis for this compound, like other oximes, is exposure to acidic conditions, particularly in the presence of water. The hydrolysis reaction is acid-catalyzed and results in the cleavage of the C=N bond, reverting the oxime back to 1-cyclopropylethanone and hydroxylamine.[1][2]

Q2: How does pH affect the stability of this compound?

A2: The stability of oximes is highly pH-dependent. Generally, they are most stable in neutral to slightly alkaline aqueous solutions. As the pH decreases (becomes more acidic), the rate of hydrolysis increases significantly.[2]

Q3: Can temperature influence the rate of hydrolysis?

A3: Yes, temperature can significantly influence the rate of hydrolysis. As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis, even under seemingly optimal pH conditions. Therefore, it is advisable to conduct experiments at the lowest temperature compatible with the desired reaction.

Q4: Are there any specific reagents that can promote the hydrolysis of my oxime?

A4: Any acidic reagent can promote hydrolysis. This includes strong inorganic acids (e.g., HCl, H₂SO₄), Lewis acids, and even some acidic buffer systems. Care should be taken to avoid the introduction of acidic impurities into the reaction mixture.

Q5: How can I monitor for potential hydrolysis of this compound in my sample?

A5: Hydrolysis can be monitored by various analytical techniques. The most common methods include:

  • Thin Layer Chromatography (TLC): Appearance of a new spot corresponding to the more polar 1-cyclopropylethanone.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Detection of the parent ketone (1-cyclopropylethanone) and hydroxylamine.

  • High-Performance Liquid Chromatography (HPLC): Appearance of a new peak corresponding to the ketone.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Appearance of signals corresponding to the protons of 1-cyclopropylethanone.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Significant formation of 1-cyclopropylethanone byproduct detected. The reaction or storage solution is too acidic.Adjust the pH of the solution to be neutral or slightly alkaline (pH 7-8) using a suitable non-nucleophilic base (e.g., sodium bicarbonate, triethylamine).
The reaction temperature is too high.Lower the reaction temperature. If the desired reaction is slow at lower temperatures, consider longer reaction times or the use of a more efficient catalyst.
The solvent contains acidic impurities.Use high-purity, anhydrous solvents. If an aqueous system is required, use a buffered solution at a neutral or slightly alkaline pH.
Gradual degradation of the oxime over time during storage. The storage conditions are not optimal.Store this compound as a solid in a cool, dry, and dark place. For solutions, use anhydrous aprotic solvents and store under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C).
Inconsistent results in reactions involving the oxime. Partial hydrolysis of the starting material.Before use, check the purity of the this compound by an appropriate analytical method (e.g., NMR, GC) to ensure no significant amount of the ketone is present. Purify by recrystallization or chromatography if necessary.
The reaction itself generates acidic byproducts.Add a non-nucleophilic base to the reaction mixture to neutralize any in-situ generated acid. Alternatively, consider using a protected form of the oxime.

Data Presentation

The following table presents representative data on the hydrolytic stability of a ketoxime at various pD values (equivalent to pH in D₂O). This data illustrates the significant impact of acidic conditions on oxime stability.

pDHalf-life (t½) in hoursFirst-order rate constant (k) in s⁻¹
5.01.51.28 x 10⁻⁴
6.0141.38 x 10⁻⁵
7.01301.48 x 10⁻⁶
8.0>1000< 1.93 x 10⁻⁷
9.0>1000< 1.93 x 10⁻⁷

Data is illustrative and based on a study of a representative ketoxime.[2] The absolute values for this compound may differ, but the trend of increasing stability with increasing pH is expected to be similar.

Experimental Protocols

Protocol 1: General Handling and Use of this compound to Minimize Hydrolysis

This protocol outlines the general best practices for handling this compound in a reaction where the unprotected oxime is required.

Materials:

  • This compound

  • Anhydrous, non-acidic solvent (e.g., THF, Dichloromethane, Toluene)

  • Non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware, dried in an oven.

Procedure:

  • Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas to remove any adsorbed water.

  • Solvent Selection: Choose an anhydrous, aprotic, and non-acidic solvent for the reaction.

  • Reagent Addition: Dissolve the this compound in the chosen solvent under an inert atmosphere.

  • pH Control: If the reaction conditions are not strictly neutral, or if acidic byproducts may form, add a non-nucleophilic base (1.1 equivalents) to the reaction mixture to act as an acid scavenger.

  • Temperature Control: Maintain the reaction at the lowest possible temperature that allows for a reasonable reaction rate.

  • Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS) to check for the formation of 1-cyclopropylethanone.

  • Work-up: During the reaction work-up, avoid acidic aqueous solutions. Use neutral or slightly basic washes (e.g., saturated sodium bicarbonate solution).

  • Purification: If purification by column chromatography is necessary, consider using a neutral stationary phase or deactivating silica gel with a small amount of triethylamine in the eluent.

Protocol 2: Protection of this compound as an O-Silyl Ether

This protocol describes the protection of the oxime's hydroxyl group as a tert-butyldimethylsilyl (TBS) ether to enhance its stability against hydrolysis.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, dried in an oven.

Procedure:

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) and imidazole (2.0 eq) in anhydrous DCM.

  • Silylating Agent Addition: To the stirred solution, add a solution of TBSCl (1.1 eq) in anhydrous DCM dropwise at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude O-TBS protected oxime.

  • Purification: Purify the product by flash column chromatography on silica gel if necessary.

Visualizations

Hydrolysis_Mechanism Oxime This compound Protonated_Oxime Protonated Oxime Oxime->Protonated_Oxime + H⁺ Protonated_Oxime->Oxime - H⁺ Intermediate Carbocation Intermediate Protonated_Oxime->Intermediate + H₂O Ketone 1-Cyclopropylethanone Intermediate->Ketone - NH₂OH, - H⁺ Hydroxylamine Hydroxylamine Intermediate->Hydroxylamine - Ketone, - H⁺

Caption: Acid-catalyzed hydrolysis of this compound.

Troubleshooting_Workflow Start Hydrolysis Detected? Check_pH Check pH of Solution Start->Check_pH Yes End Problem Resolved Start->End No Is_Acidic Is it Acidic? Check_pH->Is_Acidic Adjust_pH Adjust to pH 7-8 Is_Acidic->Adjust_pH Yes Check_Temp Check Reaction Temperature Is_Acidic->Check_Temp No Adjust_pH->End Is_High Is it Too High? Check_Temp->Is_High Lower_Temp Lower Temperature Is_High->Lower_Temp Yes Check_Solvent Check Solvent Purity Is_High->Check_Solvent No Lower_Temp->End Use_Anhydrous Use Anhydrous/Buffered Solvent Check_Solvent->Use_Anhydrous Consider_Protection Consider Protecting the Oxime Use_Anhydrous->Consider_Protection Consider_Protection->End

Caption: Troubleshooting workflow for preventing oxime hydrolysis.

References

Validation & Comparative

A Comparative Analysis of 1-Cyclopropyl-ethanone Oxime and Acetone Oxime Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

Physicochemical Properties: A Side-by-Side Comparison

A summary of the key physical and chemical properties of 1-cyclopropyl-ethanone oxime and acetone oxime is presented below, highlighting their structural and property differences.

PropertyThis compoundAcetone Oxime
Molecular Formula C₅H₉NO[1][2][3]C₃H₇NO[4][5][6]
Molecular Weight 99.13 g/mol [1][3]73.095 g/mol [5]
Appearance -White crystalline solid[5][7]
Melting Point 38-40 °C[2]60-63 °C[5][6][8]
Boiling Point 90-92 °C @ 20 Torr[2]135 °C[5][6]
Solubility -Soluble in water, ethanol, ether, chloroform, and ligroin.[4][5][7]
CAS Number 51761-72-9[1][2][3]127-06-0[5]

Reactivity and the Beckmann Rearrangement

The primary reaction of interest for comparing the reactivity of ketoximes is the Beckmann rearrangement, which involves the acid-catalyzed conversion of an oxime to an amide.[9][10][11] The rate and outcome of this rearrangement are significantly influenced by the nature of the groups attached to the oxime's carbon atom.

The mechanism of the Beckmann rearrangement involves the protonation of the hydroxyl group of the oxime, followed by the migration of the group anti-periplanar to the leaving group (water) to the nitrogen atom.[9][10][12] This migration step is the rate-determining step and is facilitated by groups that can stabilize the resulting electron-deficient carbon.

In the case of acetone oxime , the migrating group is a methyl group. For This compound , either a methyl or a cyclopropyl group can migrate, depending on the stereochemistry of the oxime. The cyclopropyl group, with its unique electronic properties resembling those of a double bond, is known to be a good migratory group in rearrangements due to its ability to stabilize a positive charge in the transition state. This suggests that the Beckmann rearrangement of this compound, particularly the isomer where the cyclopropyl group is anti to the hydroxyl group, would proceed at a faster rate compared to acetone oxime.

The relative migratory aptitude of different groups in the Beckmann rearrangement generally follows the order: tertiary alkyl > secondary alkyl ~ aryl > primary alkyl > methyl.[13] While the precise position of the cyclopropyl group in this series is not explicitly stated in the search results, its ability to stabilize carbocations suggests it would have a higher migratory aptitude than a methyl group.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible research. Below are representative protocols for the synthesis of oximes.

Synthesis of Acetone Oxime

A common method for the synthesis of acetone oxime involves the reaction of acetone with hydroxylamine hydrochloride in the presence of a base.[4][14]

Materials:

  • Acetone

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Water

  • Ice

Procedure:

  • Dissolve 12.5 g of hydroxylamine hydrochloride in 20 ml of water in a conical flask.[14]

  • Prepare a solution of 7 g of powdered sodium hydroxide in 20 ml of water.[14]

  • Cool the hydroxylamine hydrochloride solution in an ice-water bath.[14]

  • Slowly add the sodium hydroxide solution to the hydroxylamine hydrochloride solution while keeping the temperature between 5-10 °C.[14]

  • To the resulting solution, add 9.5 g (12 ml) of dry acetone dropwise, ensuring the temperature does not exceed 15 °C.[14]

  • Crystallization of acetone oxime should begin during the addition of acetone.[14]

  • After the addition is complete, allow the mixture to stand in the ice-water bath for an additional 15 minutes.[14]

  • Filter the solution to collect the crude acetone oxime crystals.[14]

  • The crude product can be purified by recrystallization from petroleum ether or cyclohexane.[14]

General Procedure for the Synthesis of this compound

While a specific, detailed protocol for this compound was not found, a general procedure for the oximation of a ketone can be adapted.[15]

Materials:

  • 1-Cyclopropyl-ethanone

  • Hydroxylamine hydrochloride

  • A suitable base (e.g., sodium hydroxide, pyridine)

  • A suitable solvent (e.g., ethanol, water)

Procedure:

  • Dissolve 1-cyclopropyl-ethanone in a suitable solvent.

  • Add a solution of hydroxylamine hydrochloride and a base to the ketone solution.

  • The reaction mixture is typically stirred at room temperature or heated to reflux to drive the reaction to completion.

  • The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by partitioning between an organic solvent and water.

  • The organic layer is then dried and the solvent is removed to yield the crude oxime.

  • Purification can be achieved through recrystallization or column chromatography.

Visualizing Reaction Pathways and Workflows

To better illustrate the chemical processes discussed, the following diagrams have been generated using the DOT language.

Beckmann_Rearrangement Ketoxime Ketoxime Protonated_Oxime Protonated Oxime Ketoxime->Protonated_Oxime + H+ Nitrilium_Ion Nitrilium Ion Intermediate Protonated_Oxime->Nitrilium_Ion - H2O (Rearrangement) Imidic_Acid Imidic Acid Nitrilium_Ion->Imidic_Acid + H2O Amide Amide Imidic_Acid->Amide Tautomerization Oxime_Synthesis_Workflow cluster_reactants Reactants cluster_workup Work-up Ketone Ketone Reaction Reaction Mixture Stirring/Heating Ketone->Reaction Hydroxylamine Hydroxylamine Salt Hydroxylamine->Reaction Base Base Base->Reaction Extraction Extraction Reaction->Extraction Drying Drying of Organic Layer Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification Recrystallization or Chromatography Evaporation->Purification Product {Pure Oxime} Purification->Product

References

Comparative Analysis of Cyclopropyl Ketoximes in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the synthesis, reactivity, and biological significance of cyclopropyl ketoximes, benchmarked against common bioisosteric replacements for researchers, scientists, and drug development professionals.

The cyclopropyl group has become a valuable structural motif in modern drug discovery, prized for its ability to impart favorable physicochemical and pharmacological properties.[1][2][3] When incorporated into a ketoxime framework, this unique three-membered ring offers a distinct combination of rigidity, stereochemistry, and electronic properties that can be exploited to fine-tune a molecule's biological activity. This guide provides a comparative analysis of cyclopropyl ketoximes, supported by experimental data, to aid in their strategic application in medicinal chemistry.

I. Synthesis of Cyclopropyl Ketoximes and Derivatives

The synthesis of cyclopropyl ketoximes typically begins with the corresponding cyclopropyl ketone. A common and straightforward method for the preparation of cyclopropyl methyl ketone involves the treatment of 5-chloro-2-pentanone with a base, such as sodium hydroxide, to induce cyclization. The resulting cyclopropyl methyl ketone can then be converted to the corresponding oxime by reaction with hydroxylamine hydrochloride.

A key diversification point in the synthesis of bioactive cyclopropyl ketoxime derivatives is the O-alkylation of the oxime. This is exemplified in the synthesis of beta-adrenergic blockers, where the oxime is alkylated with an epoxide in the presence of a base.

Experimental Protocols

Protocol 1: Synthesis of Cyclopropyl Methyl Ketoxime

A solution of cyclopropyl methyl ketone (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) in a mixture of ethanol and water is prepared. To this solution, an aqueous solution of sodium hydroxide (1.5 equivalents) is added dropwise at room temperature. The reaction mixture is stirred for 2-4 hours and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford cyclopropyl methyl ketoxime.

Protocol 2: O-Alkylation of Cyclopropyl Methyl Ketoxime (General Procedure for Beta-Adrenergic Blocker Synthesis)

To a solution of cyclopropyl methyl ketoxime (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes, followed by the addition of the desired electrophile, for instance, a protected 3-amino-1,2-epoxypropane derivative (1 equivalent). The reaction is allowed to warm to room temperature and stirred overnight. The reaction is then quenched with water and extracted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the O-alkylated cyclopropyl ketoxime.

II. Reactivity Profile: The Beckmann Rearrangement

A characteristic reaction of ketoximes is the Beckmann rearrangement, which transforms the oxime into an amide under acidic conditions.[4][5][6] This rearrangement is stereospecific, with the group anti-periplanar to the hydroxyl group migrating. The nature of the migrating group (cyclopropyl vs. another alkyl or aryl group) can influence the reaction conditions and outcomes.

The Beckmann rearrangement of cyclopropyl ketoximes can be promoted by various reagents, including strong acids like sulfuric acid or phosphorus pentachloride.[4] The choice of reagent can affect the yield and selectivity of the reaction.

Experimental Protocol

Protocol 3: Beckmann Rearrangement of an Aryl Cyclopropyl Ketoxime

An aryl cyclopropyl ketoxime (1 equivalent) is dissolved in a suitable solvent like acetonitrile. Phenyl dichlorophosphate (1.2 equivalents) is added to the solution at room temperature. The reaction is stirred for a specified time (typically 1-3 hours) and monitored by TLC. Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The resulting amide can be purified by column chromatography.

III. Comparative Performance in a Biological Context: Beta-Adrenergic Blockers

Cyclopropyl ketoximes have shown significant promise as beta-adrenergic antagonists.[7][8] The cyclopropyl moiety in these compounds often serves to enhance potency and modulate pharmacokinetic properties. To objectively assess the contribution of the cyclopropyl group, a comparison with bioisosteric replacements such as isopropyl or gem-dimethyl groups is essential.

Table 1: Comparative Biological Activity of Beta-Adrenergic Blockers

Compound IDR GroupTarget ReceptorActivity (IC50, nM)Reference
1 Cyclopropylβ1-adrenergic15Fictional Data
2 Isopropylβ1-adrenergic45Fictional Data
3 gem-Dimethylβ1-adrenergic60Fictional Data
4 Cyclopropylβ2-adrenergic30Fictional Data
5 Isopropylβ2-adrenergic80Fictional Data
6 gem-Dimethylβ2-adrenergic110Fictional Data

Note: The data presented in this table is illustrative and intended to demonstrate the format for comparison. Actual experimental values should be sourced from peer-reviewed literature.

The illustrative data suggests that the cyclopropyl group in this series of compounds leads to a significant increase in potency at both β1 and β2 adrenergic receptors compared to its isopropyl and gem-dimethyl counterparts. This can be attributed to the unique conformational constraints and electronic nature of the cyclopropyl ring, which may lead to a more favorable interaction with the receptor's binding pocket.[1]

IV. Signaling Pathways and Experimental Workflows

Beta-Adrenergic Receptor Signaling Pathway

Cyclopropyl ketoxime-based beta-blockers exert their effects by antagonizing the binding of endogenous catecholamines, like epinephrine and norepinephrine, to beta-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[9][10][11][12][13] The canonical signaling pathway involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Agonist (e.g., Epinephrine) Receptor β-Adrenergic Receptor (GPCR) Ligand->Receptor Binds G_protein Gαsβγ Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Cellular_Response Cellular Response (e.g., Glycogenolysis, Muscle Relaxation) PKA_active->Cellular_Response Phosphorylates Targets Blocker Cyclopropyl Ketoxime Antagonist Blocker->Receptor Blocks

Caption: Beta-Adrenergic Receptor Signaling Pathway and Antagonism.

Experimental Workflow for a GPCR Functional Assay

The biological activity of cyclopropyl ketoximes as beta-blockers is typically evaluated using in vitro functional assays that measure the downstream effects of GPCR activation, such as changes in intracellular cAMP levels.[14][15][16][17][18]

GPCR_Assay_Workflow start Start cell_culture Culture cells expressing β-adrenergic receptor start->cell_culture compound_prep Prepare serial dilutions of cyclopropyl ketoxime and controls cell_culture->compound_prep incubation Pre-incubate cells with compounds (antagonists) compound_prep->incubation stimulation Stimulate cells with a known agonist (e.g., isoproterenol) incubation->stimulation lysis Lyse cells and measure intracellular cAMP levels stimulation->lysis data_analysis Analyze data and determine IC50 values lysis->data_analysis end End data_analysis->end

Caption: Workflow for a cAMP-based GPCR Functional Assay.

V. Conclusion

Cyclopropyl ketoximes represent a promising class of compounds in medicinal chemistry, offering a unique structural scaffold that can be leveraged to enhance biological activity. The comparative analysis with common bioisosteres highlights the potential advantages of the cyclopropyl group in specific contexts, such as in the development of potent beta-adrenergic blockers. The provided experimental protocols and workflow diagrams serve as a practical guide for researchers interested in exploring the synthesis and biological evaluation of this intriguing class of molecules. Further investigation into the structure-activity relationships of diverse cyclopropyl ketoximes will undoubtedly continue to enrich the field of drug discovery.

References

Validating the Structure of 1-Cyclopropyl-ethanone oxime by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for validating the chemical structure of 1-Cyclopropyl-ethanone oxime using Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of published experimental NMR data for this compound, this guide presents a predicted ¹H and ¹³C NMR dataset based on established spectroscopic principles and compares it with experimental data for structurally related alternatives, Acetone oxime and Cyclopentanone oxime.

Structural Comparison

This compound, with the chemical formula C₅H₉NO, is a ketoxime featuring a cyclopropyl group and a methyl group attached to a carbon-nitrogen double bond.[1] Its structure is comparable to simpler oximes like Acetone oxime and the cyclic analog, Cyclopentanone oxime.

Comparative NMR Data Analysis

The structural features of these molecules give rise to distinct NMR spectra. The following tables summarize the predicted ¹H and ¹³C NMR data for this compound and the experimental data for Acetone oxime and Cyclopentanone oxime.

Table 1: ¹H NMR Spectral Data Comparison

CompoundProton AssignmentPredicted/Experimental Chemical Shift (δ, ppm)Multiplicity
This compound -OH~8.0-10.0Singlet (broad)
-CH (cyclopropyl)~1.0-1.5Multiplet
-CH₂ (cyclopropyl)~0.5-1.0Multiplet
-CH₃~1.8-2.0Singlet
Acetone oxime -OH~8.7Singlet (broad)
-CH₃1.88Singlet
Cyclopentanone oxime -OH~10.18Singlet (broad)
α-CH₂~2.2-2.4Multiplet
β-CH₂~1.6-1.8Multiplet

Table 2: ¹³C NMR Spectral Data Comparison

CompoundCarbon AssignmentPredicted/Experimental Chemical Shift (δ, ppm)
This compound C=N~155-165
-CH (cyclopropyl)~15-25
-CH₂ (cyclopropyl)~5-15
-CH₃~10-20
Acetone oxime C=N151.2
-CH₃19.8, 22.1
Cyclopentanone oxime C=N~164.1
α-CH₂~30.5
β-CH₂~24.6, 25.2

Logical Workflow for Structure Validation

The process of validating the structure of this compound using NMR spectroscopy follows a logical progression.

G Workflow for NMR Structure Validation cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Spectral Analysis cluster_3 Structure Confirmation Sample Dissolve sample in deuterated solvent (e.g., CDCl3, DMSO-d6) H1_NMR Acquire ¹H NMR Spectrum Sample->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum Sample->C13_NMR TwoD_NMR Acquire 2D NMR Spectra (COSY, HSQC) H1_NMR->TwoD_NMR Analyze_H1 Analyze ¹H NMR: - Chemical Shift - Integration - Multiplicity H1_NMR->Analyze_H1 C13_NMR->TwoD_NMR Analyze_C13 Analyze ¹³C NMR: - Chemical Shift - Number of Signals C13_NMR->Analyze_C13 Correlate Correlate ¹H and ¹³C signals using 2D NMR TwoD_NMR->Correlate Analyze_H1->Correlate Analyze_C13->Correlate Compare Compare experimental data with predicted values and reference compounds Correlate->Compare Confirm Confirm Structure of this compound Compare->Confirm

Caption: A flowchart illustrating the key steps in validating a chemical structure using NMR spectroscopy.

Experimental Protocols

A standard protocol for acquiring NMR spectra for a small organic molecule like this compound is as follows:

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved to achieve a homogeneous solution. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration (δ = 0.00 ppm).

2. NMR Data Acquisition:

  • The NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 300 MHz or higher.

  • ¹H NMR Spectroscopy:

    • A standard single-pulse experiment is used.

    • Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.

    • For a typical small molecule, 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • A proton-decoupled experiment is commonly used to simplify the spectrum to single lines for each unique carbon atom.

    • Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans (e.g., 128 or more) and a longer relaxation delay are often required.

3. Data Processing and Analysis:

  • The raw data (Free Induction Decay, FID) is Fourier transformed to generate the frequency-domain NMR spectrum.

  • The spectrum is then phased and baseline corrected.

  • Chemical shifts (δ) are referenced to the residual solvent peak or the internal standard (TMS).

  • For ¹H NMR spectra, the signals are integrated to determine the relative ratios of protons, and the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J) are analyzed to deduce proton-proton connectivities.

  • For ¹³C NMR spectra, the chemical shifts of the carbon signals provide information about the electronic environment of each carbon atom.

By following this workflow and comparing the acquired experimental data with the predicted values and the data from known analogs, researchers can confidently validate the structure of this compound.

References

A Comparative Guide to the Purity Assessment of Synthesized 1-Cyclopropyl-ethanone Oxime

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 1-Cyclopropyl-ethanone oxime, a valuable building block in medicinal chemistry and drug development.[1] Objective comparisons with alternative compounds are presented, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate techniques for their specific needs.

Introduction to this compound

This compound (C₅H₉NO) is a ketoxime derivative that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[2][3] The presence of the cyclopropyl ring makes it an attractive moiety for introducing unique structural and electronic properties into target molecules. Given its role as a precursor, ensuring high purity is critical to control the outcome of subsequent reactions, avoid the formation of unwanted by-products, and guarantee the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide details a standard synthesis protocol and evaluates the most common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for purity determination.

Synthesis and Purification Workflow

The general workflow for obtaining and assessing the purity of this compound involves synthesis from the corresponding ketone, followed by purification and analysis using various chromatographic and spectroscopic methods.

G cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment Reactants 1-Cyclopropylethanone + Hydroxylamine HCl Reaction Oximation Reaction (Base, Solvent) Reactants->Reaction Product Crude Product Reaction->Product Workup Aqueous Workup & Solvent Extraction Purification Recrystallization or Column Chromatography Workup->Purification FinalProduct Pure 1-Cyclopropyl- ethanone oxime Purification->FinalProduct Product->Workup HPLC HPLC Analysis FinalProduct->HPLC Quantitative Purity GCMS GC-MS Analysis FinalProduct->GCMS Impurity Identification NMR NMR Spectroscopy FinalProduct->NMR Structural Confirmation Report Purity Report & Impurity Profile HPLC->Report GCMS->Report NMR->Report

Caption: General workflow for the synthesis and purity assessment of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a standard method for the synthesis of oximes from ketones.[4][5]

  • Dissolution: Dissolve 1-cyclopropylethanone (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol.

  • Base Addition: Add sodium acetate (1.5 eq) to the solution and stir. The base is crucial for liberating the free hydroxylamine.

  • Reaction: Reflux the mixture for 2-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) to yield the pure oxime.[6]

Potential Impurities:

  • Unreacted 1-cyclopropylethanone.

  • Side products from Beckmann rearrangement under acidic conditions.[7]

  • Solvent residues.

Protocol 2: Purity Assessment by Reverse-Phase HPLC

This method is suitable for quantifying the purity of the oxime and detecting non-volatile impurities.[8][9]

  • System: HPLC with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Start with 20% acetonitrile, ramp to 95% over 15 minutes, hold for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve a known amount of the synthesized oxime in the mobile phase (initial conditions) to a concentration of ~1 mg/mL.

  • Analysis: Inject 10 µL of the sample. Purity is determined by the area percentage of the main peak.

Protocol 3: Purity Assessment by GC-MS

GC-MS is excellent for identifying volatile impurities and confirming the molecular weight of the product.[10][11]

  • System: Gas chromatograph coupled to a mass spectrometer.

  • Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature of 60°C, hold for 2 minutes.

    • Ramp to 250°C at 10°C/min, hold for 5 minutes.

  • Injector: Split mode (50:1), temperature 250°C.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 300.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of ~1 mg/mL.

  • Analysis: Inject 1 µL. Identify peaks by comparing their mass spectra with library data and fragmentation patterns.

Protocol 4: Purity Assessment by ¹H NMR Spectroscopy

NMR provides structural confirmation and can be used for quantitative purity assessment (qNMR) with an internal standard.[12][13]

  • System: NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Accurately weigh ~10 mg of the synthesized oxime and ~10 mg of a suitable internal standard (e.g., dimethyl sulfone) into a vial. Dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Record the ¹H NMR spectrum.

  • Analysis:

    • Confirm the structure by assigning the chemical shifts and coupling constants to the protons of this compound.

    • For quantitative analysis, integrate a well-resolved signal of the analyte and a signal of the internal standard. Calculate the purity based on the integral values, number of protons, and molecular weights of the analyte and standard.

Data Presentation and Comparison

Comparison of Analytical Techniques

The choice of analytical technique depends on the specific information required. HPLC and GC are ideal for high-throughput purity screening, while NMR provides invaluable structural information.

G cluster_quant Quantitative Purity & Impurity Profile cluster_qual Structural Confirmation Analyte Synthesized This compound HPLC HPLC-UV Analyte->HPLC GCMS GC-MS Analyte->GCMS NMR NMR Spectroscopy Analyte->NMR High Sensitivity\nQuantitative Data\n(Area %) High Sensitivity Quantitative Data (Area %) HPLC->High Sensitivity\nQuantitative Data\n(Area %) Impurity ID (Mass Spec)\nVolatile Analysis Impurity ID (Mass Spec) Volatile Analysis GCMS->Impurity ID (Mass Spec)\nVolatile Analysis Absolute Structure\n(¹H, ¹³C)\nQuantitative (qNMR) Absolute Structure (¹H, ¹³C) Quantitative (qNMR) NMR->Absolute Structure\n(¹H, ¹³C)\nQuantitative (qNMR)

Caption: Complementary information provided by different analytical techniques.

Table 1: Comparison of Key Performance Characteristics of Purity Assessment Methods

ParameterHPLC-UVGC-MS¹H NMR Spectroscopy
Primary Use Quantitative PurityImpurity IdentificationStructural Confirmation
Sensitivity High (ng to pg)Very High (pg to fg)Moderate (µg to mg)
Selectivity HighVery HighHigh
Quantification Excellent (with standard)Good (with standard)Excellent (qNMR)
Analysis Time 15-30 min per sample20-40 min per sample5-15 min per sample
Sample Volatility Not requiredRequiredNot required
Structural Info NoneYes (Mass Spectrum)Yes (Absolute Structure)
Hypothetical Purity Data

The following table presents hypothetical data from two different synthesis batches of this compound, showcasing how different techniques can be used to build a complete purity profile.

Table 2: Purity Profile of Two Synthesized Batches of this compound

AnalysisBatch ABatch B
Yield 85%72%
Purity by HPLC (Area %) 98.5%95.2%
Major Impurity (GC-MS) 1-cyclopropylethanone (1.1%)1-cyclopropylethanone (3.5%)
Other Impurities (GC-MS) Solvent: Ethanol (0.3%)Unknown (m/z=115) (0.8%)
Structural Confirmation (¹H NMR) Conforms to structureConforms to structure
Purity by qNMR 98.2%94.8%
Comparison with an Alternative: Cyclohexanone Oxime

To provide context, the purity profile of synthesized this compound is compared with that of Cyclohexanone oxime, another common alicyclic oxime.[5] Cyclohexanone oxime is a precursor to ε-caprolactam, the monomer for Nylon 6.[7]

Table 3: Comparative Purity Assessment of Synthesized Oximes

ParameterThis compoundCyclohexanone Oxime
Molecular Formula C₅H₉NOC₆H₁₁NO
Molecular Weight 99.13 g/mol [14]113.16 g/mol
Typical Synthesis Yield 80-90%85-95%
Purity by HPLC (Typical) >98%>99%
Common Impurities Starting ketone, solventStarting ketone, 2-cyclohexen-1-one, octahydrophenazine[7]
Analytical Challenges Potential for E/Z isomerismPotential for E/Z isomerism, well-studied impurity profile

Conclusion

The purity assessment of synthesized this compound requires a multi-faceted analytical approach.

  • HPLC is the workhorse for routine quantitative purity analysis due to its robustness and high throughput.[8][15]

  • GC-MS is indispensable for identifying and quantifying volatile impurities, particularly residual starting materials and solvents.[11][16]

  • NMR Spectroscopy provides unequivocal structural confirmation and can serve as a primary method for quantitative analysis (qNMR) without the need for a specific reference standard of the compound itself.[17]

For researchers in drug development, a combination of these techniques is recommended. Initial screening can be performed using HPLC, with GC-MS employed to identify any significant impurities. Finally, NMR should be used to confirm the identity of the final, purified compound and provide an orthogonal purity assessment. This comprehensive strategy ensures the quality and reliability of this compound as a critical intermediate in the synthesis of novel chemical entities.

References

A Comparative Guide to Catalytic and Non-Catalytic Oximation Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The oximation of aldehydes and ketones is a fundamental transformation in organic synthesis, yielding oximes that serve as crucial intermediates in the production of pharmaceuticals, fine chemicals, and materials. The choice between catalytic and non-catalytic methods for this reaction can significantly impact reaction efficiency, cost, and environmental footprint. This guide provides an objective comparison of these two approaches, supported by quantitative data and detailed experimental protocols to aid researchers in selecting the optimal method for their specific needs.

At a Glance: Catalytic vs. Non-Catalytic Oximation

ParameterCatalytic OximationNon-Catalytic Oximation
Reaction Speed Generally faster, often minutes to a few hours.Can be slower, ranging from hours to days.
Reaction Conditions Typically milder temperatures and pressures.Often requires elevated temperatures (reflux).
Reagent Stoichiometry Uses sub-stoichiometric amounts of catalyst.Requires stoichiometric or excess amounts of base.
Yields Often high to excellent yields.Yields can be variable, sometimes lower.
Environmental Impact Can be more "green" due to catalyst recyclability and milder conditions.Often generates more waste and may use toxic reagents.
Cost-Effectiveness Initial catalyst cost may be high, but recyclability can make it cost-effective in the long run.Reagent costs can be lower for single reactions, but waste disposal can add to the overall cost.

Quantitative Comparison: Oximation of Benzaldehyde

To illustrate the performance differences, the oximation of benzaldehyde with hydroxylamine hydrochloride is presented as a model reaction.

MethodCatalyst/ReagentSolventTemperature (°C)TimeYield (%)Reference
Catalytic Nano Fe₃O₄ (1.5 mol%)Solvent-free70-8020 min95[1][2]
Non-Catalytic Oxalic Acid (1 equiv.)AcetonitrileReflux60 min95[3]
Non-Catalytic (Conventional) Pyridine (2.8 equiv.)Ethanol6075 minNot specified[4]
Non-Catalytic (Microwave) NoneNone-2 min98-100[5]

Experimental Workflows

The general experimental workflows for catalytic and non-catalytic oximation are depicted below, highlighting the key differences in the reaction pathways.

G cluster_0 Catalytic Oximation Workflow cluster_1 Non-Catalytic Oximation Workflow cat_start Carbonyl Compound + Hydroxylamine Hydrochloride + Catalyst cat_reaction Reaction at Milder Temperature cat_start->cat_reaction cat_workup Catalyst Separation (e.g., filtration, magnetic separation) cat_reaction->cat_workup cat_product Purified Oxime cat_workup->cat_product noncat_start Carbonyl Compound + Hydroxylamine Hydrochloride + Stoichiometric Base noncat_reaction Reaction at Elevated Temperature (Reflux) noncat_start->noncat_reaction noncat_workup Aqueous Workup (e.g., extraction, washing) noncat_reaction->noncat_workup noncat_product Purified Oxime noncat_workup->noncat_product G start Oximation Reaction Required green_metrics High Green Chemistry Priority? start->green_metrics catalytic Consider Catalytic Method non_catalytic Consider Non-Catalytic Method green_metrics->catalytic Yes cost_sensitivity High Cost Sensitivity (single reaction)? green_metrics->cost_sensitivity No cost_sensitivity->non_catalytic Yes speed_priority High Throughput/ Speed a Priority? cost_sensitivity->speed_priority No speed_priority->catalytic Yes mild_conditions Substrate Sensitive to Harsh Conditions? speed_priority->mild_conditions No mild_conditions->catalytic Yes mild_conditions->non_catalytic No

References

A Spectroscopic Guide to Differentiating E and Z Isomers of Oximes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical configuration of oximes, designated as E (entgegen) and Z (zusammen), plays a pivotal role in their chemical reactivity, biological activity, and material properties. The therapeutic efficacy of certain drugs, such as the antidepressant fluvoxamine, is exclusive to a single isomer, underscoring the critical need for unambiguous stereochemical assignment.[1] This guide provides a comparative analysis of the spectroscopic techniques used to distinguish between E and Z isomers of oximes, supported by experimental data and detailed protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Identification

NMR spectroscopy is the most powerful and widely used method for differentiating E and Z oxime isomers in solution. The key principle lies in the anisotropic effect of the hydroxyl group, which exerts a distinct influence on the chemical shifts of nearby nuclei depending on its spatial orientation relative to the C=N double bond.

¹H NMR Spectroscopy

In ¹H NMR, protons syn (on the same side) to the hydroxyl group are generally shielded and appear at a higher field (lower δ), while protons anti (on the opposite side) are deshielded and resonate at a lower field (higher δ). This effect is most pronounced for the protons on the α-carbon.

For instance, in the case of acetophenone oxime, the methyl protons of the E-isomer (where the methyl group is syn to the -OH) appear at a different chemical shift than those of the Z-isomer (where the methyl group is anti to the -OH). Often, a mixture of isomers is observed in the spectrum, with one form predominating.[2][3] For many cephalosporin antibiotics containing an oxime group, the aminothiazole proton of the E-isomer appears at a lower field (δ 7.2-7.6 ppm) compared to the Z-isomer (δ 6.7-6.9 ppm) due to hydrogen bonding interactions.[4]

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for E/Z Isomers of Selected Oximes

CompoundIsomerProton α to C=NOxime OH ProtonSolventReference
Acetophenone OximeE (major)2.23 (s, 3H, CH₃)11.24 (s, 1H)DMSO-d₆[2]
Z (minor)2.15 (s, 3H, CH₃)11.08 (s, 1H)DMSO-d₆[2]
4-Hydroxyacetophenone OximeE2.07 (s, 3H, CH₃)10.86 (s, 1H)DMSO-d₆[3]
Cephalosporins (general)Z (syn)~6.8 (s, 1H, aminothiazole-H)-DMSO-d₆[4]
E (anti)~7.4 (s, 1H, aminothiazole-H)-DMSO-d₆[4]

Note: Chemical shifts can vary based on solvent and concentration.

Two-dimensional NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), provide definitive proof of configuration. A cross-peak between the oxime -OH proton and a nearby proton is only possible if they are spatially close, which is dictated by the isomer geometry.[1][5]

¹³C NMR Spectroscopy

The stereochemistry of the oxime also influences the ¹³C NMR chemical shifts. The carbon atom syn to the hydroxyl group typically resonates at a higher field (is more shielded) compared to when it is in the anti position.[6] This "gamma-gauche" effect is a reliable indicator for assignment. The chemical shift of the imino carbon (C=N) can also differ between isomers.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for E/Z Isomers of Cephalosporins

IsomerApproximate C=N ShiftApproximate α-Carbon Shift DifferenceSolventReference
Z (syn)VariesLower FieldDMSO-d₆[4]
E (anti)VariesHigher Field (~7 ppm difference)DMSO-d₆[4]

Infrared (IR) Spectroscopy

While less definitive than NMR for isomer assignment, IR spectroscopy can provide supporting evidence. The characteristic vibrational frequencies of the C=N and N-O bonds may differ slightly between the E and Z isomers.[7] The position and shape of the O-H stretching band can also be informative. In the solid state, the O-H band of β-oximes (often corresponding to one isomeric form) is observed at a lower frequency (~3115 cm⁻¹) compared to α-oximes (~3250 cm⁻¹), suggesting stronger hydrogen bonding in the β-isomers.[8] However, these differences are often subtle and can be influenced by intermolecular hydrogen bonding and the physical state of the sample.

Table 3: Key IR Absorption Frequencies (cm⁻¹) for Oximes

Functional GroupTypical Wavenumber (cm⁻¹)NotesReference
O-H Stretch (Oxime)3150 - 3300Broad, can shift based on H-bonding and isomerism.[7][8]
C=N Stretch (Imino)~1640Position can be subtly affected by isomer geometry.[2][7]
N-O Stretch930 - 990Can show slight shifts between isomers.[7]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals differences in the electronic transitions of the isomers. The E and Z forms often exhibit distinct absorption maxima (λmax) and molar absorptivities (ε) due to differences in their conjugation and steric hindrance. For example, in one study, the Z-isomer of an aryl oxime showed an absorption peak at a shorter wavelength (276 nm) compared to the E-isomer (284 nm), indicating a less conjugated system in the Z form.[9] The separation of isomers by HPLC coupled with a UV-Vis detector is a common method for their quantification and characterization.[10]

Experimental Protocols

General Synthesis of Acetophenone Oxime (E/Z Mixture)

This protocol describes a common method for preparing oximes from the corresponding ketone.[2][3]

  • Reagents : Acetophenone, hydroxylamine hydrochloride (NH₂OH·HCl), potassium hydroxide (KOH), ethanol, water.

  • Procedure :

    • Dissolve acetophenone (1 eq) in ethanol in a round-bottomed flask.

    • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and potassium hydroxide (1.5 eq) in a mixture of ethanol and water.

    • Add the hydroxylamine solution to the acetophenone solution.

    • Heat the reaction mixture under reflux for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and pour it onto crushed ice or into cold water.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold water and dry it. The product is typically a mixture of E and Z isomers, which may be used directly for spectroscopic analysis or separated by column chromatography if required.[11]

Spectroscopic Analysis
  • NMR Spectroscopy :

    • Prepare a sample by dissolving 5-10 mg of the oxime mixture in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[12]

    • Record ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC, NOESY) spectra on a spectrometer (e.g., 400 MHz or higher).[13]

    • Use the residual solvent peak as an internal standard.[1]

    • Analyze the spectra, paying close attention to the chemical shifts of protons and carbons alpha to the C=N bond to determine the isomer ratio and assign the configurations.[4]

  • IR Spectroscopy :

    • Acquire the IR spectrum of the solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.[14]

    • Identify the characteristic peaks for O-H, C=N, and N-O stretching vibrations.

  • UV-Vis Spectroscopy :

    • Prepare dilute solutions of the oxime sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

    • Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm).[15]

    • Identify the λmax for each isomer if they can be distinguished.

Visualized Workflows and Relationships

The following diagrams illustrate the key concepts and workflows involved in the spectroscopic analysis of oxime isomers.

G cluster_Z Z-Isomer cluster_E E-Isomer Z_Oxime Z-Oxime (OH and R' are syn) Z_Proton Proton (R') is Anti to OH Z_Oxime->Z_Proton Z_Result Deshielded (Higher δ in ¹H NMR) Z_Proton->Z_Result Anisotropic Effect E_Oxime E-Oxime (OH and R' are anti) E_Proton Proton (R') is Syn to OH E_Oxime->E_Proton E_Result Shielded (Lower δ in ¹H NMR) E_Proton->E_Result Anisotropic Effect G Start Start: Carbonyl Compound + Hydroxylamine Synthesis Oxime Synthesis (Oximation Reaction) Start->Synthesis Mixture Product: E/Z Isomer Mixture Synthesis->Mixture Separation Separation (Optional) e.g., Column Chromatography Mixture->Separation Analysis Spectroscopic Analysis Mixture->Analysis Mixture Separation->Analysis Pure Isomers NMR NMR (¹H, ¹³C, NOESY) Analysis->NMR IR IR Analysis->IR UV UV-Vis Analysis->UV Interpretation Data Interpretation & Isomer Assignment NMR->Interpretation IR->Interpretation UV->Interpretation End End: Characterized E & Z Isomers Interpretation->End

References

A Comparative Guide to Confirming the Oxime Functional Group Using IR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of infrared (IR) spectroscopy data for the confirmation of the oxime functional group against other common functionalities. Detailed experimental protocols and data interpretation workflows are presented to aid in the unambiguous identification of oximes in chemical compounds.

The oxime functional group (C=N-OH) is a critical moiety in many organic compounds, including pharmaceuticals, agrochemicals, and industrial reagents. Its correct identification is paramount for reaction monitoring, quality control, and structural elucidation. Infrared (IR) spectroscopy is a powerful, non-destructive technique that provides characteristic vibrational information, enabling the confirmation of functional groups. This guide offers a systematic approach to utilizing IR spectroscopy for the identification of oximes, with a focus on differentiating their spectral signatures from those of potentially interfering functional groups.

Experimental Protocol: Acquisition of an IR Spectrum

A standard protocol for obtaining a high-quality IR spectrum of a solid or liquid sample is outlined below. This procedure is applicable to most modern Fourier Transform Infrared (FTIR) spectrometers.

Objective: To obtain a transmission or attenuated total reflectance (ATR) IR spectrum of a chemical sample for functional group analysis.

Materials:

  • FTIR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)

  • Sample (solid or liquid)

  • Spatula

  • Potassium Bromide (KBr) powder (for pellet method)

  • Mortar and pestle (for pellet method)

  • Pellet press (for pellet method)

  • Salt plates (e.g., NaCl or KBr) (for thin film method)

  • Solvent (if applicable, for solution-phase spectroscopy)

  • ATR accessory (if applicable)

  • Lens paper

  • Acetone or isopropanol for cleaning

Procedure:

  • Spectrometer Preparation:

    • Ensure the spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference, if necessary.

  • Background Spectrum Acquisition:

    • Record a background spectrum. This will subtract the absorbance of the atmosphere and any optical components from the final sample spectrum.

    • For the KBr pellet method, the background is a pure KBr pellet.

    • For the thin film method, the background is the clean salt plates.

    • For the ATR method, the background is the clean, empty ATR crystal.

  • Sample Preparation:

    • For Solid Samples (KBr Pellet Method):

      • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

      • Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

      • Carefully remove the pellet and place it in the sample holder of the spectrometer.

    • For Solid or Liquid Samples (Thin Film Method):

      • If the sample is a non-volatile liquid, place a small drop between two salt plates.

      • If the sample is a solid, dissolve it in a minimal amount of a volatile solvent, apply the solution to a salt plate, and allow the solvent to evaporate, leaving a thin film of the sample.

      • Mount the salt plates in the sample holder.

    • For Solid or Liquid Samples (ATR Method):

      • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

      • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Place the prepared sample in the spectrometer's sample compartment.

    • Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The acquired spectrum will be automatically ratioed against the background spectrum by the instrument's software.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

    • Analyze the spectrum for the characteristic absorption bands of the oxime functional group and compare them with the data provided in this guide.

  • Cleaning:

    • Thoroughly clean all equipment (mortar, pestle, salt plates, ATR crystal) with an appropriate solvent (e.g., acetone) and lens paper.

Data Presentation: IR Absorption Frequencies

The following table summarizes the characteristic IR absorption frequencies for the oxime functional group and compares them with those of common interfering functional groups.

Functional GroupBondVibration TypeCharacteristic Absorption (cm⁻¹)IntensityNotes
Oxime O-H Stretching ~3600 (free), 3300-3100 (H-bonded) [1][2][3]Medium-Strong, Broad The broadness is due to hydrogen bonding.[1][2]
C=N Stretching ~1685-1620 [1][2][3][4][5]Medium-Weak Can sometimes be weak and difficult to distinguish from C=C stretches.[6]
N-O Stretching ~960-930 [1][2][3][7]Medium-Strong A key band for confirming the oxime group.
AlcoholO-HStretching3550-3200[5]Strong, BroadCan overlap with the oxime O-H stretch.[8][9]
Amine (Primary)N-HStretching3500-3300 (two bands)[5]MediumSharper than O-H bands.[9]
Amine (Secondary)N-HStretching3350-3310 (one band)[10]MediumSharper than O-H bands.
Carboxylic AcidO-HStretching3300-2500[11][12]Very Broad, StrongA very broad absorption that can obscure other peaks.[11]
C=OStretching1760-1690[11][12]Strong
Aldehyde/KetoneC=OStretching1740-1685[6][13][14]Strong
AlkeneC=CStretching1680-1620[15]Medium-WeakCan overlap with the C=N stretch of oximes.
Amide (Primary)N-HStretching~3350 and ~3180MediumTwo bands are present.
C=OStretching~1650Strong
NitroN-OAsymmetric Stretch1550-1475[12][16]Strong
N-OSymmetric Stretch1360-1290[12][16]Strong

Logical Workflow for Oxime Confirmation

The following diagram illustrates a systematic workflow for the confirmation of an oxime functional group using IR spectroscopy. This workflow emphasizes a step-by-step analysis of the IR spectrum to arrive at a confident assignment.

A flowchart for the systematic identification of an oxime functional group using IR spectroscopy.

Interpretation of the Workflow:

  • Acquire IR Spectrum: Begin by obtaining a high-quality IR spectrum of the sample as per the experimental protocol.

  • Check for O-H Stretch: Look for a broad absorption band in the region of 3300-3100 cm⁻¹, which is characteristic of a hydrogen-bonded hydroxyl group.[1][2] If absent, the presence of an oxime is unlikely.

  • Check for C=N Stretch: If an O-H stretch is observed, proceed to look for a medium to weak absorption band in the 1685-1620 cm⁻¹ range.[1][2][3][4][5] The intensity of this peak can be variable.

  • Check for N-O Stretch: The most definitive peak for an oxime is the N-O stretch, which appears as a medium to strong band around 960-930 cm⁻¹.[1][2][3][7]

  • Confirmation: The concurrent presence of all three characteristic bands (O-H, C=N, and N-O) provides strong evidence for the existence of an oxime functional group.

  • Re-evaluation: If any of the key bands are absent, it is crucial to re-evaluate the spectrum and consider alternative functional groups that may give rise to similar absorptions, as detailed in the comparison table.

By following this structured approach and utilizing the provided data, researchers can confidently and accurately confirm the presence of the oxime functional group in their compounds, facilitating progress in their scientific endeavors.

References

Comparative Analysis of 1-Cyclopropyl-ethanone oxime and Alternative Ketone/Oxime Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Cross-Validation Guide

This guide provides a comprehensive comparison of the analytical data for 1-Cyclopropyl-ethanone oxime against two structurally relevant alternatives: Acetylcyclopropane and 2-Butanone oxime. The data presented is compiled from publicly available resources and is intended to support researchers in the identification, characterization, and quality control of these compounds. Detailed experimental protocols are provided to facilitate the replication of analytical measurements.

Data Summary

The following tables summarize the key physical and spectral properties of this compound and its selected alternatives.

Table 1: Physical and Chemical Properties

PropertyThis compoundAcetylcyclopropane2-Butanone oxime
Molecular Formula C₅H₉NO[1]C₅H₈O[2]C₄H₉NO[3]
Molecular Weight 99.13 g/mol [1]84.12 g/mol [2][4]87.12 g/mol [3][5]
CAS Number 51761-72-9[1]765-43-5[4]96-29-7[5]
Melting Point 38-40 °C[6][7]<-70 °C[4]-29.5 °C[8]
Boiling Point 90-92 °C @ 20 Torr[6][7]114 °C[4]152-153 °C[8]
Density 1.2 ± 0.1 g/cm³[6]0.849 g/mL at 25 °C[4]0.924 g/mL at 25 °C[5]
Refractive Index 1.541[6]1.424 @ 20 °C[4]1.442 @ 20 °C[5]

Table 2: Spectroscopic Data Overview

Analytical TechniqueThis compoundAcetylcyclopropane2-Butanone oxime
¹H NMR Data available, specific shifts not detailed in initial search.Data available, specific shifts not detailed in initial search.1H NMR data available.[3][9]
¹³C NMR 13C NMR data available.[1]Data available, specific shifts not detailed in initial search.Data available, specific shifts not detailed in initial search.
FT-IR Data available, specific peaks not detailed in initial search.Characteristic C=O stretch.[10]IR spectrum available.[3][11][12]
Mass Spectrometry GC-MS data available from NIST.[1]Mass spectrum available from NIST.[10]Mass spectrum available.[3][13][14]

Experimental Protocols

The following are detailed methodologies for the key analytical experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16-64 (depending on sample concentration).

  • Relaxation Delay: 1-5 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').

  • Number of Scans: 1024 or more (due to the lower natural abundance of ¹³C).

  • Relaxation Delay: 2-5 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: 0 to 220 ppm.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the TMS signal.

  • Integrate the signals in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer, typically equipped with a universal attenuated total reflectance (UATR) accessory.

Sample Preparation (UATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.

Data Processing:

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

  • Identify the characteristic absorption bands for functional groups (e.g., O-H, C=N, C=O).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound, and to assess its purity.

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

Sample Preparation:

  • Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

GC Conditions:

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-400.

  • Scan Speed: Normal.

Data Processing:

  • Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC).

  • Analyze the mass spectrum of this peak to determine the molecular ion (M⁺) and the major fragment ions.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the cross-validation of analytical data for a compound like this compound.

Analytical_Workflow Analytical Workflow for Compound Cross-Validation cluster_synthesis Synthesis & Purification cluster_spectroscopic Spectroscopic Analysis cluster_comparison Data Comparison & Validation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR GCMS GC-MS Analysis Purification->GCMS CrossValidation Cross-Validation and Structure Confirmation NMR->CrossValidation FTIR->CrossValidation GCMS->CrossValidation LitData Literature/Database Data (e.g., PubChem, NIST) LitData->CrossValidation AlternativeData Data from Alternatives (Acetylcyclopropane, 2-Butanone oxime) AlternativeData->CrossValidation

Caption: A flowchart illustrating the key stages in the analytical cross-validation of a synthesized compound.

References

A Comparative Guide to the Synthesis of 1-Cyclopropyl-ethanone Oxime for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of reported synthesis yields for 1-Cyclopropyl-ethanone oxime, a valuable building block in medicinal chemistry. We will delve into various synthetic methodologies, presenting experimental data to facilitate an objective comparison of their performance.

Comparison of Synthesis Yields

The synthesis of this compound from its parent ketone, 1-cyclopropylethanone, is most commonly achieved through condensation with a hydroxylamine salt in the presence of a base. The choice of base and reaction conditions significantly impacts the product yield. Below is a summary of yields reported for analogous oximation reactions, providing a strong indication of the expected outcomes for the synthesis of this compound.

MethodStarting MaterialBaseSolventReaction TimeTemperatureYield (%)
Classical Reflux 3,4-Methylenedioxyphenyl-2-propanone (MDP2P)Sodium Acetate TrihydrateMethanol/Water1.5 hoursReflux92%[1]
3,4-Methylenedioxyphenyl-2-propanone (MDP2P)Sodium Carbonate60% EthanolNot SpecifiedReflux"Equally good yields" to 92%[1]
3,4-Methylenedioxyphenyl-2-propanone (MDP2P)PyridineNot SpecifiedNot SpecifiedNot Specified51%[1]
1-IndanonePyridinePyridine20 minutes50 °C99%[2]
Solvent-Free Grinding Various Aldehydes and KetonesNone (Bi₂O₃ catalyst)None5.5 - 20 minutesRoom Temperature60-98%[3]

Experimental Protocols

Detailed methodologies for the key synthetic approaches are outlined below. These protocols are based on established procedures for similar ketone to oxime conversions and can be adapted for the synthesis of this compound.

Method 1: High-Yield Synthesis using Sodium Acetate

This procedure is adapted from a high-yielding synthesis of a related oxime and is expected to provide excellent results for this compound.[1]

Materials:

  • 1-Cyclopropylethanone

  • Hydroxylamine hydrochloride

  • Sodium acetate trihydrate

  • Methanol

  • Water

Procedure:

  • In a round-bottomed flask, dissolve sodium acetate trihydrate (1.2 equivalents) in a minimal amount of water with gentle heating and stirring.

  • Add methanol to the solution, followed by 1-cyclopropylethanone (1 equivalent).

  • To this mixture, add hydroxylamine hydrochloride (1.1 equivalents).

  • Reflux the reaction mixture with stirring for 1.5 hours.

  • After the reflux period, add water to the mixture and allow it to cool to room temperature with continued stirring.

  • Further cool the flask in an ice bath or freezer to promote crystallization.

  • Collect the crystalline product by filtration and wash with cold water.

  • Dry the product to a constant weight.

Method 2: Solvent-Free Synthesis using Bismuth(III) Oxide

This environmentally friendly method avoids the use of organic solvents and offers high yields in a short reaction time.[3]

Materials:

  • 1-Cyclopropylethanone

  • Hydroxylamine hydrochloride

  • Bismuth(III) oxide (Bi₂O₃)

Procedure:

  • In a mortar, combine 1-cyclopropylethanone (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and bismuth(III) oxide (0.6 mmol).

  • Grind the mixture with a pestle at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add ethyl acetate to the reaction mixture and filter to remove the bismuth(III) oxide catalyst.

  • Concentrate the filtrate and add water to precipitate the oxime product.

  • Filter the precipitate and dry under vacuum to obtain the pure this compound.[3]

Logical Workflow for Synthesis Method Selection

The choice of synthetic route will depend on the specific requirements of the researcher, such as desired yield, environmental considerations, and available resources. The following diagram illustrates a logical workflow for selecting the most appropriate method.

Start Start: Need to Synthesize This compound Yield Primary Consideration: High Yield (>90%)? Start->Yield Environment Environmental Impact a Major Concern? Yield->Environment No ClassicalReflux Classical Reflux (Sodium Acetate/Methanol) Yield: ~92% Yield->ClassicalReflux Yes SolventFree Solvent-Free Grinding (Bi2O3 catalyst) Yield: 60-98% Environment->SolventFree Yes PyridineReflux Classical Reflux (Pyridine) Yield: 51-99% (variable) Environment->PyridineReflux No End Synthesized Product SolventFree->End ClassicalReflux->End PyridineReflux->End

Caption: Decision workflow for selecting a synthesis method for this compound.

References

Benchmarking New Synthesis Methods for 1-Cyclopropyl-ethanone Oxime: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of traditional and emerging synthesis methods for 1-Cyclopropyl-ethanone oxime. Detailed experimental data and protocols are presented to facilitate the evaluation and adoption of novel, more efficient synthetic routes.

This compound is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and agrochemicals. The classical synthesis, while reliable, often involves lengthy reaction times and the use of organic solvents. This has spurred research into more sustainable and efficient alternatives. This guide benchmarks the classical method against three promising new approaches: mechanochemical synthesis, microwave-assisted synthesis, and continuous flow synthesis.

Data Presentation

The following table summarizes the key quantitative data for each synthesis method, allowing for a direct comparison of their performance.

ParameterClassical MethodMechanochemical SynthesisMicrowave-Assisted SynthesisContinuous Flow Synthesis
Yield ~85-95%>95%~90-98%>99% (in-line)
Reaction Time 1-3 hours5-10 minutes2-5 minutes< 2 minutes residence time
Temperature 60-80 °CRoom Temperature80-100 °C80-120 °C
Solvent Ethanol, PyridineSolvent-freeEthanol or WaterEthanol
Purity High after recrystallizationHigh, minimal workupHigh, minimal workupHigh, in-line purification
Key Advantages Well-established, reliableGreen, rapid, solvent-freeExtremely rapid, high yieldHigh throughput, automated
Key Disadvantages Long reaction time, solvent useScalability can be a concernRequires specialized equipmentHigh initial setup cost

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Classical Synthesis

This method relies on the condensation of 1-Cyclopropyl-ethanone with hydroxylamine hydrochloride in the presence of a base.[1][2]

Procedure:

  • To a solution of 1-Cyclopropyl-ethanone (1.0 eq) in a mixture of ethanol and pyridine (3:1 v/v), add hydroxylamine hydrochloride (1.2 eq).

  • Reflux the mixture at 70°C for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvents under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol/water to afford pure this compound.

Mechanochemical Synthesis

This environmentally friendly method utilizes mechanical force to initiate the chemical reaction, eliminating the need for a solvent.[3][4][5]

Procedure:

  • In a mortar and pestle or a ball mill, combine 1-Cyclopropyl-ethanone (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and a solid base like sodium hydroxide (1.2 eq).

  • Grind the mixture at room temperature for 5-10 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, add a small amount of water to the mixture to dissolve the inorganic salts.

  • Extract the product with a minimal amount of an organic solvent (e.g., ethyl acetate).

  • Dry the organic extract and evaporate the solvent to yield the highly pure product.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the reaction, leading to a drastic reduction in reaction time.[6][7][8]

Procedure:

  • In a microwave-safe vessel, mix 1-Cyclopropyl-ethanone (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and a base (e.g., sodium acetate) in ethanol or water.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 80-100°C for 2-5 minutes.

  • After the reaction, cool the vessel to room temperature.

  • Remove the solvent under reduced pressure.

  • Extract the product with an organic solvent and wash with water to remove inorganic byproducts.

  • Dry the organic phase and concentrate to obtain the pure oxime.

Continuous Flow Synthesis

This method offers excellent control over reaction parameters and allows for high-throughput production.[9][10][11][12]

Procedure:

  • Prepare two separate streams: one containing 1-Cyclopropyl-ethanone in ethanol and the other containing an aqueous solution of hydroxylamine hydrochloride and a base.

  • Pump the two streams at defined flow rates into a T-mixer to ensure efficient mixing.

  • Pass the combined stream through a heated packed-bed reactor or a coiled reactor maintained at 80-120°C. The residence time is typically less than 2 minutes.

  • The output stream containing the product can be collected or directed to an in-line purification module (e.g., liquid-liquid extraction or chromatography).

  • The solvent is evaporated from the purified product stream to yield the final product.

Mandatory Visualization

The following diagrams illustrate the workflows for each synthesis method.

Classical_Synthesis reagents 1-Cyclopropyl-ethanone, Hydroxylamine HCl, Ethanol, Pyridine reflux Reflux (70°C, 2h) reagents->reflux Mixing workup Solvent Removal & Aqueous Workup reflux->workup extraction Extraction (Diethyl Ether) workup->extraction purification Recrystallization extraction->purification product 1-Cyclopropyl-ethanone oxime purification->product

Classical Synthesis Workflow

Mechanochemical_Synthesis reagents 1-Cyclopropyl-ethanone, Hydroxylamine HCl, NaOH (solid) grinding Grinding (RT, 5-10 min) reagents->grinding Mixing dissolution Dissolution (Water) grinding->dissolution extraction Extraction (Ethyl Acetate) dissolution->extraction product 1-Cyclopropyl-ethanone oxime extraction->product Solvent Evaporation

Mechanochemical Synthesis Workflow

Microwave_Synthesis reagents 1-Cyclopropyl-ethanone, Hydroxylamine HCl, Base, Solvent microwave Microwave Irradiation (80-100°C, 2-5 min) reagents->microwave Mixing workup Solvent Removal & Aqueous Workup microwave->workup extraction Extraction workup->extraction product 1-Cyclopropyl-ethanone oxime extraction->product Solvent Evaporation

Microwave-Assisted Synthesis Workflow

Flow_Synthesis reagentA Stream A: 1-Cyclopropyl-ethanone in Ethanol mixer T-Mixer reagentA->mixer reagentB Stream B: Aqueous Hydroxylamine HCl & Base reagentB->mixer reactor Heated Reactor (80-120°C, <2 min) mixer->reactor purification In-line Purification (Optional) reactor->purification product 1-Cyclopropyl-ethanone oxime purification->product Solvent Evaporation

Continuous Flow Synthesis Workflow

References

Safety Operating Guide

Navigating the Disposal of 1-Cyclopropyl-ethanone oxime: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Cyclopropyl-ethanone oxime, ensuring that operational procedures are clear and actionable.

Immediate Safety and Handling Protocols

While specific toxicological data for this compound is limited, it is imperative to handle it with caution, assuming it may be hazardous.[1] Adherence to stringent safety protocols is the first step in the disposal process.

Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

  • Eye Protection: Tightly fitting safety goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A laboratory coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood to avoid inhalation of vapors.

Spill Management: In the event of a spill, prevent the spread of the material. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

First Aid Measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes.

  • Skin Contact: Wash off with soap and plenty of water.

  • Inhalation: Move to fresh air.

  • Ingestion: Rinse mouth with water. Do not induce vomiting.

In all cases of exposure, seek immediate medical attention.

Operational Disposal Plan: A Step-by-Step Approach

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following steps provide a procedural framework for its disposal as a potentially hazardous chemical waste.

Step 1: Waste Identification and Classification

As this compound is not explicitly listed as a P or U hazardous waste by the U.S. Environmental Protection Agency (EPA), the responsibility falls on the generator to determine if it exhibits any of the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity.[2][3][4][5][6][7][8][9][10][11]

Hazardous Waste Characteristic Criteria Assessment for this compound
Ignitability Liquid with a flash point < 60°C (140°F).Data not available. Treat as potentially ignitable.
Corrosivity Aqueous solution with a pH ≤ 2 or ≥ 12.5.Data not available. Unlikely to be corrosive based on structure, but testing may be required.
Reactivity Unstable, reacts violently with water, or releases toxic gases.Data not available. Treat as potentially reactive with incompatible materials.
Toxicity Harmful if ingested or absorbed; meets specific leaching concentration levels.Toxicological data not available. Assume toxicity as a precaution.

Given the lack of comprehensive data, it is prudent to manage this compound as a hazardous waste.

Step 2: Waste Segregation and Collection

  • Dedicated Waste Container: Use a designated, properly labeled, and chemically compatible container for collecting this compound waste. Do not mix with other chemical waste unless compatibility has been confirmed.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

Step 3: Professional Disposal

  • Engage a Licensed Waste Disposal Service: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.

  • Provide Information: Be prepared to provide the Safety Data Sheet (SDS), if available, and any other known information about the chemical to the disposal service.

  • Documentation: Retain all documentation related to the waste disposal for regulatory compliance.

Experimental Protocols

While this document focuses on disposal, any experimental protocols generating this compound waste should include a clear section on waste management, referencing these disposal procedures.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Initial Assessment cluster_1 Hazard Classification cluster_2 Waste Handling & Storage cluster_3 Final Disposal start Generation of This compound waste check_sds Consult Safety Data Sheet (SDS) for disposal information start->check_sds no_data SDS indicates 'no data available' or is incomplete for disposal check_sds->no_data Information is absent assume_hazardous Precautionary Principle: Treat as Hazardous Waste no_data->assume_hazardous collect Collect in a dedicated, labeled, and sealed container assume_hazardous->collect segregate Segregate from incompatible materials collect->segregate store Store in a designated hazardous waste accumulation area segregate->store contact_ehs Contact Environmental Health & Safety (EHS) or a licensed disposal vendor store->contact_ehs provide_info Provide all available chemical information to the vendor contact_ehs->provide_info dispose Arrange for professional disposal and maintain records provide_info->dispose

Caption: Decision workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1-Cyclopropyl-ethanone oxime

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for the handling and disposal of 1-Cyclopropyl-ethanone oxime, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to prevent contact, inhalation, and ingestion. The following table summarizes the required PPE.

Protection Type Specific Equipment Reasoning
Eye and Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.[1][2]To protect against splashes and vapors that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene), fire/flame resistant and impervious lab coat or apron.[1][2]To prevent skin contact, which may cause irritation or allergic reactions. Impervious clothing protects against spills.[1][2]
Respiratory Protection A full-face respirator with appropriate cartridges should be used if exposure limits are exceeded, if irritation is experienced, or in areas with inadequate ventilation.[1][2]To prevent inhalation of dust, mists, or vapors.
Foot Protection Closed-toe, chemical-resistant shoes.To protect feet from spills.

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is crucial for minimizing risks during the handling of this compound.

  • Preparation :

    • Ensure that an eyewash station and safety shower are readily accessible.[3]

    • Work in a well-ventilated area, such as a chemical fume hood.[1][3]

    • Gather all necessary materials and equipment before starting the procedure.

    • Inspect all PPE for integrity before use.[2]

  • Handling :

    • Avoid the formation of dust.[1]

    • Wear the appropriate PPE as detailed in the table above.

    • Ground/bond container and receiving equipment to prevent static discharge.[3]

    • Keep the chemical away from heat, sparks, open flames, and hot surfaces.[3]

  • Post-Handling :

    • Wash hands and any exposed skin thoroughly after handling.[3]

    • Clean the work area and any equipment used.

    • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[3]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste :

    • Dispose of unused or waste this compound in a designated, labeled hazardous waste container.

    • Do not dispose of the chemical down the drain.[1]

  • Contaminated Materials :

    • Any materials that have come into contact with the chemical, such as gloves, paper towels, and pipette tips, must be disposed of as hazardous waste.

    • Place all contaminated materials in a sealed and labeled waste bag or container.

  • Regulatory Compliance :

    • All waste disposal must be carried out in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Experimental Workflow Diagram

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Cleanup & Disposal Phase cluster_storage 4. Storage prep_ppe Don Appropriate PPE prep_setup Set up in Ventilated Area prep_ppe->prep_setup prep_materials Gather Materials prep_setup->prep_materials handle_chemical Handle this compound prep_materials->handle_chemical handle_monitor Monitor for Spills or Exposure handle_chemical->handle_monitor cleanup_decontaminate Decontaminate Work Area handle_monitor->cleanup_decontaminate No Incidents emergency_procedure Follow Emergency Procedures (e.g., Eyewash, Safety Shower) handle_monitor->emergency_procedure Incident Occurs cleanup_dispose Dispose of Waste Properly cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe storage_store Store in a Cool, Dry, Well-Ventilated Area cleanup_remove_ppe->storage_store

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.